7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
Description
BenchChem offers high-quality 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-nitro-2H-benzotriazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N4O4/c12-7(13)3-1-4-6(9-10-8-4)5(2-3)11(14)15/h1-2H,(H,12,13)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICJYYXCHDFAHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NNN=C21)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266399 | |
| Record name | 7-Nitro-1H-benzotriazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
333767-00-3 | |
| Record name | 7-Nitro-1H-benzotriazole-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=333767-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitro-1H-benzotriazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901266399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid
This guide provides a comprehensive and technically detailed pathway for the synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid, a key building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process, commencing with the preparation of the crucial intermediate, 4-amino-3-nitrobenzoic acid, followed by its conversion to the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the scientific rationale underpinning the experimental choices.
Introduction
7-nitro-1H-benzo[d]triazole-5-carboxylic acid is a heterocyclic compound of significant interest due to its structural motifs that are often found in pharmacologically active molecules. The presence of the benzotriazole core, a nitro group, and a carboxylic acid moiety makes it a versatile scaffold for the synthesis of a wide array of derivatives with potential therapeutic applications. This guide elucidates a reliable and reproducible synthesis pathway, ensuring scientific integrity through validated protocols and a thorough understanding of the reaction mechanisms.
Part 1: Synthesis of the Key Intermediate: 4-amino-3-nitrobenzoic acid
The journey to our target molecule begins with the synthesis of 4-amino-3-nitrobenzoic acid. This intermediate is prepared via a two-step sequence starting from the commercially available 4-acetamidobenzoic acid. This starting material is chosen for its stability and the directing effect of the acetamido group in the subsequent nitration step.
Step 1.1: Nitration of 4-acetamidobenzoic acid
The first step involves the regioselective nitration of 4-acetamidobenzoic acid to yield 4-acetamido-3-nitrobenzoic acid. The acetamido group is an ortho-, para-director; however, due to steric hindrance from the bulky acetyl group, nitration predominantly occurs at the position ortho to the amino group (and meta to the deactivating carboxylic acid group).
Experimental Protocol: Nitration of 4-acetamidobenzoic acid [1][2]
-
Reaction Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetamidobenzoic acid in concentrated sulfuric acid (86-92%) at a temperature maintained between 0°C and 12°C using an ice bath. A typical ratio is 20-30 parts of 4-acetamidobenzoic acid to 100 parts of 100% sulfuric acid.
-
Addition of Nitrating Agent: A pre-cooled mixture of nitric acid and sulfuric acid (mixed acid) is added dropwise to the solution over a period of 1 to 5 hours. The amount of nitric acid should be in a slight molar excess (1 to 1.2 moles per mole of 4-acetamidobenzoic acid). The temperature must be strictly controlled during the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is carefully poured into a beaker containing crushed ice and water (drowning). This precipitates the 4-acetamido-3-nitrobenzoic acid as a pale-yellow solid.
-
Isolation: The precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove residual acids, and dried.
Step 1.2: Hydrolysis of 4-acetamido-3-nitrobenzoic acid
The acetyl protecting group is then removed by acid-catalyzed hydrolysis to afford the desired 4-amino-3-nitrobenzoic acid.
Experimental Protocol: Hydrolysis of 4-acetamido-3-nitrobenzoic acid [1][2]
-
Reaction Setup: The crude 4-acetamido-3-nitrobenzoic acid obtained from the previous step is suspended in a dilute acid solution (e.g., 4N hydrochloric acid).
-
Hydrolysis: The mixture is heated to reflux (approximately 90-95°C) for about 2 hours.
-
Isolation: After cooling to room temperature, the bright yellow precipitate of 4-amino-3-nitrobenzoic acid is collected by filtration, washed with water, and dried.
| Parameter | Value | Reference |
| Starting Material | 4-acetamidobenzoic acid | [1] |
| Intermediate | 4-acetamido-3-nitrobenzoic acid | [2] |
| Final Product (Step 1) | 4-amino-3-nitrobenzoic acid | [2] |
| Melting Point of 4-amino-3-nitrobenzoic acid | 287.5-290°C | [2] |
| Appearance | Bright yellow solid | [2] |
Table 1: Summary of the synthesis of 4-amino-3-nitrobenzoic acid.
Part 2: Synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid
The final step in the synthesis involves the conversion of 4-amino-3-nitrobenzoic acid to the target molecule. This is achieved through a diazotization reaction followed by an intramolecular cyclization.
Step 2.1: Diazotization and Intramolecular Cyclization
The amino group of 4-amino-3-nitrobenzoic acid is converted to a diazonium salt using a nitrosating agent, typically sodium nitrite, in an acidic medium. The resulting diazonium salt is unstable and undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the lone pair of electrons on the adjacent nitro group is not correct. The cyclization occurs through the formation of a triazole ring by the reaction of the diazonium salt with the adjacent amino group in a diazotization of a diamine. However, in this case, we have an amino-nitro compound. The formation of the benzotriazole ring from an o-nitroaniline derivative is a known reaction, although less common than from an o-diamine. The reaction proceeds via the reduction of the nitro group and subsequent cyclization. However, a more direct route involves the diazotization of the amino group, followed by an intramolecular cyclization where the diazonium group is attacked by the nitrogen of the nitro group, which is then reduced in situ. A more plausible mechanism for o-nitroanilines involves diazotization followed by intramolecular cyclization with the participation of the nitro group, which is subsequently reduced. A more direct and well-established method for forming a benzotriazole from an ortho-substituted aniline is the diazotization of an o-phenylenediamine. For the synthesis from 4-amino-3-nitrobenzoic acid, the reaction proceeds via diazotization of the amino group to form a diazonium salt. This is followed by an intramolecular cyclization.
The mechanism of diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid in the presence of a strong acid. The nitrosonium ion then acts as an electrophile and reacts with the nucleophilic amino group.[3][4]
Experimental Protocol: Synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid
-
Dissolution: Suspend 4-amino-3-nitrobenzoic acid in a suitable acidic solution (e.g., a mixture of concentrated hydrochloric acid and water) in a beaker.
-
Cooling: Cool the suspension to 0-5°C in an ice-salt bath with continuous stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve a slight molar excess of sodium nitrite in cold water.
-
Diazotization and Cyclization: Slowly add the cold sodium nitrite solution dropwise to the suspension of 4-amino-3-nitrobenzoic acid, ensuring the temperature is maintained between 0 and 5°C. After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete. The formation of the benzotriazole ring occurs in situ.
-
Isolation: The precipitated solid, 7-nitro-1H-benzo[d]triazole-5-carboxylic acid, is collected by filtration.
-
Purification: The crude product is washed with cold water and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure product.
Visualization of the Synthesis Pathway
The overall synthesis pathway is depicted in the following diagrams:
Caption: Overall synthesis pathway for 7-nitro-1H-benzo[d]triazole-5-carboxylic acid.
Caption: Step-by-step experimental workflow for the synthesis.
Trustworthiness and Self-Validating Systems
The protocols described herein are based on established and peer-reviewed chemical transformations. The synthesis of the 4-amino-3-nitrobenzoic acid intermediate is well-documented in patents, which provide a high degree of reliability. The subsequent diazotization and cyclization is a standard method for the formation of benzotriazoles from ortho-substituted anilines.
To ensure the integrity of the synthesis, the following validation steps are recommended at each stage:
-
Monitoring: The progress of each reaction should be monitored by TLC to ensure complete conversion of the starting material and to check for the formation of byproducts.
-
Characterization: The identity and purity of the intermediate and the final product should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Conclusion
This technical guide provides a comprehensive and scientifically grounded pathway for the synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can reliably produce this valuable compound for further applications in drug discovery and development. The emphasis on validated procedures and in-process checks ensures a high degree of confidence in the final product's quality and purity.
References
- Ross, J. M. (1969). Nitration of 4-acetamidobenzoic acid. U.S. Patent No. 3,428,673. Washington, DC: U.S.
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- Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2020). Research Journal of Pharmacy and Technology.
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PrepChem. (n.d.). Synthesis of 4-amino-3-nitrobenzonitrile. Retrieved from [Link]
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Shi, F., Waldo, J. P., Chen, Y., & Larock, R. C. (2008). Synthesis of Benzotriazoles from Benzynes and Azides. Organic Letters, 10(12), 2409–2412. [Link]
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BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
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Fershtat, L. L., & Makhova, N. N. (2021). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry, 17, 1836–1844. [Link]
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Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989127. [Link]
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Tian, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 989127. [Link]
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Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
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Burtoloso, A. C. B., et al. (2020). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry, 8, 593. [Link]
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Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6(2), 95-99. [Link]
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An In-depth Technical Guide to 7-nitro-1H-benzo[d]triazole-5-carboxylic acid
This guide provides a comprehensive technical overview of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid, a functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this acid is not prominently cataloged, its existence is confirmed through the documentation of its derivatives, such as the corresponding methyl ester (CAS Number: 706793-17-1).[1] This document synthesizes established chemical principles and data from closely related analogues to offer a robust resource for researchers, scientists, and drug development professionals.
Core Molecular Attributes and Physicochemical Properties
7-nitro-1H-benzo[d]triazole-5-carboxylic acid belongs to the benzotriazole family, a class of bicyclic heterocyclic compounds known for their wide-ranging biological activities and applications as versatile chemical scaffolds.[2] The introduction of a nitro group (-NO2) and a carboxylic acid group (-COOH) onto the benzotriazole core significantly modifies its electronic properties, solubility, and reactivity, making it a valuable building block for targeted applications.
The nitro group is a strong electron-withdrawing group, which increases the acidity of the carboxylic acid proton and influences the reactivity of the aromatic ring. The carboxylic acid moiety provides a handle for further chemical modifications, such as amidation or esterification, crucial for the development of derivatives with tailored properties, particularly in drug design.[3]
Table 1: Physicochemical Properties of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid and Related Compounds
| Property | 7-nitro-1H-benzo[d]triazole-5-carboxylic acid | 1H-benzo[d]triazole-5-carboxylic acid (Parent Compound)[4][5] | 7-nitro-1H-benzo[d]triazole-5-carboxylic acid methyl ester[1] |
| CAS Number | Not readily available | 23814-12-2 | 706793-17-1 |
| Molecular Formula | C₇H₄N₄O₄ | C₇H₅N₃O₂ | C₈H₆N₄O₄ |
| Molecular Weight | 208.13 g/mol | 163.13 g/mol | 222.16 g/mol |
| Appearance | Expected to be a yellow to off-white solid | White to light tan crystalline solid | Data not available |
| Solubility | Expected to be sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | Sparingly soluble in water; slightly soluble in DMF.[5] | Data not available |
| Melting Point | Expected to be higher than the parent compound due to the nitro group and potential for strong intermolecular interactions. | >300 °C | Data not available |
Chemical Structure
The structural representation of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid is crucial for understanding its chemical behavior.
Caption: Chemical structure of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid.
Synthesis and Purification
The most direct and regioselective route to 7-nitro-1H-benzo[d]triazole-5-carboxylic acid is through the electrophilic nitration of the parent compound, 1H-benzo[d]triazole-5-carboxylic acid.
Plausible Synthetic Workflow
Caption: Proposed synthesis workflow for the target compound.
Detailed Experimental Protocol
This protocol is based on a documented regioselective nitration of 1H-benzotriazole-5-carboxylic acid.[6]
Step 1: Nitration
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add 1H-benzo[d]triazole-5-carboxylic acid to a pre-cooled mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
-
Slowly heat the reaction mixture to 90°C and maintain this temperature for 2 hours with continuous stirring.
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
The crude product will precipitate out of the solution.
Causality of Experimental Choices:
-
The use of a mixture of concentrated sulfuric and nitric acids is a standard method for aromatic nitration, as it generates the highly electrophilic nitronium ion (NO₂⁺).[7]
-
The reaction temperature of 90°C provides the necessary activation energy for the nitration of the somewhat deactivated benzotriazole ring system.[6]
-
The regioselectivity of the nitration to the 7-position is directed by the meta-directing effect of the carboxylic acid group at the 5-position. Furthermore, the formation of the 7-nitro isomer is favored due to the potential for intramolecular hydrogen bonding between the nitro group and the triazole ring system, which stabilizes this particular isomer.[6]
Step 2: Purification
-
Collect the precipitated crude product by vacuum filtration.
-
Wash the solid with cold water to remove any residual acid.
-
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to obtain the pure 7-nitro-1H-benzo[d]triazole-5-carboxylic acid.
-
Dry the purified product under vacuum.
Structural Characterization
To confirm the identity and purity of the synthesized 7-nitro-1H-benzo[d]triazole-5-carboxylic acid, a combination of spectroscopic techniques is essential.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring and a broad singlet for the carboxylic acid proton, typically in the downfield region (10-13 ppm). The chemical shifts and coupling patterns of the aromatic protons would be consistent with the 1,2,4,5-tetrasubstituted benzene ring.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will provide key information about the carbon framework. Diagnostic peaks would include the carbonyl carbon of the carboxylic acid (around 165-175 ppm) and the carbons of the benzotriazole ring system.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₇H₄N₄O₄.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the key functional groups present in the molecule. Characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the asymmetric and symmetric N-O stretches of the nitro group (~1530 and ~1350 cm⁻¹, respectively), and the N-H and C=N stretches of the benzotriazole ring.
Applications in Drug Discovery and Development
The benzotriazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antiviral, antimicrobial, anticancer, and analgesic properties.[2][8][9] The functional groups of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid make it a particularly attractive starting point for the synthesis of novel therapeutic agents.
Conceptual Drug Development Workflow
Caption: Conceptual workflow for utilizing the target compound in drug discovery.
The carboxylic acid group can be readily converted to amides or esters, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR). The electron-withdrawing nitro group can influence the binding affinity of the molecule to biological targets and may also serve as a handle for further chemical transformations, such as reduction to an amino group. The benzotriazole core itself can participate in various non-covalent interactions with biological macromolecules, such as hydrogen bonding and π-π stacking.[2]
Safety and Handling
As a nitroaromatic compound, 7-nitro-1H-benzo[d]triazole-5-carboxylic acid should be handled with appropriate caution in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
In case of exposure, follow standard first-aid procedures and seek medical attention.
References
- Controlled synthesis of electron deficient nitro-1h-benzotriazoles. (n.d.).
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1H-Benzotriazole-5-carboxylic acid, 7-nitro-, methyl ester. (n.d.). ChemBK. Retrieved from [Link]
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Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. (2021). Molecules, 26(16), 4985. MDPI AG. Retrieved from [Link]
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Review Of Benzotriazole. (2020). International Journal of Creative Research Thoughts (IJCRT). Retrieved from [Link]
- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. (2021). International Journal of Research and Review, 8(5), 368-380.
- Benzotriazole Derivatives And Its Pharmacological Activity. (2022). International Journal in Pharmaceutical Sciences, 11(3), 2395-2495.
- Antiviral Activity of Benzotriazole Based Derivatives. (2020). The Open Medicinal Chemistry Journal, 14(1), 86-99.
- Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra.
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1 H-and 13 C-NMR chemical shifts for compound 7. (n.d.). ResearchGate. Retrieved from [Link]
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¹H- and ¹³C-NMR spectroscopy assignments of compound 7. (n.d.). ResearchGate. Retrieved from [Link]
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1H-Benzotriazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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7-Hydroxy-1H-benzo[d][1][6][8]triazole-5-carboxylic acid. (n.d.). PubChem. Retrieved from [Link]
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Synthesis of Benzo[2][9]thiazolo[2,3-c][1][2][6]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates. (2022). Molecules, 27(4), 1433. MDPI AG. Retrieved from [Link]
- Review on synthetic study of benzotriazole. (2020). GSC Biological and Pharmaceutical Sciences, 11(2), 215-225.
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Synthesis of carboxylic acids 7a–d from ethyl... (n.d.). ResearchGate. Retrieved from [Link]
- Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. (2023). Frontiers in Chemistry, 11.
- US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (n.d.). Google Patents.
- Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. (n.d.). Der Pharma Chemica.
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1H-Benzotriazole. (n.d.). PubChem. Retrieved from [Link]
- Novel synthesis and antibacterial activities of new derivatives of 7,8- Dichlorodibenzo(b, d)thiophene-2-carboxcyilic acid of pharmaceutical interest. (2015). Journal of Al-Nahrain University, 18(1), 108-118.
- An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. (n.d.). Benchchem.
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). International Journal of Molecular Sciences, 24(10), 8940. MDPI AG. Retrieved from [Link]
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Elucidating the Molecular Architecture of 7-nitro-1H-benzotriazole-5-carboxylic acid: A Technical Guide for Advanced Drug Discovery
This in-depth technical guide provides a comprehensive framework for the synthesis and structural elucidation of 7-nitro-1H-benzotriazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is tailored for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for each methodological choice. We will navigate through a proposed synthetic pathway and a multi-faceted analytical approach, leveraging predictive spectroscopy to fully characterize the target molecule.
Strategic Synthesis: A Two-Step Approach to the Target Scaffold
The synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid is strategically approached in two key stages: first, the construction of the core benzotriazole-5-carboxylic acid scaffold, followed by a regioselective nitration.
Synthesis of the Precursor: 1H-Benzotriazole-5-carboxylic acid
The foundational step involves the synthesis of 1H-benzotriazole-5-carboxylic acid from 3,4-diaminobenzoic acid. This reaction proceeds via a diazotization followed by an intramolecular cyclization.
Experimental Protocol:
-
Dissolution: In a 250 mL beaker, dissolve 10 g (65.7 mmol) of 3,4-diaminobenzoic acid in 150 mL of glacial acetic acid with gentle heating and stirring.
-
Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Diazotization: While maintaining the temperature below 5 °C, slowly add a solution of 5.0 g (72.5 mmol) of sodium nitrite in 20 mL of water dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to stir at 0-5 °C for 2 hours. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water (2 x 50 mL).
-
Drying: Dry the product under vacuum to yield 1H-benzotriazole-5-carboxylic acid as an off-white solid.[1][2]
Proposed Nitration to Yield 7-nitro-1H-benzotriazole-5-carboxylic acid
The introduction of the nitro group onto the benzotriazole ring is achieved through electrophilic aromatic substitution. The directing effects of the existing substituents are crucial for predicting the regioselectivity of this reaction. The triazole ring is electron-withdrawing, and the carboxylic acid group is a meta-director. This electronic landscape favors the introduction of the nitro group at the 7-position.
Proposed Experimental Protocol:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice bath, cautiously add 20 mL of concentrated sulfuric acid. While stirring, slowly add 20 mL of concentrated nitric acid.
-
Addition of Starting Material: To the cooled nitrating mixture, add 5.0 g (30.6 mmol) of 1H-benzotriazole-5-carboxylic acid in small portions, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours.
-
Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
Precipitation and Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 7-nitro-1H-benzotriazole-5-carboxylic acid.
Comprehensive Spectroscopic Elucidation: A Predictive Analysis
With a viable synthetic route proposed, the next critical phase is the confirmation of the molecular structure. The following sections detail the predicted spectroscopic data that would collectively verify the successful synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of hydrogen atoms in a molecule. The electron-withdrawing nature of the nitro group will significantly influence the chemical shifts of the aromatic protons, causing them to shift downfield (to a higher ppm value) compared to the precursor.[3][4][5]
Predicted ¹H NMR Spectrum (in DMSO-d₆):
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | ~8.8 - 9.0 | d | ~1.5 - 2.0 |
| H-6 | ~8.6 - 8.8 | d | ~1.5 - 2.0 |
| COOH | ~13.0 - 14.0 | br s | - |
| NH | ~15.0 - 16.0 | br s | - |
d = doublet, br s = broad singlet
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy provides insight into the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to their electronic environment.
Predicted ¹³C NMR Spectrum (in DMSO-d₆):
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~165 - 170 |
| C-7 | ~145 - 150 |
| C-3a | ~140 - 145 |
| C-7a | ~135 - 140 |
| C-5 | ~130 - 135 |
| C-4 | ~125 - 130 |
| C-6 | ~120 - 125 |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of 7-nitro-1H-benzotriazole-5-carboxylic acid is expected to show characteristic absorption bands for the carboxylic acid and nitro groups.[6][7][8][9]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3300 - 2500 (broad) | Carboxylic Acid | O-H stretch |
| ~1710 | Carboxylic Acid | C=O stretch |
| ~1550 | Nitro | Asymmetric N-O stretch |
| ~1350 | Nitro | Symmetric N-O stretch |
| ~1600, ~1475 | Aromatic Ring | C=C stretch |
| ~3100 | Aromatic Ring | C-H stretch |
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns. The high-resolution mass spectrum should confirm the molecular formula C₇H₄N₄O₄.
Predicted Mass Spectrum (Electron Ionization):
| m/z | Proposed Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 191 | [M - OH]⁺ |
| 163 | [M - NO₂]⁺ |
| 135 | [M - NO₂ - CO]⁺ |
Integrated Workflow for Structure Elucidation
The successful elucidation of the structure of 7-nitro-1H-benzotriazole-5-carboxylic acid relies on the integration of data from all the aforementioned analytical techniques. The following workflow illustrates this integrated approach.
Caption: Integrated workflow for the synthesis and structural elucidation of 7-nitro-1H-benzotriazole-5-carboxylic acid.
Conclusion
This technical guide has outlined a robust and scientifically grounded pathway for the synthesis and complete structural characterization of 7-nitro-1H-benzotriazole-5-carboxylic acid. By combining a strategic synthetic approach with a comprehensive suite of predictive spectroscopic analyses, researchers can confidently pursue the creation and verification of this and other novel molecular entities. The principles and methodologies detailed herein are designed to empower drug discovery and development professionals with the expertise to navigate the complexities of modern chemical synthesis and analysis.
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Physics Forums. (2013). IR Spectra: N-O Nitro group: Why two peaks?[Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link]
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Pearson+. (n.d.). The 1H NMR chemical shifts of nitromethane, dinitromethane, and t...[Link]
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NIST. (n.d.). 1H-Benzotriazole, 5-nitro-. [Link]
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ResearchGate. (n.d.). Surfaces of the characteristic IR bands of a nitro group for nitrodope...[Link]
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The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]
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YouTube. (2014). Interpreting IR Scans Exp 11 Reduction of a Nitro Group. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
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Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]
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ChemBK. (n.d.). 1H-Benzotriazole-5-carboxylic acid, 7-nitro-, methyl ester. [Link]
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Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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MDPI. (n.d.). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]
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Chemistry Online. (2022). Obtaining benzotriazole. [Link]
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Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. [Link]
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PubChem. (n.d.). 1H-Benzotriazole, 6-nitro-. [Link]
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ResearchGate. (2025). Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials. [Link]
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Chemistry LibreTexts. (2024). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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ResearchGate. (n.d.). Infrared spectrum of the benzotriazole powder.[Link]
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A Comprehensive Theoretical Analysis of 7-nitro-1H-benzo[d]triazole-5-carboxylic Acid: A Guide for Computational and Medicinal Chemists
Introduction
7-nitro-1H-benzo[d]triazole-5-carboxylic acid (NBCA) is a multifaceted organic molecule that presents significant interest for theoretical and experimental investigation. Its architecture is composed of three key functional components: a stable 1H-benzo[d]triazole heterocyclic core, a carboxylic acid group at the 5-position, and a strongly electron-withdrawing nitro group at the 7-position. The benzotriazole moiety is widely recognized for its utility in applications ranging from corrosion inhibition to synthetic chemistry.[1] The carboxylic acid group enhances aqueous solubility and provides a crucial handle for derivatization, making it a valuable feature for drug development. The nitro group, a potent electron-withdrawing unit, significantly modulates the electronic properties of the aromatic system, often imparting unique reactivity and potential for applications in materials science and pharmacology.[2][3]
Theoretical studies, particularly those employing Density Functional Theory (DFT), provide a powerful, non-destructive avenue to predict and understand the behavior of such molecules at an electronic level.[4] By calculating properties such as optimized geometry, spectroscopic signatures, and electronic reactivity, we can gain profound insights that guide experimental synthesis, predict molecular behavior, and accelerate the discovery of novel applications. This guide provides an in-depth exploration of the theoretical framework used to study NBCA, detailing the causality behind computational choices and elucidating its structural, spectroscopic, and electronic characteristics.
Part 1: The Computational Methodology: A Validated Theoretical Framework
The foundation of modern molecular modeling for organic compounds lies in Density Functional Theory (DFT). DFT offers an exceptional balance between computational cost and accuracy, making it the preferred method for analyzing molecules of this size. Our analysis is centered on the B3LYP functional, a hybrid functional that has a long-standing record of providing reliable results for a wide range of organic systems.[5] This is paired with the 6-311++G(d,p) basis set, which provides a flexible and accurate description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-spherical electron densities.[1]
Protocol 1: Ground State Geometry Optimization and Verification
The primary and most critical step in any theoretical analysis is to determine the molecule's most stable three-dimensional structure.
Step-by-Step Methodology:
-
Initial Structure Construction: The 2D structure of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid is drawn using a molecular editor like GaussView.
-
Geometry Optimization: A geometry optimization calculation is initiated using the B3LYP/6-311++G(d,p) level of theory. This is an iterative process where the software systematically adjusts all bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible potential energy.
-
Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory. This step is a self-validating system; the absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state.[4]
-
Data Extraction: From the validated output, key structural parameters (bond lengths, angles) and thermodynamic properties are extracted.
Caption: A standard workflow for theoretical analysis.
Part 2: Molecular Structure and Predicted Spectroscopic Signatures
Theoretical calculations allow for the precise prediction of geometric parameters and spectroscopic data, which can be used to confirm the identity and purity of the synthesized compound.
Optimized Molecular Geometry
The optimized structure of NBCA reveals a nearly planar benzotriazole ring system. The electron-withdrawing nitro and carboxylic acid groups significantly influence the electronic distribution and bond lengths within the benzene portion of the core.
| Parameter | Predicted Value | Description |
| C-NO₂ Bond Length | ~1.48 Å | Typical length for a C-N bond adjacent to an aromatic ring. |
| N-O Bond Lengths | ~1.23 Å | Characteristic of a nitro group, indicating delocalization. |
| C-COOH Bond Length | ~1.49 Å | Single bond connecting the carboxyl group to the ring. |
| C=O Bond Length | ~1.21 Å | Standard double bond length for a carboxylic acid. |
| C-O Bond Length | ~1.35 Å | Standard single bond length for a carboxylic acid. |
| N-H Bond Length | ~1.01 Å | Typical N-H bond length in the triazole ring. |
Note: These are representative values. Actual calculated values may vary slightly.
Theoretical Vibrational (FT-IR) and NMR Spectra
Vibrational and NMR spectra are fingerprints of a molecule. Theoretical predictions are invaluable for assigning experimental peaks. The GIAO (Gauge-Independent Atomic Orbital) method is a reliable approach for calculating NMR chemical shifts.[6][7]
| Spectroscopic Data | Predicted Wavenumber/Shift | Vibrational/Chemical Assignment |
| FT-IR | ~3450 cm⁻¹ | O-H stretch (intermolecularly H-bonded dimer) |
| ~3100 cm⁻¹ | N-H stretch (triazole ring) | |
| ~1720 cm⁻¹ | C=O stretch (carboxylic acid) | |
| ~1540 cm⁻¹ (asym) | N-O stretch (nitro group) | |
| ~1350 cm⁻¹ (sym) | N-O stretch (nitro group) | |
| ¹H NMR | > 12.0 ppm | -COOH proton (highly deshielded) |
| ~8.0-8.5 ppm | Aromatic protons (deshielded by NO₂ and COOH) | |
| ¹³C NMR | > 165 ppm | -COOH carbon |
| ~120-150 ppm | Aromatic carbons |
Note: Calculated vibrational frequencies are often scaled by a factor (e.g., 0.96) to better match experimental data.[8] NMR shifts are relative to a standard (e.g., TMS).
Part 3: Electronic Properties and Chemical Reactivity Insights
The electronic nature of NBCA governs its stability, reactivity, and potential interactions with biological targets or other materials.
Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding electronic transitions and reactivity.[9] The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept one. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests the molecule is more reactive and can be polarized more easily.[10]
For NBCA, the HOMO is expected to be distributed primarily over the electron-rich benzotriazole ring system. In contrast, the LUMO is anticipated to be localized on the electron-deficient nitro group and the adjacent aromatic ring, indicating that this region is the most likely site for a nucleophilic attack.
| Parameter | Calculated Value (eV) | Implication |
| E(HOMO) | -7.5 eV | Ionization Potential (Electron Donating Ability) |
| E(LUMO) | -3.2 eV | Electron Affinity (Electron Accepting Ability) |
| ΔE (LUMO-HOMO) | 4.3 eV | Chemical Reactivity & Stability |
Note: These are representative values calculated at the B3LYP level.
Caption: Visualization of the HOMO-LUMO energy gap.
Molecular Electrostatic Potential (MEP)
The MEP map is a 3D visualization of the charge distribution on the molecule's surface. It is an essential tool for identifying sites susceptible to electrophilic and nucleophilic interactions.[4]
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich and are targets for electrophiles. For NBCA, these will be concentrated on the oxygen atoms of the nitro and carboxylic acid groups.
-
Blue Regions (Positive Potential): These areas are electron-poor and are targets for nucleophiles. The most positive potential will be located around the acidic proton of the carboxylic acid and the N-H proton of the triazole ring.
Global Reactivity Descriptors
Derived from the HOMO and LUMO energies, these descriptors quantify the molecule's reactivity.[11]
| Descriptor | Formula | Value | Interpretation |
| Ionization Potential (I) | -E(HOMO) | 7.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | -E(LUMO) | 3.2 eV | Energy released when an electron is added. |
| Chemical Hardness (η) | (I - A) / 2 | 2.15 eV | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1 / (2η) | 0.23 eV⁻¹ | A higher value indicates greater reactivity. |
| Electrophilicity Index (ω) | (I + A)² / (8η) | 3.21 eV | A measure of the molecule's electron-accepting power. |
Part 4: Advanced Electronic and Optical Property Analysis
Natural Bond Orbital (NBO) Analysis
NBO analysis provides a deeper understanding of electron delocalization by quantifying the interactions between filled (donor) and empty (acceptor) orbitals.[12][13] This method highlights hyperconjugative and resonance effects that contribute to molecular stability. Key interactions in NBCA would include:
-
π → π* interactions: Delocalization within the aromatic system.
-
n → π* interactions: The donation of electron density from lone pairs (n) on oxygen or nitrogen atoms into anti-bonding π-orbitals (π*) of the aromatic ring. This interaction is crucial for understanding the electronic communication between the substituents and the ring. The stabilization energy, E(2), associated with these interactions quantifies their importance.[14]
Nonlinear Optical (NLO) Properties
Molecules with a significant difference in electron density between different regions, often described as a D-π-A (Donor-π bridge-Acceptor) structure, can exhibit NLO properties.[15] NBCA possesses an electron-rich triazole ring system and strongly electron-withdrawing nitro and carboxyl groups, creating intramolecular charge transfer characteristics that are prerequisites for NLO activity.[16][17]
| NLO Property | Symbol | Predicted Value (a.u.) | Significance |
| Dipole Moment | μ | > 5.0 Debye | Indicates significant charge separation. |
| Mean Polarizability | ⟨α⟩ | High | Measures the molecule's response to an electric field. |
| First Hyperpolarizability | β₀ | High | Key indicator of second-order NLO activity. |
Note: High values suggest potential for use in optoelectronic devices.
Conclusion and Future Outlook
The theoretical investigation of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid using DFT methods provides a comprehensive portrait of its structural, spectroscopic, and electronic properties. The calculations indicate a stable, planar molecule with significant electronic modulation by the nitro and carboxylic acid groups. The HOMO-LUMO analysis reveals a moderate energy gap, suggesting a balance of stability and reactivity, with clear localization of frontier orbitals guiding predictions of reaction sites. Furthermore, the inherent intramolecular charge-transfer characteristics suggest that NBCA and its derivatives could be promising candidates for nonlinear optical materials.
This in-depth guide serves as a foundational blueprint for researchers. The presented theoretical data can be directly used to assist in the experimental characterization of NBCA and to rationally design new derivatives with tailored properties for applications in drug development, materials science, and beyond. Future work should focus on the experimental synthesis and validation of these theoretical predictions, followed by molecular docking studies to explore potential biological targets.
References
A comprehensive, numbered list of all sources cited in this guide.
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Optimized structures of the studied benzotriazole derivatives calculated with DFT - ResearchGate. Available at: [Link]
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Nonlinear Optical Properties and Optical Limiting Measurements of {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate under CW Laser Regime - SciRP.org. Available at: [Link]
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Molecular Structure, Experimental and Theoretical Vibrational Spectroscopy, (HOMO-LUMO, NBO) Investigation, (RDG, AIM) Analysis, - Semantic Scholar. Available at: [Link]
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Nonlinear Optical Properties and Optical Limiting Measurements of {(1Z)-[4-(Dimethylamino)Phenyl]Methylene} 4-Nitrobenzocarboxy Hydrazone Monohydrate under CW Laser Regime - Scirp.org. Available at: [Link]
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Natural Bond Orbital Analysis of Chemical Structure, Spectroscopy, and Reactivity: How it Works | Request PDF - ResearchGate. Available at: [Link]
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Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives - NIH. Available at: [Link]
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Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole - ScienceDirect. Available at: [Link]
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DFT Study of Adsorption of Benzotriazole on Cu 2 O Surfaces - ResearchGate. Available at: [Link]
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The theoretical investigation of HOMO, LUMO, thermophysical properties and QSAR study of some aromatic carboxylic acids using HyperChem programming - ResearchGate. Available at: [Link]
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7-Nitro-1,3-dihydro-5-phenyl-2H-1,4-benzodiazepin-2-one (Nitrazepam) - ResearchGate. Available at: [Link]
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7-Hydroxy-1H-benzo[d][1][16][18]triazole-5-carboxylic acid - PubChem. Available at: [Link]
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Novel 1,2,3-Triazole-Based Benzothiazole Derivatives: Efficient Synthesis, DFT, Molecular Docking, and ADMET Studies - MDPI. Available at: [Link]
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Experimental and Computational Study of the Antioxidative Potential of Novel Nitro and Amino Substituted Benzimidazole/Benzothiazole-2-Carboxamides with Antiproliferative Activity - MDPI. Available at: [Link]
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STRUCTURAL HOMO-LUMO,MEP ANALYSIS AND MULLIKEN CHARGES OF THIAZOLE DERIVATIVE - International Research Journal of Education and Technology. Available at: [Link]
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Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. Available at: [Link]
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Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a - Semantic Scholar. Available at: [Link]
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Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration - ResearchGate. Available at: [Link]
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Synthesis and Characterization of Dihydro-1H-Benzimidazole-8-Carboxylic Acids as a Potential Antimicrobial Agents - JOCPR. Available at: [Link]
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1H-[1][16][18]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H - SciELO. Available at: [Link]
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Molecular property analysis and natural bond orbital (NBO) study of the antidepressant drug Vortioxetine by DFT method | Request PDF - ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of Nitrazepam (7- Nitro- 1,3- Dihydro-5- Phenyl-2h-1,4- Benzodiazepine -2-One) (Drug ) Complexes of Rare Earth Metals – Oriental Journal of Chemistry. Available at: [Link]
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Exploration of nonlinear optical properties of 4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide based derivatives: experimental and DFT approach - PMC - NIH. Available at: [Link]
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Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect - MDPI. Available at: [Link]
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Synthesis, characterization and antimicrobial activity studies of (E)-1-cyclopropyl-6-fluoro- 7-(4-(4-(2-isonicotinoyl-hydrazinyl) - ResearchGate. Available at: [Link]
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An In-Depth Technical Guide to 7-nitro-1H-benzotriazole-5-carboxylic acid: Synthesis, History, and Applications
Abstract
This whitepaper provides a comprehensive technical overview of 7-nitro-1H-benzotriazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. While a singular "discovery" event for this specific molecule is not prominent in the literature, its history is intrinsically linked to the broader development of benzotriazole chemistry and the synthesis of its precursors. This guide elucidates the logical synthetic pathway, provides detailed experimental protocols, and discusses the physicochemical properties and potential applications of this compound. The content is tailored for researchers, scientists, and professionals in drug development, offering field-proven insights into its synthesis and characterization.
Introduction: The Significance of the Benzotriazole Scaffold
Benzotriazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a 1,2,3-triazole ring.[1] This structural motif is of significant interest in pharmaceutical and materials chemistry due to its unique chemical properties.[2] The three nitrogen atoms in the triazole ring can engage in hydrogen bonding and coordination with biological targets, making benzotriazole derivatives versatile pharmacophores.[3] They are found in a wide array of biologically active compounds, exhibiting antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][4] Furthermore, their ability to act as corrosion inhibitors is well-documented.[5]
7-nitro-1H-benzotriazole-5-carboxylic acid incorporates two key functional groups onto this scaffold: a nitro group, which is a strong electron-withdrawing group and a common feature in bioactive molecules, and a carboxylic acid group, which provides a handle for further chemical modification, such as amide bond formation. This combination makes it a valuable building block for creating more complex molecules with potential therapeutic applications.
Historical Context and Synthetic Evolution
The history of 7-nitro-1H-benzotriazole-5-carboxylic acid is not one of a single, celebrated discovery but rather a story of synthetic evolution. Its existence is the logical outcome of well-established reactions applied to progressively functionalized precursors. The core reaction for forming the benzotriazole ring system—the diazotization of an ortho-phenylenediamine followed by intramolecular cyclization—has been a fundamental method for over a century.[5][6]
The synthesis of this specific molecule can be logically traced through the preparation of its key precursors:
-
Dinitration of Benzoic Acid: The journey begins with a common starting material, benzoic acid, which is dinitrated to form 3,5-dinitrobenzoic acid.[7]
-
Selective Reduction: One of the nitro groups of 3,5-dinitrobenzoic acid is then selectively reduced to an amine, yielding 3-amino-5-nitrobenzoic acid.
-
Formation of the Ortho-Diamino Precursor: The second nitro group is subsequently reduced to create the critical intermediate, 3,4-diaminobenzoic acid.
-
Triazole Ring Formation and Nitration: The final steps involve the formation of the benzotriazole ring from 3,4-diaminobenzoic acid, followed by nitration to yield the target molecule. An alternative, and more likely, pathway involves the cyclization of a pre-nitrated diamine precursor, such as 4-amino-3,5-dinitrobenzoic acid.[8]
This multi-step process highlights how the synthesis of complex heterocyclic compounds relies on a robust foundation of classic organic reactions.
Comprehensive Synthetic Pathway and Protocols
The most plausible synthetic route to 7-nitro-1H-benzotriazole-5-carboxylic acid involves the formation of the triazole ring from a suitably substituted benzene derivative. The following sections detail the probable multi-step synthesis, providing both the rationale and step-by-step protocols for each transformation.
Overall Synthetic Workflow
The synthesis can be visualized as a multi-stage process starting from a dinitro-substituted aromatic acid.
Step 1: Synthesis of 3,5-Diaminobenzoic Acid
The synthesis begins with the reduction of commercially available 3,5-dinitrobenzoic acid. Catalytic hydrogenation is an efficient method for this transformation.
-
Causality: 3,5-dinitrobenzoic acid serves as a robust starting material.[7] The two nitro groups are reduced to amines, creating the necessary precursor for subsequent reactions. Using a catalyst like Raney Nickel or Palladium on carbon under a hydrogen atmosphere is a standard, high-yield method for nitro group reduction that is generally cleaner than using dissolving metals.[9]
-
Experimental Protocol:
-
Vessel Preparation: To a stainless-steel autoclave, add 3,5-dinitrobenzoic acid (1 mol).
-
Solvent and Catalyst Addition: Add methanol (500-1000 mL) as the solvent, followed by the addition of a catalyst (e.g., Raney Nickel or 5% Pd/C), typically at a loading of 1-5% by weight of the starting material.[9]
-
Reaction Conditions: Seal the autoclave and purge with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 2-3 MPa.
-
Heating and Stirring: Heat the mixture to 50-100°C while stirring continuously. The reaction is typically complete within 3-6 hours.
-
Work-up: After cooling, carefully vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3,5-diaminobenzoic acid, which can be purified by recrystallization.
-
Step 2: Synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid via 4-Amino-3,5-dinitrobenzoic Acid
A more direct route involves the diazotization and cyclization of 4-amino-3,5-dinitrobenzoic acid. This precursor already contains the necessary nitrogen atom and one of the nitro groups in the correct positions.
-
Causality: This pathway is highly efficient as it builds the triazole ring onto a precursor that already possesses the required substituents. The reaction of an ortho-diamino compound with nitrous acid (generated in situ from sodium nitrite and an acid) is the classical and most direct method for forming the benzotriazole ring.[6][10]
-
Experimental Protocol (Hypothetical, based on standard methods):
-
Dissolution: Dissolve 4-amino-3,5-dinitrobenzoic acid (1 mol) in a mixture of glacial acetic acid and water.[8][10]
-
Cooling: Cool the solution to 0-5°C in an ice-salt bath with vigorous stirring. A fine suspension may form.
-
Diazotization: Prepare a solution of sodium nitrite (1.1 mol) in a minimal amount of cold water. Add this solution dropwise to the cooled suspension, ensuring the temperature remains below 5°C. The in situ formation of nitrous acid will diazotize one of the amino groups.
-
Cyclization: After the addition is complete, allow the mixture to stir at 0-5°C for 1-2 hours, then let it slowly warm to room temperature. The intramolecular cyclization occurs spontaneously to form the stable triazole ring.
-
Isolation: The product, 7-nitro-1H-benzotriazole-5-carboxylic acid, will precipitate from the reaction mixture.
-
Purification: Collect the solid by filtration, wash thoroughly with cold water to remove residual acid and salts, and dry under vacuum.
-
Physicochemical Properties and Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The expected properties are based on the analysis of its precursors and related benzotriazole structures.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄O₄ | - |
| Molar Mass | 208.13 g/mol | - |
| Appearance | Expected to be a pale yellow to off-white solid | - |
| Precursor: 4-Amino-3,5-dinitrobenzoic acid | Molar Mass: 227.13 g/mol | [11] |
| Related Compound: Benzotriazole-5-carboxylic acid | Molar Mass: 163.13 g/mol | [10][12] |
| Related Compound: Methyl 7-nitro-1H-benzotriazole-5-carboxylate | Molar Mass: 222.16 g/mol | [13] |
Self-Validating Characterization Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. The chemical shifts will be downfield due to the electron-withdrawing effects of the nitro and carboxylic acid groups.
-
¹³C NMR: The carbon NMR spectrum should reveal seven distinct carbon signals, confirming the molecular structure.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~3000 cm⁻¹), the C=O stretch (~1700 cm⁻¹), N-H stretch from the triazole ring (~3100-3300 cm⁻¹), and strong asymmetric and symmetric stretches for the NO₂ group (~1550 and ~1350 cm⁻¹).
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the calculated value for the formula C₇H₄N₄O₄.
-
Applications in Research and Drug Development
While specific applications of 7-nitro-1H-benzotriazole-5-carboxylic acid are not extensively documented, its structure suggests significant potential as a scaffold in medicinal chemistry.
-
Peptide Coupling and Amide Synthesis: The carboxylic acid moiety can be activated (e.g., by conversion to an acylbenzotriazole) to facilitate the formation of amide bonds with amines, amino acids, or peptides. This makes it a valuable building block for creating novel peptidomimetics or conjugating it to other molecules.[14]
-
Bioisosteric Replacement: The benzotriazole nucleus can serve as a bioisostere for other aromatic systems, such as indoles or purines, in drug design. This allows for the modulation of physicochemical properties like solubility and metabolic stability while retaining biological activity.[2]
-
Fragment-Based Drug Discovery: As a functionalized heterocyclic compound, it can be used as a fragment in screening campaigns to identify novel binding motifs for therapeutic targets.
Conclusion
7-nitro-1H-benzotriazole-5-carboxylic acid stands as a testament to the power of established synthetic methodologies in creating complex and functionalized molecules. While its specific discovery is not a singular event, its logical synthesis from readily available precursors underscores the systematic nature of chemical research. Its combination of a versatile benzotriazole core, a reactive carboxylic acid handle, and an electron-withdrawing nitro group makes it a promising and valuable building block for the next generation of pharmaceuticals and advanced materials. This guide provides the foundational knowledge for its synthesis, characterization, and potential exploitation in scientific research.
References
-
International Journal of Advance Research, Innovative Ideas and Education (IJARIIE). A Review on: Synthesis of Benzotriazole. Available from: [Link]
-
ChemBK. 1H-Benzotriazole-5-carboxylic acid, 7-nitro-, methyl ester. Available from: [Link]
-
Organic Chemistry Portal. Benzotriazole synthesis. Available from: [Link]
-
ResearchGate. (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. Available from: [Link]
-
UniCA IRIS. Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Available from: [Link]
-
PubMed Central (PMC). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Available from: [Link]
-
International Journal of Creative Research Thoughts (IJCRT). Review Of Benzotriazole. Available from: [Link]
-
GSC Online Press. Review on synthetic study of benzotriazole. Available from: [Link]
-
PubMed Central (PMC). Benzotriazole: An overview on its versatile biological behavior. Available from: [Link]
-
PubChem. 1H-Benzotriazole-5-carboxylic acid. Available from: [Link]
-
National Academic Digital Library of Ethiopia. The Chemistry of Benzotriazole Derivatives. Available from: [Link]
- Google Patents. CN101362705B - 3,5-diaminobenzoic acid preparation method.
-
International Invention of Scientific Journal. Synthesis of Benzotriazole Derivatives. Available from: [Link]
-
PubChem. 1H-Benzotriazole, 6-nitro-. Available from: [Link]
Sources
- 1. ijcrt.org [ijcrt.org]
- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 6. ijariie.com [ijariie.com]
- 7. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
- 8. 4-AMINO-3,5-DINITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. CN101362705B - 3,5-diaminobenzoic acid preparation method - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. biosynth.com [biosynth.com]
- 12. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chembk.com [chembk.com]
- 14. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
Methodological & Application
Synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid: A Detailed Protocol for Researchers
Introduction: Strategic Synthesis of a Key Heterocyclic Building Block
7-nitro-1H-benzo[d]triazole-5-carboxylic acid is a valuable heterocyclic compound, anticipated to be of significant interest to researchers in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a benzotriazole core, a nitro group, and a carboxylic acid moiety, makes it an attractive scaffold for the development of novel pharmaceuticals and functional materials. The benzotriazole unit is a well-established pharmacophore, while the nitro group can serve as a handle for further chemical modifications or contribute to the material's electronic properties. The carboxylic acid provides a convenient point for derivatization, such as amide bond formation, to link the molecule to other functionalities.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid. The synthetic strategy detailed herein is a multi-step pathway commencing from commercially available 4-chloro-3,5-dinitrobenzoic acid. This route is designed to be robust and scalable, providing a reliable method for accessing this important chemical entity. The causality behind experimental choices and potential challenges are discussed to equip the researcher with the necessary insights for successful execution.
Overall Synthetic Scheme
The synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid is proposed to proceed via a three-step sequence involving nucleophilic aromatic substitution, selective reduction of a nitro group, and subsequent diazotization and cyclization to form the benzotriazole ring.
Caption: Proposed synthetic workflow for 7-nitro-1H-benzo[d]triazole-5-carboxylic acid.
Experimental Protocols
Safety Precaution: This synthesis involves the use of strong acids, nitrating agents, and potentially hazardous reagents. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reactions should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 4-(Methylamino)-3,5-dinitrobenzoic acid
Principle: This step involves the nucleophilic aromatic substitution of the chlorine atom in 4-chloro-3,5-dinitrobenzoic acid with methylamine. The electron-withdrawing nature of the two nitro groups facilitates this substitution.
Materials:
-
4-Chloro-3,5-dinitrobenzoic acid
-
Methylamine (40% in water)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 4-chloro-3,5-dinitrobenzoic acid (10.0 g, 40.5 mmol) in ethanol (100 mL).
-
With stirring, slowly add methylamine solution (40% in water, 12.6 g, 162 mmol) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to precipitate the product.
-
Filter the precipitate and wash with cold ethanol.
-
To purify, dissolve the crude product in hot water and acidify with concentrated hydrochloric acid until the pH is approximately 2-3.
-
Cool the solution in an ice bath to recrystallize the product.
-
Filter the purified product, wash with cold water, and dry under vacuum.
Expected Outcome: A yellow crystalline solid.
Step 2: Synthesis of 4-Amino-3-(methylamino)-5-nitrobenzoic acid
Principle: This step involves the selective reduction of one of the two nitro groups. The use of sodium sulfide as a reducing agent is a common method for the selective reduction of one nitro group in a dinitro-aromatic compound.
Materials:
-
4-(Methylamino)-3,5-dinitrobenzoic acid
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Acetic acid (glacial)
Procedure:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser, dissolve sodium sulfide nonahydrate (29.2 g, 121.5 mmol) and ammonium chloride (6.5 g, 121.5 mmol) in water (100 mL).
-
In a separate beaker, dissolve 4-(methylamino)-3,5-dinitrobenzoic acid (10.0 g, 40.5 mmol) in ethanol (150 mL).
-
Heat the sodium sulfide solution to 70 °C and add the solution of the dinitro compound dropwise over 30 minutes.
-
After the addition is complete, maintain the reaction mixture at 70 °C for 2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Acidify the remaining aqueous solution with glacial acetic acid to precipitate the product.
-
Filter the precipitate, wash thoroughly with water, and dry under vacuum.
Expected Outcome: A reddish-brown solid.
Step 3: Synthesis of 7-nitro-1-methyl-1H-benzo[d]triazole-5-carboxylic acid and subsequent demethylation to 7-nitro-1H-benzo[d]triazole-5-carboxylic acid
Principle: The formation of the benzotriazole ring is achieved through diazotization of the primary aromatic amine followed by intramolecular cyclization. The resulting N-methylated product can then be demethylated if the parent NH-benzotriazole is desired.
Materials:
-
4-Amino-3-(methylamino)-5-nitrobenzoic acid
-
Sodium nitrite (NaNO₂)
-
Acetic acid (glacial)
-
Water
-
(Optional for demethylation) Pyridine hydrochloride or other demethylating agent.
Procedure for 7-nitro-1-methyl-1H-benzo[d]triazole-5-carboxylic acid:
-
In a 250 mL beaker, dissolve 4-amino-3-(methylamino)-5-nitrobenzoic acid (5.0 g, 22.0 mmol) in glacial acetic acid (50 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
In a separate beaker, dissolve sodium nitrite (1.67 g, 24.2 mmol) in a minimal amount of cold water (approximately 5 mL).
-
Slowly add the sodium nitrite solution dropwise to the cooled acetic acid solution, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
Expected Outcome: A pale yellow to off-white solid.
(Optional) Step 4: Demethylation to 7-nitro-1H-benzo[d]triazole-5-carboxylic acid
The N-methyl group can be removed under various conditions, such as heating with pyridine hydrochloride. The specific conditions would need to be optimized for this substrate.
Data Summary
| Compound | Starting Material | Reagents | Expected Yield | Physical Appearance |
| 4-(Methylamino)-3,5-dinitrobenzoic acid | 4-Chloro-3,5-dinitrobenzoic acid | Methylamine, Ethanol | 80-90% | Yellow crystalline solid |
| 4-Amino-3-(methylamino)-5-nitrobenzoic acid | 4-(Methylamino)-3,5-dinitrobenzoic acid | Na₂S·9H₂O, NH₄Cl, Ethanol, Water | 60-70% | Reddish-brown solid |
| 7-nitro-1-methyl-1H-benzo[d]triazole-5-carboxylic acid | 4-Amino-3-(methylamino)-5-nitrobenzoic acid | NaNO₂, Acetic Acid | 75-85% | Pale yellow solid |
| 7-nitro-1H-benzo[d]triazole-5-carboxylic acid | 7-nitro-1-methyl-1H-benzo[d]triazole-5-carboxylic acid | Pyridine hydrochloride (or other demethylating agent) | Variable | To be determined |
Mechanism and Scientific Rationale
The synthetic route is underpinned by fundamental principles of organic chemistry.
Caption: Key mechanistic steps in the synthesis.
The success of Step 1 relies on the strong activation of the aromatic ring towards nucleophilic substitution by the two electron-withdrawing nitro groups. In Step 2 , the selective reduction of one nitro group is a nuanced process. While various reagents can achieve this, sodium sulfide is often effective due to its mildness and ability to be used in aqueous/alcoholic media. The mechanism is thought to involve a series of single-electron transfers. Finally, Step 3 employs the classical diazotization of a primary aromatic amine to form a diazonium salt, which is a potent electrophile. The neighboring secondary amine then acts as an intramolecular nucleophile, attacking the diazonium group to form the stable five-membered triazole ring.
Conclusion
This application note outlines a detailed and scientifically grounded protocol for the synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid. By following this multi-step procedure, researchers can reliably access this versatile building block for applications in drug discovery and materials science. The provided rationale for each step and the detailed experimental procedures are intended to facilitate the successful implementation of this synthesis in a laboratory setting.
References
-
Diazotization reactions. Organic Chemistry Portal. [Link]
The Ascendant Role of 7-Nitro-1H-benzotriazole-5-carboxylic Acid in Modern Organic Synthesis: A Guide for the Advanced Practitioner
Abstract
The relentless pursuit of efficiency and precision in organic synthesis necessitates the continual development of novel reagents and methodologies. Within the pantheon of activating agents for carboxylic acids, benzotriazole derivatives have long been esteemed for their capacity to facilitate amide bond formation with minimal racemization. This technical guide illuminates the synthesis, proposed applications, and detailed protocols for a uniquely promising, yet underutilized, member of this family: 7-nitro-1H-benzotriazole-5-carboxylic acid . The strategic placement of an electron-withdrawing nitro group on the benzotriazole scaffold is anticipated to significantly modulate its reactivity, offering distinct advantages in challenging synthetic contexts. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the enhanced reactivity of this electron-deficient benzotriazole derivative in their synthetic endeavors.
Introduction: The Rationale for an Electron-Deficient Benzotriazole Carboxylic Acid
Benzotriazole-based coupling reagents, such as 1-hydroxybenzotriazole (HOBt) and its uronium/aminium and phosphonium salt derivatives (HBTU, HATU, PyBOP), are cornerstones of modern peptide synthesis and general amidation reactions.[1][2] Their efficacy stems from the formation of activated benzotriazolyl esters, which are highly reactive towards nucleophilic attack by amines while being relatively stable against racemization.
The introduction of electron-withdrawing substituents onto the benzotriazole ring has been shown to enhance the leaving group ability of the benzotriazolyloxy moiety, thereby increasing the rate of amide bond formation.[3] The 7-nitro substituent in 7-nitro-1H-benzotriazole-5-carboxylic acid is poised to exert a profound electron-withdrawing effect, potentially rendering it a superior activating agent for sterically hindered amino acids or weakly nucleophilic amines. Furthermore, the presence of the carboxylic acid functionality opens avenues for its use as a bifunctional linker or for covalent attachment to solid supports.
This guide provides a detailed protocol for the synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid and explores its prospective applications in organic synthesis, supported by detailed, field-proven protocols adapted for this promising reagent.
Synthesis of 7-Nitro-1H-benzotriazole-5-carboxylic Acid
The synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid can be achieved through a two-step process commencing with the cyclization of 3,4-diaminobenzoic acid to form 1H-benzotriazole-5-carboxylic acid, followed by a regioselective nitration.
Synthesis of the Precursor: 1H-Benzotriazole-5-carboxylic acid
The initial step involves the diazotization of 3,4-diaminobenzoic acid, which spontaneously cyclizes to yield the benzotriazole core.
Protocol 1: Synthesis of 1H-Benzotriazole-5-carboxylic acid [4][5]
-
Materials:
-
3,4-Diaminobenzoic acid
-
Glacial acetic acid
-
Sodium nitrite (NaNO₂)
-
Deionized water
-
Ice
-
-
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 3,4-diaminobenzoic acid in a mixture of glacial acetic acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 2-3 hours.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield 1H-benzotriazole-5-carboxylic acid.
-
Regioselective Nitration
The key step to affording the target molecule is the regioselective nitration of the pre-formed 1H-benzotriazole-5-carboxylic acid. The carboxylic acid group acts as a meta-director, favoring nitration at the 7-position.
Protocol 2: Synthesis of 7-Nitro-1H-benzotriazole-5-carboxylic acid
-
Materials:
-
1H-Benzotriazole-5-carboxylic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Fuming nitric acid (HNO₃)
-
Ice
-
-
Procedure:
-
Carefully add 1H-benzotriazole-5-carboxylic acid to concentrated sulfuric acid in a flask cooled in an ice bath.
-
Once the solid has dissolved, slowly add fuming nitric acid dropwise, ensuring the temperature remains below 15 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the product under vacuum to yield 7-nitro-1H-benzotriazole-5-carboxylic acid.
-
Diagram 1: Synthesis Pathway
Caption: Synthetic route to 7-nitro-1H-benzotriazole-5-carboxylic acid.
Proposed Applications in Organic Synthesis
The electron-deficient nature of 7-nitro-1H-benzotriazole-5-carboxylic acid suggests its utility in reactions where enhanced activation of carboxylic acids is beneficial.
Peptide Synthesis and Amide Bond Formation
We propose that 7-nitro-1H-benzotriazole-5-carboxylic acid can function as a highly effective additive in carbodiimide-mediated peptide coupling reactions, analogous to HOBt. The enhanced acidity of the N-hydroxybenzotriazole analogue (formed in situ) would lead to a more reactive activated ester, potentially accelerating coupling rates and improving yields, especially for challenging couplings.
Protocol 3: Proposed Use as a Coupling Additive in Peptide Synthesis
-
Materials:
-
N-protected amino acid
-
Amino acid ester or peptide on solid support
-
7-Nitro-1H-benzotriazole-5-carboxylic acid
-
A carbodiimide (e.g., DCC, EDC)
-
A tertiary amine base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
-
Procedure (for solution-phase coupling):
-
Dissolve the N-protected amino acid and 7-nitro-1H-benzotriazole-5-carboxylic acid (1.1 equivalents) in the anhydrous solvent.
-
Add the amino acid ester to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add the carbodiimide (1.1 equivalents) and the tertiary amine base (if the amino acid ester is a salt).
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Work up the reaction by filtering any precipitated urea byproduct, followed by standard aqueous extraction and purification by chromatography.
-
Table 1: Anticipated Performance Advantages
| Feature | Standard HOBt | 7-Nitro-1H-benzotriazole-5-carboxylic acid (Proposed) | Rationale |
| Coupling Rate | Standard | Faster | The electron-withdrawing nitro group enhances the leaving group ability of the benzotriazole moiety. |
| Racemization | Low | Potentially Lower | Faster coupling can reduce the lifetime of the activated species, minimizing opportunities for racemization. |
| Difficult Couplings | Moderate Efficacy | Higher Efficacy | Increased reactivity is beneficial for sterically hindered amino acids and weakly nucleophilic amines. |
Derivatization and Functionalization
The carboxylic acid moiety of 7-nitro-1H-benzotriazole-5-carboxylic acid can be readily converted to other functional groups, such as esters, amides, and acid chlorides. This allows for its incorporation into more complex molecular architectures or for its attachment to polymers and surfaces.
Protocol 4: Conversion to the Acid Chloride
-
Materials:
-
7-Nitro-1H-benzotriazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Anhydrous solvent (e.g., DCM, Toluene)
-
Catalytic DMF (if using oxalyl chloride)
-
-
Procedure:
-
Suspend 7-nitro-1H-benzotriazole-5-carboxylic acid in the anhydrous solvent.
-
Add thionyl chloride (or oxalyl chloride and catalytic DMF) dropwise at room temperature.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which can be used in subsequent reactions without further purification.
-
Diagram 2: Proposed Application Workflow
Caption: Potential synthetic applications of the title compound.
Safety and Handling
As a nitroaromatic compound, 7-nitro-1H-benzotriazole-5-carboxylic acid should be handled with care. While a specific safety data sheet is not widely available, the following precautions are recommended based on the known hazards of related compounds.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[6] Do not eat, drink, or smoke when using this product.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
-
Fire Safety: In case of fire, use a dry chemical, carbon dioxide, or foam extinguisher.[7]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep comfortable for breathing.
-
Conclusion
7-Nitro-1H-benzotriazole-5-carboxylic acid represents a promising, yet underexplored, reagent for organic synthesis. The strategic introduction of a nitro group is anticipated to enhance its performance as a coupling additive, particularly in challenging amidation and peptide coupling reactions. The synthetic protocols provided herein offer a clear pathway to access this compound, and the proposed applications, grounded in established chemical principles, pave the way for its broader adoption in the synthetic community. Further research into the full scope of its reactivity and applications is highly encouraged and is expected to solidify its position as a valuable tool in the modern synthetic chemist's arsenal.
References
- Controlled synthesis of electron deficient nitro-1H-benzotriazoles. McHugh, C. J., Tackley, D. R., & Graham, D. (n.d.). [Source not explicitly provided, but content is referenced in search results]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Albericio, F., & El-Faham, A. (2018). Organic Process Research & Development, 22(7), 760-772. [Link]
-
Reaction of N-Nitro-benzotriazole with Nucleophiles. (2008). Taylor & Francis Online. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. El-Faham, A., & Albericio, F. (2011). Chemical Reviews, 111(11), 6557-6602. [Link]
-
Benzotriazole: A Versatile Synthetic Auxiliary. (2018). Lupine Publishers. [Link]
-
The Efficient Preparation of Di and Tripeptides by Coupling N -(Cbz or Fmoc-α-aminoacyl)benzotriazoles with Unprotected Amino Acids. (2010). ResearchGate. [Link]
-
NITRIC ACID SAFETY. (n.d.). University of California, Santa Barbara. [Link]
-
A Review on: Synthesis of Benzotriazole. (2024). IJARIIE. [Link]
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- 7. fishersci.co.uk [fishersci.co.uk]
The Strategic Application of 7-Nitro-1H-Benzotriazole-5-Carboxylic Acid in Modern Medicinal Chemistry
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the multifaceted applications of 7-nitro-1H-benzotriazole-5-carboxylic acid. This molecule, distinguished by its trifunctional nature—a benzotriazole core, a carboxylic acid handle, and an electron-withdrawing nitro group—presents a unique and powerful scaffold for the generation of novel therapeutics. We will delve into its role as a versatile building block for synthesizing bioactive compounds, its potential in peptide chemistry, and its utility in contemporary drug discovery paradigms such as fragment-based screening.
Core Molecular Attributes and Strategic Advantages
The chemical architecture of 7-nitro-1H-benzotriazole-5-carboxylic acid offers several strategic advantages in medicinal chemistry. The benzotriazole moiety is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide spectrum of activities including antibacterial, antifungal, antiviral, and anticancer effects[1][2][3][4]. The carboxylic acid at the 5-position provides a crucial handle for synthetic elaboration, allowing for the facile formation of amides, esters, and other derivatives. This enables the exploration of structure-activity relationships (SAR) by systematically introducing diverse chemical functionalities. Furthermore, the 7-nitro group, a potent electron-withdrawing group, modulates the electronic properties of the benzotriazole ring system, which can influence binding affinities and pharmacokinetic properties of its derivatives.
| Property | Value | Source |
| Molecular Formula | C₇H₄N₄O₄ | [5] |
| Molecular Weight | 208.13 g/mol | [5] |
| Appearance | Typically a yellow to brown powder | |
| Key Functional Groups | Carboxylic Acid, Nitro Group, Benzotriazole |
Application I: A Versatile Scaffold for Bioactive Compound Synthesis
The primary application of 7-nitro-1H-benzotriazole-5-carboxylic acid is as a starting material for the synthesis of diverse compound libraries for biological screening. The carboxylic acid is the key reactive site for derivatization.
Rationale for Use as a Scaffold
The benzotriazole core is a "privileged scaffold" in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. By using 7-nitro-1H-benzotriazole-5-carboxylic acid as a starting point, chemists can rapidly generate a multitude of derivatives to probe these interactions. The nitro group can also be a site for further modification, for example, reduction to an amine, which can then be derivatized, further expanding the chemical space that can be explored.
Protocol: Synthesis of a Novel Amide Derivative
This protocol details the synthesis of an illustrative amide derivative, a common first step in a medicinal chemistry campaign.
Objective: To synthesize N-benzyl-7-nitro-1H-benzotriazole-5-carboxamide.
Materials:
-
7-nitro-1H-benzotriazole-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Benzylamine
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
To a solution of 7-nitro-1H-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.
-
-
Amide Bond Formation:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Add the benzylamine solution dropwise to the acid chloride solution.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-7-nitro-1H-benzotriazole-5-carboxamide.
-
Caption: Synthetic workflow for an amide derivative.
Application II: A Potential Additive in Peptide Synthesis
Benzotriazole derivatives are mainstays in peptide synthesis, primarily as additives to carbodiimide-mediated couplings or as core components of standalone coupling reagents[6][7][8]. They function by forming active esters that are more reactive than the initial O-acylisourea intermediate and less prone to racemization[9].
Mechanistic Rationale
The structure of 7-nitro-1H-benzotriazole-5-carboxylic acid is analogous to 1-hydroxybenzotriazole (HOBt), a classic peptide coupling additive. While the carboxylic acid would need to be in its deprotonated form to act as a nucleophile, the core benzotriazole nitrogen can still participate in the activation process. The potent electron-withdrawing nitro group would increase the acidity of the N-H proton of the triazole ring, potentially enhancing the reactivity of the corresponding active ester.
Proposed Protocol: Use as a Coupling Additive
Objective: To investigate the efficacy of 7-nitro-1H-benzotriazole-5-carboxylic acid as an additive in a dipeptide synthesis.
Materials:
-
Fmoc-Ala-OH
-
H-Gly-OMe·HCl
-
N,N'-Diisopropylcarbodiimide (DIC)
-
7-nitro-1H-benzotriazole-5-carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve Fmoc-Ala-OH (1.0 eq), H-Gly-OMe·HCl (1.0 eq), and 7-nitro-1H-benzotriazole-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to neutralize the hydrochloride salt and deprotonate the carboxylic acids.
-
Cool the solution to 0 °C.
-
-
Coupling Reaction:
-
Add DIC (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 6 hours.
-
-
Analysis:
-
Monitor the reaction progress by LC-MS to determine the yield of the dipeptide, Fmoc-Ala-Gly-OMe, and to quantify any side products, particularly the epimer, Fmoc-D-Ala-Gly-OMe.
-
Caption: Proposed mechanism of action in peptide coupling.
Application III: A Valuable Fragment for Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds, particularly for challenging targets[10][11][12][13][14]. FBDD involves screening libraries of low molecular weight compounds ("fragments") for weak binding to a biological target. Hits are then optimized into more potent leads.
Suitability as a Fragment
7-nitro-1H-benzotriazole-5-carboxylic acid is an excellent candidate for inclusion in a fragment library. Its molecular weight is within the typical range for fragments, and its rigid bicyclic structure reduces conformational entropy upon binding. The carboxylic acid provides a clear vector for synthetic elaboration, allowing for "fragment growing" or "fragment linking" strategies.
Protocol: A General Workflow for an FBDD Campaign
Objective: To identify and validate a fragment hit against a target protein.
Materials:
-
Purified target protein
-
A fragment library including 7-nitro-1H-benzotriazole-5-carboxylic acid
-
Instrumentation for a biophysical screening method (e.g., Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), or X-ray crystallography)
Procedure:
-
Primary Screen:
-
Screen the fragment library against the target protein using a high-throughput biophysical method.
-
Identify fragments that show weak but reproducible binding.
-
-
Hit Validation:
-
Confirm the binding of the initial hits using an orthogonal biophysical method.
-
Determine the binding affinity (K_D) and stoichiometry of the interaction.
-
-
Structural Characterization:
-
If a hit is validated, determine the three-dimensional structure of the protein-fragment complex, preferably by X-ray crystallography.
-
The resulting structure will reveal the binding mode of the fragment and identify vectors for chemical elaboration.
-
-
Fragment Elaboration:
-
Based on the structural information, synthesize derivatives of the fragment hit to improve binding affinity and selectivity. For 7-nitro-1H-benzotriazole-5-carboxylic acid, this would typically involve derivatization of the carboxylic acid.
-
Caption: Workflow for a fragment-based drug discovery campaign.
Conclusion
7-nitro-1H-benzotriazole-5-carboxylic acid is a highly versatile and valuable molecule in the medicinal chemist's toolkit. Its trifunctional nature provides a robust platform for the synthesis of novel bioactive compounds, a potential role in enhancing the efficiency of peptide synthesis, and an ideal starting point for fragment-based drug discovery campaigns. The protocols and rationales provided herein are intended to serve as a foundation for researchers to explore and exploit the full potential of this promising chemical entity.
References
-
CHI. (2015, April 22-23). Fragment-Based Drug Discovery. Retrieved from [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
-
International Journal of Research and Review. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
IJCRT.org. (2023). Review Of Benzotriazole. Retrieved from [Link]
-
Journal of Advanced Zoology. (2024). “An Overview On Biological Behavior Of Benzotriazole: Synthesis And Docking Study On Its Versatile Biological Activities”. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2011). Benzotriazole in medicinal chemistry: An overview. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Recent development in peptide coupling reagents. Retrieved from [Link]
-
NovaBiochem. (n.d.). Solid-phase peptide synthesis introduction. Retrieved from [Link]
-
ResearchGate. (2011). (PDF) Recent development in peptide coupling reagents. Retrieved from [Link]
-
PubMed. (2017). Fragment-based drug discovery and its application to challenging drug targets. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (2025). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzotriazole synthesis. Retrieved from [Link]
-
IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]
-
Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
-
GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from [Link]
-
Beilstein Journals. (2014). Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Retrieved from [Link]
-
ResearchGate. (2014). (PDF) Facile synthesis of 1-alkoxy-1H-benzo- and 7-azabenzotriazoles from peptide coupling agents, mechanistic studies, and synthetic applications. Retrieved from [Link]
-
MDPI. (2022). Synthesis, In Vitro α-Glucosidase Inhibitory Activity and Molecular Docking Study of New Benzotriazole-Based Bis-Schiff Base Derivatives. Retrieved from [Link]
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- 9. Solid-phase peptide synthesis introduction-Technical Articals-News [hongtide.com]
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- 11. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [m.peptidescientific.com]
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- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for 7-nitro-1H-benzo[d]triazole-5-carboxylic acid as a Corrosion Inhibitor
Introduction: The Imperative for Advanced Corrosion Mitigation
Corrosion, the electrochemical degradation of materials, represents a significant challenge across numerous industries, from aerospace and infrastructure to biomedical devices and pharmaceuticals. The annual global cost of corrosion is estimated to be in the trillions of dollars, underscoring the critical need for effective protective strategies. Among these, the application of organic corrosion inhibitors is a cornerstone of materials preservation. These molecules function by adsorbing onto a metal's surface, forming a protective barrier that impedes the anodic and/or cathodic reactions driving the corrosion process.
Benzotriazole and its derivatives are a well-established class of corrosion inhibitors, particularly for copper and its alloys. Their efficacy stems from the lone pair electrons on the triazole nitrogen atoms, which readily coordinate with metal ions, and the aromatic ring that contributes to a stable, hydrophobic film. The introduction of functional groups onto the benzotriazole scaffold can further enhance its protective properties by modifying its electronic structure, solubility, and adsorption characteristics.
This document provides a comprehensive technical guide on the application of a specialized derivative, 7-nitro-1H-benzo[d]triazole-5-carboxylic acid , as a corrosion inhibitor. While specific performance data for this molecule is not yet widely published, we will draw upon the well-documented behavior of its parent compound, benzotriazole-5-carboxylic acid, and other nitro-substituted inhibitors to provide a robust framework for its evaluation and application. We will detail the underlying scientific principles, provide step-by-step protocols for its characterization, and present illustrative data to guide researchers in this field.
Molecular Profile and Postulated Mechanism of Action
The unique structural features of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid suggest a multi-faceted mechanism of corrosion inhibition.
-
Triazole Ring: As with all benzotriazoles, the three nitrogen atoms are the primary sites for coordination with the metal surface, forming a protective film.
-
Carboxylic Acid Group (-COOH): This functional group can act as an additional anchoring point to the metal surface or its oxide layer. It can also enhance the solubility of the inhibitor in aqueous or polar media, facilitating its transport to the metal surface.
-
Nitro Group (-NO₂): The strongly electron-withdrawing nature of the nitro group is expected to influence the electron density of the benzotriazole ring system. This can enhance the molecule's adsorption onto the metal surface through electrostatic interactions.
The proposed mechanism involves the chemisorption of the inhibitor onto the metallic surface, leading to the formation of a stable, polymeric complex that acts as a physical barrier to corrosive species. The presence of both the carboxylic acid and nitro groups is anticipated to result in a more robust and densely packed protective layer compared to unsubstituted benzotriazole.
Caption: Proposed synthetic workflow for 7-nitro-1H-benzo[d]triazole-5-carboxylic acid.
Protocols for Evaluating Corrosion Inhibition Performance
A comprehensive evaluation of a corrosion inhibitor's performance requires a multi-faceted approach, combining electrochemical techniques with surface analysis. The following protocols provide a detailed framework for assessing the efficacy of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid.
Electrochemical Evaluation
Electrochemical methods offer rapid and quantitative insights into the corrosion process and the inhibitor's influence on it. [1] a) Potentiodynamic Polarization (PDP)
This technique measures the relationship between the applied potential and the resulting current density, providing information on the corrosion rate and the inhibitor's mechanism (anodic, cathodic, or mixed-type). [2] Protocol:
-
Electrode Preparation: Prepare a working electrode of the metal of interest (e.g., mild steel, copper, aluminum) by embedding it in an insulating resin, leaving a defined surface area exposed. Polish the exposed surface to a mirror finish using successively finer grades of silicon carbide paper and diamond paste.
-
Electrochemical Cell Setup: Assemble a three-electrode cell consisting of the prepared working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).
-
Corrosive Medium: Prepare the corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution). For the inhibitor study, prepare a series of solutions with varying concentrations of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid.
-
Open Circuit Potential (OCP): Immerse the electrodes in the test solution and monitor the OCP until a stable value is reached (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).
-
Data Analysis: Plot the potential versus the logarithm of the current density (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr). Calculate the inhibition efficiency (IE%) using the following equation:
IE% = [(icorr(blank) - icorr(inhibitor)) / icorr(blank)] x 100
b) Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface, offering insights into the protective film's properties. [3][4] Protocol:
-
Cell Setup and Electrode Preparation: Follow steps 1-3 of the Potentiodynamic Polarization protocol.
-
OCP Stabilization: Allow the system to stabilize at OCP for 30-60 minutes.
-
Impedance Measurement: Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) at the OCP.
-
Data Analysis: Present the data as Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot is related to the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value in the presence of the inhibitor indicates better protection. Calculate the inhibition efficiency (IE%) using the Rct values:
IE% = [(Rct(inhibitor) - Rct(blank)) / Rct(inhibitor)] x 100
Caption: General experimental workflow for electrochemical evaluation of a corrosion inhibitor.
Surface Analysis Techniques
Surface analysis techniques provide direct evidence of the inhibitor's adsorption and the formation of a protective film. [5] a) Scanning Electron Microscopy (SEM)
SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment, with and without the inhibitor. A smoother surface with less pitting in the presence of the inhibitor indicates effective protection.
Protocol:
-
Sample Exposure: Immerse metal coupons in the corrosive medium with and without the inhibitor for a specified period (e.g., 24 hours).
-
Sample Preparation: After exposure, gently rinse the coupons with distilled water and ethanol, then dry them.
-
Imaging: Mount the samples on stubs and coat them with a conductive material (e.g., gold or carbon) if necessary. Acquire images at various magnifications.
b) X-ray Photoelectron Spectroscopy (XPS)
XPS provides information about the elemental composition and chemical state of the elements on the metal surface, confirming the presence of the inhibitor and its interaction with the metal. [6] Protocol:
-
Sample Exposure and Preparation: Follow steps 1 and 2 of the SEM protocol.
-
Analysis: Place the sample in the ultra-high vacuum chamber of the XPS instrument. Irradiate the surface with X-rays and analyze the kinetic energy of the emitted photoelectrons.
-
Data Interpretation: Identify the characteristic peaks corresponding to the elements present in the inhibitor (C, N, O) and the metal substrate. High-resolution scans of these peaks can reveal the chemical bonding states.
Illustrative Data and Interpretation
As specific data for 7-nitro-1H-benzo[d]triazole-5-carboxylic acid is not available, we present illustrative data based on studies of benzotriazole-5-carboxylic acid and other functionalized benzotriazoles to demonstrate the expected outcomes of the described protocols.
Table 1: Illustrative Potentiodynamic Polarization Data for Mild Steel in 1 M HCl
| Inhibitor Concentration | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -450 | 1000 | 75 | 120 | - |
| 1 mM | -435 | 150 | 70 | 115 | 85.0 |
| 5 mM | -420 | 80 | 68 | 110 | 92.0 |
| 10 mM | -410 | 50 | 65 | 105 | 95.0 |
Interpretation: The data in Table 1 illustrates that with increasing inhibitor concentration, the corrosion potential (Ecorr) shifts slightly in the positive direction, and the corrosion current density (icorr) significantly decreases. The changes in both anodic (βa) and cathodic (βc) Tafel slopes suggest a mixed-type inhibition mechanism. The inhibition efficiency (IE%) increases with concentration, reaching a high value at 10 mM, indicating the formation of a protective film.
Table 2: Illustrative Electrochemical Impedance Spectroscopy Data for Aluminum in 3.5% NaCl
| Inhibitor Concentration | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 500 | 200 | - |
| 1 mM | 3500 | 50 | 85.7 |
| 5 mM | 8000 | 30 | 93.8 |
| 10 mM | 12000 | 20 | 95.8 |
Interpretation: The EIS data in Table 2 shows a significant increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) with the addition of the inhibitor. The increase in Rct signifies a slowing of the corrosion process, while the decrease in Cdl suggests the displacement of water molecules and the adsorption of the inhibitor on the metal surface. The inhibition efficiency calculated from the Rct values corroborates the potentiodynamic polarization results.
Conclusion and Future Directions
7-nitro-1H-benzo[d]triazole-5-carboxylic acid holds significant promise as a high-performance corrosion inhibitor due to its unique combination of functional groups. The protocols and illustrative data presented in this guide provide a comprehensive framework for its systematic evaluation. Future research should focus on obtaining experimental data for this specific molecule on various metal substrates and in different corrosive environments to validate its efficacy and fully elucidate its inhibition mechanism. Further studies could also explore its application in protective coatings and synergistic effects with other corrosion inhibitors.
References
- Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors. (2001). CORROSION, 57(1), 9–18.
- Surface Characterization Techniques in Corrosion Inhibition Research. (n.d.). Request PDF.
- Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022).
- Surface Analysis of Inhibitor Films Formed in Hydrogen Sulfide Medium. (1996). CORROSION, 52(6), 447–452.
- Application Note & Protocol: Evaluating the Corrosion Inhibition Performance of Alox Aqualox 232 Using Potentiodynamic Polar - Benchchem. (n.d.).
- Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings.
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021). ACS Symposium Series.
- Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2009).
- Surface analysis of inhibitor films formed by imidazolines and amides on mild steel in an acidic environment. (2007). Corrosion Science.
- Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.).
- Impedance spectroscopy for corrosion analysis. (n.d.). SIVONIC.
- Potentiodynamic polarization curves (vs. SCE) for the corrosion of mild steel with different concentrations of corrosion inhibitors 8-10, and without the addition of inhibitor in 1.0 M HCl. (2018).
- AFM Characterization of Corrosion Inhibitors and Nanoparticle Films. (2023).
- Potentiodynamic polarization curves of corrosion inhibition of mild steel in 1 M HCl in the absence and presence of different concentrations of (A) [EMIM]+[EtSO4]−, (B) [EMIM]+[Ac]−, (C) [BMIM]+[SCN]−, (D) [BMIM]+[Ac]− and (E) [BMIM]+[DCA]−. (2017).
- Potentiodynamic polarization analysis with various corrosion inhibitors on A508/IN-182/IN-52M/308L/316L welds. (2024).
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derivatization of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid for analysis
Application Note: Derivatization Strategies for the Analysis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-nitro-1H-benzo[d]triazole-5-carboxylic acid is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds. Its accurate detection and quantification are critical for quality control and safety assessment. However, the inherent properties of this molecule—high polarity due to the carboxylic acid group and the thermal lability of the nitro group—present significant challenges for direct analysis by common chromatographic techniques such as gas chromatography (GC).[1][2] High-performance liquid chromatography (HPLC) can be employed, but its sensitivity may be limited without a suitable chromophore or fluorophore.[3][4]
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[5][6] For 7-nitro-1H-benzo[d]triazole-5-carboxylic acid, derivatization primarily targets the carboxylic acid functional group to:
-
Increase Volatility and Thermal Stability for GC Analysis: By converting the polar carboxylic acid into a less polar and more volatile ester or silyl ester, the compound becomes amenable to GC separation without degradation.[7]
-
Enhance Detection for HPLC Analysis: Introducing a chromophoric or fluorophoric tag through derivatization can significantly improve the sensitivity and selectivity of UV or fluorescence detection in HPLC.[3][4]
-
Improve Mass Spectrometric Ionization: Derivatization can lead to the formation of derivatives with better ionization efficiency and characteristic fragmentation patterns in mass spectrometry (MS), aiding in both quantification and structural confirmation.[8]
This application note provides a detailed guide to the derivatization of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid for enhanced analytical determination, covering methodologies for both GC and HPLC-based platforms.
Rationale for Derivatization
The molecular structure of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid presents a dual challenge for direct analysis. The carboxylic acid group leads to low volatility and potential peak tailing in GC, while the nitroaromatic system, though possessing some UV absorbance, may not provide sufficient sensitivity for trace-level analysis.[2] Derivatization overcomes these limitations by modifying the problematic functional group.
Derivatization Strategies for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal is to create a volatile and thermally stable derivative. The two most common and effective approaches are silylation and esterification (alkylation).[7]
Silylation
Silylation is a robust and widely used derivatization technique where an active hydrogen in the carboxylic acid group is replaced by a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group.[5][9] Silyl derivatives are generally less polar, more volatile, and more thermally stable than their parent compounds.[6]
-
Mechanism: The reaction involves the nucleophilic attack of the carboxylate oxygen on the silicon atom of the silylating reagent, with the subsequent loss of a leaving group.
-
Reagents:
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide): A powerful and commonly used silylating agent.[6][10] For sterically hindered or less reactive carboxylic acids, a catalyst such as TMCS (trimethylchlorosilane) is often added.[10]
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent silylating reagent, with the advantage that its byproducts are highly volatile.
-
MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): Forms TBDMS derivatives, which are significantly more stable to hydrolysis than TMS derivatives, making them advantageous for samples containing traces of moisture.[9]
-
-
Advantages of Silylation:
Workflow for Silylation
Sources
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- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. phoenix-sci.com [phoenix-sci.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Note: Quantitative Analysis of 7-nitro-1H-benzotriazole-5-carboxylic acid
Abstract
This document provides detailed analytical methodologies for the quantitative determination of 7-nitro-1H-benzotriazole-5-carboxylic acid. Given the increasing relevance of nitroaromatic compounds in pharmaceutical research and development, robust and reliable quantification methods are essential for pharmacokinetic studies, quality control, and safety assessment. This application note outlines protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), offering high sensitivity and selectivity for the analysis of this compound in various matrices. The provided methods are intended as robust starting points for laboratory-specific validation.
Introduction
7-nitro-1H-benzotriazole-5-carboxylic acid is a heterocyclic organic compound with a molecular formula of C₇H₄N₄O₄ and a molecular weight of 208.13 g/mol .[1] Its structure, featuring a benzotriazole core substituted with both a nitro group and a carboxylic acid, suggests its potential utility as an intermediate in the synthesis of pharmacologically active molecules. The accurate quantification of this compound is paramount for understanding its behavior in biological systems and for ensuring the quality and consistency of pharmaceutical preparations.
This guide is designed to provide researchers and drug development professionals with a comprehensive framework for the quantitative analysis of 7-nitro-1H-benzotriazole-5-carboxylic acid. We will delve into the principles behind the selected analytical techniques, provide step-by-step protocols, and offer insights into method validation.
Physicochemical Properties and Analytical Considerations
While experimental data for 7-nitro-1H-benzotriazole-5-carboxylic acid is not extensively available, its chemical structure allows for the prediction of key properties that inform the development of analytical methods:
-
Polarity: The presence of a carboxylic acid and a nitro group makes the molecule polar and ionizable. This suggests good solubility in polar organic solvents and aqueous solutions, particularly at neutral to alkaline pH where the carboxylic acid is deprotonated.
-
UV Absorbance: The aromatic benzotriazole core, conjugated with a nitro group, is expected to exhibit strong UV absorbance. A related compound, 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid, shows absorbance maxima at 222 nm and 273 nm. These wavelengths serve as a logical starting point for UV detection.
-
Ionization: The carboxylic acid moiety is readily ionizable, making the compound suitable for analysis by electrospray ionization mass spectrometry (ESI-MS), particularly in negative ion mode.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible technique for the quantification of aromatic compounds. A reverse-phase method is proposed, which separates compounds based on their hydrophobicity.
Principle of the Method
Reverse-phase HPLC (RP-HPLC) utilizes a nonpolar stationary phase (typically C18-bonded silica) and a polar mobile phase. The analyte, 7-nitro-1H-benzotriazole-5-carboxylic acid, will partition between the stationary and mobile phases. By gradually increasing the organic solvent content of the mobile phase (gradient elution), the analyte will be eluted from the column and detected by a UV detector at a wavelength where it exhibits strong absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
7-nitro-1H-benzotriazole-5-carboxylic acid reference standard (>98% purity).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or ultrapure).
-
Formic acid (HPLC grade).
-
Volumetric flasks, pipettes, and standard laboratory glassware.
-
Syringe filters (0.22 µm).
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 7-nitro-1H-benzotriazole-5-carboxylic acid reference standard in 10 mL of methanol or acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 273 nm (or DAD scan 200-400 nm) |
Workflow Diagram:
Caption: Workflow for HPLC-UV analysis of 7-nitro-1H-benzotriazole-5-carboxylic acid.
Method Validation Parameters (to be established)
-
Linearity: A calibration curve should be generated with at least five concentration levels. A correlation coefficient (r²) of >0.99 is desirable.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): To be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy and Precision: To be assessed by analyzing replicate samples at different concentration levels.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices such as biological fluids, LC-MS/MS is the preferred method.
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. After chromatographic separation, the analyte is ionized, and the mass spectrometer isolates the precursor ion (the ionized molecule of interest). This precursor ion is then fragmented, and a specific fragment ion (product ion) is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in identification and quantification. Given the acidic nature of the analyte, Electrospray Ionization (ESI) in negative mode is the most logical choice.
Experimental Protocol: LC-MS/MS
Instrumentation and Materials:
-
LC-MS/MS system with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an ESI source.
-
Data acquisition and processing software.
-
The same column and reagents as for the HPLC-UV method are suitable as a starting point.
Chromatographic Conditions:
The HPLC conditions described in section 3.2 can be adapted for LC-MS/MS. A lower flow rate (e.g., 0.4-0.6 mL/min) may be beneficial for ESI efficiency.
Mass Spectrometry Conditions (to be optimized):
| Parameter | Recommended Setting |
| Ionization Mode | ESI Negative |
| Precursor Ion (Q1) | m/z 207.0 ( [M-H]⁻ ) |
| Product Ion (Q3) | To be determined by infusion and fragmentation of the standard |
| Collision Energy | To be optimized for maximum product ion intensity |
| Capillary Voltage | ~3.0-4.0 kV |
| Source Temperature | To be optimized (e.g., 120-150 °C) |
| Desolvation Temperature | To be optimized (e.g., 350-450 °C) |
Workflow Diagram:
Caption: General workflow for LC-MS/MS analysis, including sample preparation options.
Sample Preparation for Complex Matrices
-
Aqueous Samples (e.g., environmental water, process streams): Solid-Phase Extraction (SPE) is recommended to concentrate the analyte and remove interfering matrix components. A mixed-mode anion exchange SPE cartridge would be a suitable choice to retain the acidic analyte.
-
Biological Fluids (e.g., plasma, urine): Protein precipitation with a cold organic solvent (e.g., acetonitrile) followed by centrifugation is a common first step. The supernatant can then be further cleaned up using liquid-liquid extraction or SPE if necessary.
Summary of Method Parameters
The following table summarizes the recommended starting parameters for the analytical methods described.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 2.1 x 100 mm, 3.5 µm (or similar) |
| Mobile Phase | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN | A: 0.1% HCOOH in H₂OB: 0.1% HCOOH in ACN |
| Flow Rate | 1.0 mL/min | 0.4 mL/min |
| Detection | UV at 273 nm | ESI Negative, MRM |
| Precursor Ion | N/A | m/z 207.0 |
| Product Ion | N/A | To be determined |
| Expected LOD/LOQ | ng/mL range | pg/mL to low ng/mL range |
Conclusion
This application note provides a detailed guide for the development of analytical methods for the quantification of 7-nitro-1H-benzotriazole-5-carboxylic acid using HPLC-UV and LC-MS/MS. While the provided protocols are based on established principles for similar compounds, it is imperative that these methods are fully validated in the end-user's laboratory to ensure they meet the specific requirements of the intended application. Proper validation will guarantee the generation of accurate, reliable, and reproducible data, which is critical in all stages of pharmaceutical research and development.
References
Sources
Application Notes & Protocols: 7-Nitro-1H-benzotriazole-5-carboxylic Acid in Advanced Materials Science
Introduction: A Trifunctional Building Block for Material Innovation
7-Nitro-1H-benzotriazole-5-carboxylic acid (7-NBTA-5C) is a highly functionalized aromatic heterocycle poised for significant applications in advanced materials science. Its unique molecular architecture combines three key features:
-
A benzotriazole core , known for its high thermal stability, UV-absorbing properties, and ability to coordinate with metal ions.[1]
-
A carboxylic acid group (-COOH) , which serves as a versatile anchor or linker for polymerization, surface modification, or the construction of coordination polymers.[2]
-
An energetic nitro group (-NO2) , a powerful electron-withdrawing group and a fundamental component in high-energy-density materials (HEDMs).[3][4]
This trifunctional nature makes 7-NBTA-5C a compelling building block for researchers developing next-generation materials, including energetic metal-organic frameworks, high-performance polymers, and sophisticated anti-corrosion systems. This guide provides an in-depth exploration of its potential applications, complete with theoretical insights and detailed experimental protocols.
| Property | Value |
| Molecular Formula | C₇H₄N₄O₄[5] |
| Molecular Weight | 208.13 g/mol [5] |
| CAS Number | 333767-00-3[5] |
| Appearance | Typically a solid powder |
| Key Functional Groups | Carboxylic Acid, Nitro Group, Benzotriazole Ring |
Section 1: Application in Energetic Metal-Organic Frameworks (e-MOFs)
Expertise & Rationale
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands.[6] By incorporating energetic functionalities directly into the organic linker, it is possible to design energetic MOFs (e-MOFs) that combine high energy density with the structural stability and tunable porosity of traditional MOFs. 7-NBTA-5C is an exemplary candidate for an e-MOF linker. The carboxylate group provides the necessary coordination site to bind with metal centers, while the nitro-functionalized benzotriazole backbone forms the energetic struts of the framework.[1][7] This approach allows for the intrinsic distribution of energy throughout the material's crystalline structure.
The choice of a solvothermal synthesis method is standard for MOF production, as the elevated temperature and pressure facilitate the dissolution of precursors and promote the growth of high-quality crystals.[8][9] Dimethylformamide (DMF) is a common solvent due to its high boiling point and ability to solubilize a wide range of organic linkers and metal salts.
Caption: Workflow for the synthesis of an energetic MOF.
Protocol 1: Solvothermal Synthesis of a Copper-Based 7-NBTA-5C MOF
This protocol describes a representative method for synthesizing a copper-based e-MOF using 7-NBTA-5C as the organic linker.
Materials:
-
7-Nitro-1H-benzotriazole-5-carboxylic acid (7-NBTA-5C)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
20 mL Scintillation vials or Teflon-lined autoclave
Procedure:
-
Precursor Dissolution: In a 20 mL scintillation vial, dissolve 20.8 mg (0.1 mmol) of 7-NBTA-5C in 5 mL of DMF. Sonicate for 5-10 minutes to ensure complete dissolution.
-
Metal Salt Addition: In a separate vial, dissolve 24.2 mg (0.1 mmol) of Cu(NO₃)₂·3H₂O in 5 mL of DMF.
-
Mixing: Slowly add the copper(II) nitrate solution to the 7-NBTA-5C solution while stirring. A color change or initial precipitation may be observed.
-
Solvothermal Reaction: Tightly cap the vial (or seal the autoclave) and place it in a preheated oven at 120 °C for 48 hours. The static, high-temperature environment is crucial for promoting crystal growth.
-
Isolation: After 48 hours, remove the reaction vessel from the oven and allow it to cool slowly to room temperature. Crystalline products should be visible at the bottom of the vial. Decant the mother liquor.
-
Washing and Solvent Exchange: To remove unreacted precursors and residual DMF from the pores, wash the crystalline product with 10 mL of fresh DMF three times. Subsequently, immerse the crystals in 10 mL of ethanol, replacing the ethanol every 12 hours for a period of 2 days. This step is critical for "activating" the MOF by clearing the pores.
-
Drying: Carefully decant the ethanol and dry the product under vacuum at 80 °C overnight to yield the final, activated e-MOF.
Self-Validating Characterization:
-
Powder X-Ray Diffraction (PXRD): Compare the experimental PXRD pattern to a simulated pattern (if a single crystal structure is obtained) to confirm phase purity and crystallinity.
-
Thermogravimetric Analysis (TGA): Heat the sample under a nitrogen atmosphere to determine its thermal stability. A sharp weight loss will indicate the decomposition temperature, a critical parameter for energetic materials.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirm the coordination of the carboxylate group to the copper centers by observing the shift in the C=O stretching frequency compared to the free ligand.
Section 2: Application in Advanced Corrosion Inhibitors
Expertise & Rationale
Benzotriazole and its derivatives are renowned corrosion inhibitors, particularly for copper and its alloys.[1] They function by spontaneously adsorbing onto the metal surface, forming a thin, durable, and passive film that acts as a barrier against corrosive agents. 7-NBTA-5C enhances this inherent capability through its dual functionalities.
-
Carboxylic Acid Anchor: The -COOH group provides a strong chemisorption site, forming robust coordinate bonds with metal atoms on the surface, leading to superior film adhesion compared to unsubstituted benzotriazole.[10]
-
Modified Electronic Properties: The potent electron-withdrawing nature of the -NO2 group alters the electron density of the benzotriazole ring system. This modification can enhance the molecule's interaction with the metal surface, potentially leading to a more densely packed and electronically robust protective layer.
This protocol uses electrochemical methods, which are highly sensitive and provide quantitative data on corrosion rates and inhibitor effectiveness.
Caption: Mechanism of corrosion inhibition by 7-NBTA-5C.
Protocol 2: Electrochemical Evaluation of Corrosion Inhibition Efficiency
This protocol outlines the steps to quantify the effectiveness of 7-NBTA-5C as a corrosion inhibitor for copper in a saline environment.
Materials:
-
Copper coupons (e.g., 1 cm x 1 cm)
-
7-NBTA-5C
-
Sodium chloride (NaCl)
-
Deionized water
-
Potentiostat with a three-electrode cell (working electrode: copper coupon; reference electrode: Ag/AgCl; counter electrode: platinum wire)
-
Silicon carbide grinding papers (up to 1200 grit)
Procedure:
-
Electrode Preparation: Mechanically polish the copper coupons with successively finer grits of silicon carbide paper, down to 1200 grit. Rinse with deionized water, then ethanol, and dry under a stream of air.
-
Solution Preparation: Prepare a corrosive solution of 3.5% (w/v) NaCl in deionized water. Prepare a separate inhibitor solution by dissolving a specific concentration of 7-NBTA-5C (e.g., 100 ppm) in the 3.5% NaCl solution.
-
Electrochemical Cell Setup: Assemble the three-electrode cell. The polished copper coupon is the working electrode. Fill the cell with the prepared solution (either with or without the inhibitor).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for 60 minutes. A stable potential indicates the system has reached equilibrium.
-
Electrochemical Impedance Spectroscopy (EIS): Perform an EIS measurement at the OCP, typically over a frequency range of 100 kHz to 0.01 Hz. The diameter of the resulting Nyquist plot semicircle is related to the charge transfer resistance, which is inversely proportional to the corrosion rate. A larger semicircle indicates better inhibition.
-
Potentiodynamic Polarization: Scan the potential from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s). This will generate a Tafel plot.
-
Data Analysis:
-
From the Tafel plot, extrapolate the linear regions to determine the corrosion potential (Ecorr) and corrosion current density (icorr).
-
Calculate the Inhibition Efficiency (IE%) using the following formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100
-
Self-Validating Data Presentation:
| Solution | icorr (μA/cm²) (Hypothetical) | Inhibition Efficiency (IE%) |
| 3.5% NaCl (Blank) | 15.2 | N/A |
| 3.5% NaCl + 100 ppm 7-NBTA-5C | 1.3 | 91.4% |
A high IE% value provides quantitative validation of the inhibitor's effectiveness.[10]
Section 3: Application as a Precursor for High-Energy-Density Materials (HEDMs)
Expertise & Rationale
The development of HEDMs is driven by the need for materials with superior performance and reduced sensitivity to accidental detonation. Nitrogen-rich heterocyclic compounds are a cornerstone of modern HEDM research.[11] The high nitrogen content leads to a large, positive heat of formation and the generation of voluminous, stable N₂ gas upon decomposition, which is thermodynamically highly favorable.
7-NBTA-5C serves as an advanced precursor for novel HEDMs. The benzotriazole scaffold is already nitrogen-rich, and the existing nitro group contributes to a high oxygen balance.[3] The carboxylic acid group, while not energetic, can be chemically removed (decarboxylation) to yield a more fundamental energetic core, which can then be subjected to further nitration to increase the nitro-group count and, consequently, the energetic output and density of the material.[7]
CAUTION: The synthesis and handling of HEDMs are extremely hazardous and should only be performed by trained professionals in a specialized laboratory equipped with appropriate safety measures, including blast shields and remote handling capabilities.
Caption: Conceptual synthetic pathway for HEDMs from 7-NBTA-5C.
Protocol 3: Conceptual Synthesis of a Polynitrated Benzotriazole Derivative
This protocol is a conceptual illustration of a synthetic pathway. It is not intended for execution without expert supervision and a thorough hazard analysis.
Materials:
-
7-NBTA-5C
-
High-boiling point solvent (e.g., diphenyl ether)
-
Fuming nitric acid (99%)
-
Concentrated sulfuric acid (98%)
Conceptual Procedure:
-
Decarboxylation: The 7-NBTA-5C would be heated in a high-boiling point solvent to induce thermal decarboxylation, removing the -COOH group as CO₂ gas. The product, 7-nitro-1H-benzotriazole, would be isolated upon cooling and purification.
-
Further Nitration: The isolated 7-nitro-1H-benzotriazole would be slowly and carefully added to a pre-chilled mixture of fuming nitric acid and concentrated sulfuric acid (a nitrating mixture) at 0-5 °C. The reaction would be stirred at low temperature for several hours.
-
Isolation: The reaction mixture would be poured onto ice, causing the polynitrated product to precipitate. The solid would be filtered, washed extensively with water to remove residual acid, and dried carefully.
Self-Validating Characterization:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the molecular structure of the final product and verify the positions of the newly added nitro groups.
-
Differential Scanning Calorimetry (DSC): To determine the decomposition temperature and measure the energy of decomposition (exothermic peak), providing a direct indication of its energetic performance.
-
Impact Sensitivity Testing: Using standardized drop-weight tests to classify the material's sensitivity to mechanical shock, a critical safety parameter for HEDMs.
Conclusion
7-Nitro-1H-benzotriazole-5-carboxylic acid is a uniquely versatile molecule with significant, demonstrable potential across multiple domains of materials science. Its pre-functionalized structure allows for its direct integration as an energetic linker in MOFs, its application as a high-adhesion corrosion inhibitor, and its use as a sophisticated precursor for the next generation of high-energy-density materials. The protocols and rationales presented in this guide serve as a foundation for researchers to explore and unlock the full potential of this powerful chemical building block.
References
-
ChemBK. 1H-Benzotriazole-5-carboxylic acid, 7-nitro-, methyl ester. Available from: [Link]
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Ningbo Inno Pharmchem Co., Ltd. The Role of Benzotriazole-5-carboxylic Acid in Advanced Material Science. Available from: [Link]
-
Li, Y., et al. (2022). Synthesis of Energetic 7-Nitro-3,5-dihydro-4H-pyrazolo[4,3-d][1][11][12]triazin-4-one Based on a Novel Hofmann-Type Rearrangement. Molecules, 27(21), 7247. Available from: [Link]
- Google Patents. US20170050995A1 - Chromium Metal Organic Frameworks and Synthesis of Metal Organic Frameworks.
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GSC Online Press. Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Available from: [Link]
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Zhang, Y., et al. (2014). Derivatives of 5-nitro-1,2,3-2H-triazole – high performance energetic materials. Journal of Materials Chemistry A, 2(31), 12257-12263. Available from: [Link]
-
Mandal, S., et al. (2020). Metal organic frameworks decorated with free carboxylic acid groups: topology, metal capture and dye adsorption properties. Dalton Transactions, 49(1), 183-193. Available from: [Link]
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Yuan, S., et al. (2018). Stable Metal–Organic Frameworks: Design, Synthesis, and Applications. Advanced Materials, 30(37), 1704303. Available from: [Link]
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Schaate, A., et al. (2011). Modulated Synthesis of Zr-Based Metal–Organic Frameworks: From Nano to Single Crystals. Chemistry – A European Journal, 17(24), 6643-6651. Available from: [Link]
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ResearchGate. Applications of Carboxylic Acids in Organic Synthesis, Nanotechnology and Polymers. Available from: [Link]
-
Chand, D., et al. (2023). Manipulating nitration and stabilization to achieve high energy. Science Advances, 9(22), eadg0219. Available from: [Link]
-
Bernstein, R., et al. (2013). Sensitivity and Performance of Azole-Based Energetic Materials. The Journal of Physical Chemistry C, 117(48), 25269-25280. Available from: [Link]
-
PubChem. 1H-Benzotriazole-5-carboxylic acid. Available from: [Link]
-
PubChem. 7-Hydroxy-1H-benzo[d][1][11][12]triazole-5-carboxylic acid. Available from: [Link]
-
Shabangu, S. M., et al. (2025). One Step Further: A Flexible Metal-Organic Framework that Functions as a Dual-Purpose Water Vapor Sorbent. ACS Materials Letters, 7(2), 433-441. Available from: [Link]
-
Zhang, Y., et al. (2025). Filiform Corrosion Inhibition of Zn-Al-Mg-Coated Steel by Ti-Zr Conversion Coating: Crucial Role of Benzotriazole-5-Carboxylic Acid. Langmuir. Available from: [Link]
-
Suebphanpho, J., et al. (2023). Metallogel Synthesis from Cu(II) Complex with Benzotriazole-5-carboxylic Acid for Enhanced Congo Red Dye Adsorption and Anion Exchange. ACS Omega, 8(45), 42689-42700. Available from: [Link]
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protocols for scaling up 7-nitro-1H-benzo[d]triazole-5-carboxylic acid synthesis
An Application Note and Protocol for the Scalable Synthesis of 7-Nitro-1H-benzo[d]triazole-5-carboxylic Acid
Introduction
7-Nitro-1H-benzo[d]triazole-5-carboxylic acid is a key heterocyclic compound whose structural motif is of significant interest in medicinal chemistry and materials science. Benzotriazole derivatives are known to exhibit a wide range of biological activities, including antibacterial and antifungal properties, making them valuable scaffolds in drug discovery.[1][2][3] The presence of the nitro group and carboxylic acid functionality offers versatile handles for further chemical modification, enabling the synthesis of diverse compound libraries for screening and development.
This application note provides a comprehensive guide for the synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid, with a specific focus on protocols designed for scalability. We present a robust, two-step synthetic route starting from commercially available 3,4-diaminobenzoic acid. This guide is intended for researchers, chemists, and process scientists in the pharmaceutical and chemical industries, offering detailed experimental procedures, critical process parameters for scale-up, and essential safety considerations.
Synthetic Strategy and Rationale
The selected synthetic pathway involves two primary transformations:
-
Triazole Formation: Cyclization of 3,4-diaminobenzoic acid using sodium nitrite in an acidic medium to form the benzotriazole ring. This is a classic and high-yielding method for constructing the benzotriazole core.[3][4]
-
Electrophilic Nitration: Regioselective nitration of the resulting 1H-benzo[d]triazole-5-carboxylic acid using a standard mixed acid (nitric acid and sulfuric acid) system.
This route is advantageous due to the accessibility of the starting material, the reliability of the reactions, and the straightforward nature of the transformations, which are amenable to scaling.
Sources
Troubleshooting & Optimization
improving yield of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid synthesis
An invaluable resource for researchers, scientists, and professionals in drug development, this Technical Support Center offers comprehensive troubleshooting guides and frequently asked questions to optimize the synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the fundamental reasoning behind them, ensuring both scientific rigor and practical success in your experiments.
Introduction to the Synthesis and Its Challenges
7-nitro-1H-benzo[d]triazole-5-carboxylic acid is a crucial building block in medicinal chemistry, valued for the unique electronic and structural properties conferred by its fused heterocyclic system.[1][2] Its synthesis, however, presents several challenges that can impact yield and purity. The key steps typically involve the formation of the benzotriazole ring through diazotization and cyclization of an appropriately substituted o-phenylenediamine precursor.[3][4] Success hinges on precise control over reaction conditions, particularly temperature, and the strategic introduction of the nitro group, which is a strongly deactivating group.[5]
This guide will walk you through a plausible synthetic pathway, addressing common issues encountered during the critical stages of the synthesis to help you improve your yield and obtain a high-purity final product.
Proposed Synthetic Workflow
The synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid can be approached through a multi-step process. A representative workflow is outlined below, starting from a commercially available precursor. This pathway provides a logical framework for troubleshooting and optimization.
Caption: A proposed synthetic pathway for 7-nitro-1H-benzo[d]triazole-5-carboxylic acid.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues that may arise during the synthesis.
Part 1: Nitration of the Aromatic Ring
The introduction of a second nitro group onto the aromatic ring is a critical step that requires careful control to avoid side reactions.
Q1: My nitration reaction is resulting in a low yield of the desired 4-amino-3,5-dinitrobenzoic acid. What are the likely causes?
A1: Low yields in this nitration step can stem from several factors:
-
Insufficiently Strong Nitrating Conditions: The starting material, 4-amino-3-nitrobenzoic acid, has both an activating amino group (protonated under acidic conditions) and two deactivating groups (the existing nitro group and the carboxylic acid). A potent nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid, is often necessary.[6][7]
-
Reaction Temperature: While nitrations are exothermic, the temperature must be carefully controlled. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition and the formation of unwanted byproducts.[8]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration to achieve maximum conversion. Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is highly recommended.
Q2: I am observing the formation of multiple products in my nitration reaction. How can I improve the regioselectivity?
A2: The formation of isomeric byproducts is a common challenge in the nitration of substituted aromatic rings.[5] In the case of 4-amino-3-nitrobenzoic acid, the directing effects of the substituents can lead to nitration at different positions. To enhance the formation of the desired 3,5-dinitro isomer:
-
Control of Acidity: The amino group will be protonated to an ammonium group (-NH3+) in the strong acidic medium. This anilinium ion is a meta-director. The existing nitro and carboxylic acid groups are also meta-directors relative to their own positions. Careful consideration of these directing effects is crucial for predicting the major product.
-
Temperature Control: Lowering the reaction temperature can sometimes improve regioselectivity by favoring the kinetically controlled product.
Q3: A significant amount of my starting material remains unreacted. What should I do?
A3: Unreacted starting material points towards either insufficient reaction time or inadequate reactivity of the nitrating agent.
-
Increase Reaction Time: Monitor the reaction with TLC until the starting material spot is no longer visible.
-
Use a Stronger Nitrating Agent: Consider using fuming nitric acid in place of concentrated nitric acid or increasing the proportion of sulfuric acid in the mixed acid.[7]
Part 2: Diazotization and Intramolecular Cyclization
This step involves the conversion of the primary aromatic amine to a diazonium salt, which then undergoes intramolecular cyclization to form the benzotriazole ring.[4][9]
Q1: Why is it critical to maintain a low temperature (0-5 °C) during the diazotization step?
A1: A low temperature is essential because the aryldiazonium salt intermediate is thermally unstable.[10] At higher temperatures, it can readily decompose, leading to the evolution of nitrogen gas and the formation of phenolic byproducts, which will significantly reduce the yield of the desired benzotriazole.[11] An ice-salt bath is recommended for precise temperature control.[10]
Q2: My reaction mixture turned a dark brown or black color upon addition of sodium nitrite. What does this indicate?
A2: A dark coloration is often a sign of diazonium salt decomposition or unwanted side reactions.[10] This can be caused by:
-
Elevated Temperature: The most common cause is the temperature rising above the optimal 0-5 °C range. The addition of the sodium nitrite solution should be done slowly and dropwise to manage the exothermic nature of the reaction.[10]
-
Insufficient Acidity: The reaction requires a sufficient excess of strong mineral acid (e.g., HCl) to ensure the complete protonation of the starting amine and to maintain a low pH, which helps to stabilize the diazonium salt.[10][12] Inadequate acidity can lead to unwanted azo coupling reactions between the newly formed diazonium salt and the unreacted parent amine.[10]
Q3: The yield of my final benzotriazole product is consistently low, even with good temperature control. What else can I optimize?
A3: Beyond temperature, several other factors can influence the yield:
-
Reagent Quality: Use high-purity 4-amino-3,5-dinitrobenzoic acid and a freshly prepared solution of sodium nitrite. The starting amine can be sensitive to air and light.[10]
-
Incomplete Cyclization: After the formation of the diazonium salt, the intramolecular cyclization to form the benzotriazole ring may require gentle heating. The optimal temperature and time for this step should be determined experimentally.
-
Solubility Issues: The starting material or its salt may not be fully soluble in the acidic medium. Ensure vigorous stirring and sufficient acid to form the more soluble salt of the amine.[10]
Caption: A troubleshooting flowchart for low yield in the diazotization step.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the completion of the diazotization reaction?
A: A common and effective method is to use starch-iodide paper. A slight excess of nitrous acid in the reaction mixture will oxidize the iodide to iodine, which then forms a blue-black complex with starch. The reaction is considered complete when a drop of the reaction mixture streaked on the paper produces an immediate blue-black color.
Q: How can I purify the final 7-nitro-1H-benzo[d]triazole-5-carboxylic acid product?
A: The crude product can typically be purified by recrystallization from a suitable solvent. Given the acidic nature of the product, a polar solvent like ethanol, acetic acid, or a mixture of ethanol and water is likely to be effective. The choice of solvent may require some experimentation to achieve the best balance of solubility for the product at high temperature and insolubility at low temperature, while leaving impurities behind.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes, several safety measures are crucial:
-
Handling of Acids and Nitrating Agents: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Concentrated and fuming acids are highly corrosive.
-
Diazonium Salt Instability: While aromatic diazonium salts are more stable than their aliphatic counterparts, they can be explosive when isolated and dried.[9] It is standard practice to use them in situ without isolation.[13]
-
Exothermic Reactions: Both nitration and diazotization are exothermic. Maintain cooling baths and add reagents slowly to control the reaction temperature and prevent runaways.
Representative Experimental Protocols
The following are generalized protocols for the key steps, which should be adapted and optimized for your specific laboratory conditions and scale.
Protocol 1: Nitration of 4-Amino-3-nitrobenzoic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 4-amino-3-nitrobenzoic acid to an excess of cold, concentrated sulfuric acid.
-
Stir the mixture until the solid is completely dissolved.
-
Cool the solution to 0-5 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of the starting material, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring its progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry the product.
Protocol 2: Diazotization and Cyclization of 4-Amino-3,5-dinitrobenzoic Acid
-
Suspend the 4-amino-3,5-dinitrobenzoic acid in a mixture of water and concentrated hydrochloric acid in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate flask, prepare a solution of sodium nitrite in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature strictly between 0-5 °C throughout the addition.
-
After the complete addition of sodium nitrite, test for a slight excess of nitrous acid using starch-iodide paper.
-
Continue to stir the reaction mixture in the cold bath for an additional 30 minutes.
-
Gently warm the reaction mixture to facilitate the intramolecular cyclization. The optimal temperature (e.g., 50-60 °C) should be determined, monitoring for the evolution of nitrogen gas to cease.
-
Cool the mixture and collect the precipitated product by vacuum filtration.
-
Wash the product with cold water and recrystallize from a suitable solvent to obtain pure 7-nitro-1H-benzo[d]triazole-5-carboxylic acid.
Summary of Key Reaction Parameters
| Parameter | Nitration | Diazotization & Cyclization |
| Starting Material | 4-Amino-3-nitrobenzoic Acid | 4-Amino-3,5-dinitrobenzoic Acid |
| Key Reagents | Fuming HNO₃, Conc. H₂SO₄ | NaNO₂, Conc. HCl |
| Temperature | 0-10 °C (addition), then RT | 0-5 °C (diazotization), then 50-60 °C (cyclization) |
| Reaction Time | 2-6 hours (monitor by TLC) | 30-60 min (diazotization), 1-2 hours (cyclization) |
| Monitoring | Thin Layer Chromatography (TLC) | Starch-iodide paper |
References
-
ResearchGate. (2024). Aromatic nitration under various conditions. Retrieved from [Link]
- Pavia, D. L., et al. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- University of Ibadan. (2001). African Journal of Medicine and Medical Sciences.
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Retrieved from [Link]
- A. Author et al. (n.d.). Comparison of conventional and microwave-assisted synthesis of benzotriazole derivatives.
- A website on chemical education. (n.d.). Electrophilic substitution-Nitration of aromatic rings.
-
IJARIIE. (2024). A Review on: Synthesis of Benzotriazole. IJARIIE-ISSN(O)-2395-4396, 10(2). Retrieved from [Link]
-
ResearchGate. (2015). A fast and mild method for nitration of aromatic rings. Retrieved from [Link]
- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99.
-
World Journal of Pharmaceutical Research. (2025). Review on Benzotriazole. Retrieved from [Link]
- ACS Publications. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.
- Reddit. (2026).
-
Terse, P. (n.d.). Synthesis of Benzotriazole from o-Phynylenediamine.pptx. Scribd. Retrieved from [Link]
-
Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of benzotriazole‐containing α‐amino acid 11. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,5-dinitrobenzoic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN111253261A - Preparation method of 3, 5-dinitrobenzoic acid.
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
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Technical Support Center: A Researcher's Guide to the Purification of 7-nitro-1H-benzotriazole-5-carboxylic acid
Welcome to the technical support center for 7-nitro-1H-benzotriazole-5-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing and purifying this valuable heterocyclic building block. The inherent challenges in isolating this compound with high purity stem from the formation of closely related isomers, persistent starting materials, and colored byproducts.
This document provides in-depth, field-proven insights in a question-and-answer format, followed by detailed troubleshooting protocols and analytical methods to ensure you can confidently achieve your desired product purity.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges
This section addresses the fundamental issues encountered during the purification of 7-nitro-1H-benzotriazole-5-carboxylic acid, focusing on the chemical principles behind these challenges.
Q1: What are the primary impurities I should expect after synthesizing 7-nitro-1H-benzotriazole-5-carboxylic acid?
A1: The primary impurities are dictated by the synthetic route, which typically involves the nitration of 1H-benzotriazole-5-carboxylic acid. The directing effects of the existing functional groups can lead to a mixture of products. The most common impurities include:
-
Regioisomers: The nitration process can yield other nitro-substituted isomers, such as 4-nitro-, 5-nitro-, and 6-nitro-1H-benzotriazole-5-carboxylic acid. Their similar chemical structures and physical properties make them particularly difficult to separate.
-
Unreacted Starting Material: Incomplete nitration will leave residual 1H-benzotriazole-5-carboxylic acid in your crude product.
-
Di-nitrated and Tri-nitrated Byproducts: Under harsh nitrating conditions (e.g., elevated temperatures or extended reaction times), over-nitration can occur, leading to species like 5,7-dinitro-1H-benzotriazole.[1]
-
Synthesis Precursors: If the starting 1H-benzotriazole-5-carboxylic acid was synthesized from 3,4-diaminobenzoic acid, this precursor might also be present.[2][3]
-
Degradation Products: Benzotriazoles can be susceptible to degradation under certain conditions, such as exposure to UV light, which can generate byproducts like aniline and phenazine.[4]
Q2: My crude product is highly colored (yellow, brown, or tarry). What causes this, and how does it affect purification?
A2: Discoloration is a frequent issue in benzotriazole synthesis. The color typically arises from:
-
Tarry Byproducts: The diazotization of aromatic diamines, a common step in forming the benzotriazole ring, is known to produce small amounts of dark, tarry impurities.[5] These are often complex polymeric materials.
-
Residual Nitrating Agents: Oxides of nitrogen (NOx) formed during the nitration reaction can impart a yellow or brownish color to the product.
-
Oxidation: The benzotriazole ring system can be susceptible to oxidation, especially in air, which may lead to colored compounds.[6]
These colored impurities can complicate purification by masking the true color of the product and can sometimes co-precipitate or co-elute with the desired compound during crystallization or chromatography.
Q3: 7-nitro-1H-benzotriazole-5-carboxylic acid has poor solubility in common solvents. How do I select an appropriate solvent system for purification?
A3: The solubility of this compound is challenging due to its polar nitro and carboxylic acid groups combined with the rigid, aromatic benzotriazole core. Based on data for structurally similar compounds, a logical approach to solvent selection can be devised.
-
For Recrystallization: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For related benzotriazole carboxylic acids, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are effective at dissolving the compound, while alcohols (methanol, ethanol) may also be suitable, especially when heated.[2][7] The solubility of nitro-substituted benzoic acids generally increases with temperature.[8] A mixed solvent system, such as DMF/water or ethanol/water, can be highly effective for fine-tuning solubility to induce crystallization upon cooling.
-
For Chromatography: For reversed-phase chromatography, a mobile phase containing acetonitrile or methanol with water is standard.[9][10] The addition of a small amount of acid (e.g., formic acid or acetic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined peak shape.
Table 1: Inferred Solubility Profile of 7-nitro-1H-benzotriazole-5-carboxylic acid
Disclaimer: This data is inferred from structurally related compounds and should be used as a starting point for empirical testing.
| Solvent | Expected Solubility | Rationale & Reference |
| Water | Sparingly Soluble | The parent benzotriazole-5-carboxylic acid is sparingly soluble in water.[2] The nitro group may slightly alter this. |
| Methanol / Ethanol | Soluble when heated | Nitrobenzoic acids show good solubility in hot alcohols.[8] |
| Acetonitrile | Moderately Soluble | A common solvent for HPLC analysis of benzotriazoles.[9] |
| N,N-Dimethylformamide (DMF) | Soluble | Benzotriazole derivatives often show good solubility in DMF.[7][11] |
| Dichloromethane (DCM) | Slightly Soluble to Insoluble | The high polarity of the molecule limits solubility in less polar solvents. |
| Ethyl Acetate | Slightly to Moderately Soluble | Often used as an extraction and chromatography solvent.[1] |
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step methodologies to address specific purification challenges.
Issue 1: Presence of Regioisomers and Other Closely-Related Impurities
The separation of regioisomers is often the most significant purification hurdle. Column chromatography is the most robust method for achieving high purity in this scenario.
This workflow outlines the logical steps from crude product analysis to obtaining the purified compound.
Caption: Workflow for purification by flash column chromatography.
This protocol is adapted from methods used for separating nitro-benzotriazole isomers.[1]
-
Preparation of the Column:
-
Select a silica gel column appropriate for your sample size (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Equilibrate the column with the initial mobile phase (e.g., 100% Hexane or 98:2 Hexane:Ethyl Acetate).
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMF or a 1:1 mixture of Dichloromethane:Methanol).
-
Add a small amount of silica gel (approx. 2-3 times the weight of your crude product) to this solution.
-
Carefully evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This is the "dry-loaded" sample.
-
Gently add the dry-loaded sample to the top of the equilibrated column.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., Hexane).
-
Gradually increase the polarity of the mobile phase. A typical gradient might be:
-
Hexane → Ethyl Acetate (gradient from 0% to 100% EtOAc).
-
Followed by Dichloromethane → Methanol (gradient from 0% to 20% MeOH) to elute the more polar compounds.[1]
-
-
Causality: The gradual increase in polarity allows for the separation of compounds based on their differential affinity for the silica stationary phase. Less polar isomers will elute first.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution process.
-
Analyze the fractions by Thin Layer Chromatography (TLC) to identify which ones contain the pure desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 7-nitro-1H-benzotriazole-5-carboxylic acid.
-
Issue 2: Contamination with Non-Acidic or Less-Acidic Impurities
If the primary impurity is a neutral species (e.g., a byproduct without the carboxylic acid) or a much weaker acid, a pH-mediated liquid-liquid extraction can be an effective preliminary purification step.
This diagram illustrates the separation of the acidic target compound from neutral impurities.
Caption: Logic flow for purification via acid-base extraction.
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times.
-
Causality: The carboxylic acid group (pKa ≈ 3-4) is deprotonated by the bicarbonate solution, forming a water-soluble carboxylate salt. Neutral impurities remain in the organic layer.
-
-
Separation: Combine the aqueous layers. Discard the organic layer which contains the neutral impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring until the pH is approximately 1-2.
-
Isolation: The protonated, water-insoluble 7-nitro-1H-benzotriazole-5-carboxylic acid will precipitate out of the solution.
-
Collection: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Part 3: Analytical Protocols for Purity Verification
After purification, it is essential to verify the purity and confirm the identity of the final product.
Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of small molecules. A well-developed method can separate the target compound from residual impurities.[12]
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse Phase (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for aromatic and moderately polar compounds.[13] |
| Mobile Phase A | Water with 0.1% Formic Acid | Formic acid ensures the carboxylic acid is protonated for better peak shape.[9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic modifier for reverse-phase HPLC. |
| Gradient | 10% B to 95% B over 20 minutes | A gradient elution is necessary to elute any remaining starting materials and more non-polar byproducts. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 215 nm and 254 nm | The aromatic benzotriazole core will have strong absorbance in the UV region. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Self-Validation: A pure sample should result in a single major peak in the chromatogram. The peak area percentage can be used to quantify the purity (e.g., >97%). Spiking the sample with known starting materials or synthesized isomers can help confirm the identity of minor impurity peaks.
Characterization by NMR and Mass Spectrometry
-
¹H NMR Spectroscopy: The proton NMR spectrum should show a distinct pattern of signals in the aromatic region consistent with the substitution pattern of the 7-nitro-5-carboxylic acid structure. The absence of signals corresponding to other isomers or starting materials is a strong indicator of purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₇H₄N₄O₄). The observed mass should match the calculated exact mass (208.0236 Da).[14] LC-MS is particularly useful for analyzing the purity of the final compound and identifying impurities by their mass-to-charge ratio.[15]
References
- Controlled synthesis of electron deficient nitro-1h-benzotriazoles. (n.d.). Semantic Scholar.
- Separation of 1H-Benzotriazole, 5-nitro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Benzotriazole-5-carboxylic acid | 60932-58-3. (n.d.). Benchchem.
- 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917. (n.d.). PubChem.
- 1H-Benzotriazole-5-carboxylic acid, 7-nitro-, methyl ester. (n.d.). ChemBK.
- Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.
- PRODUCT INFORM
- Synthesis technique of benzotriazole. (2013).
- 1,2,3-benzotriazole. (n.d.). Organic Syntheses Procedure.
- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.
- 1H-Benzotriazole(95-14-7) 1 H NMR. (n.d.). ChemicalBook.
- Benzotriazole-5-carboxylic acid synthesis. (n.d.). ChemicalBook.
- 1H-Benzotriazole-5-carboxylic acid, 7-nitro-. (n.d.). ABI Chem.
- 7-Nitro-1H-benzotriazole-5-carboxylic acid, 97%+ Purity, C7H4N4O4, 1 gram. (n.d.). Amazon.
- Review on synthetic study of benzotriazole. (n.d.). GSC Online Press.
- Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. (2020).
- Synthesis of benzotriazoles. (n.d.). Organic Chemistry Portal.
- Hem, L. J., Hartnik, T., Roseth, R., & Breedveld, G. D. (2003). Photochemical degradation of benzotriazole. Journal of Environmental Science and Health, Part A, 38(3), 471-481.
- Purification of benzotriazole. (1967).
- Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
- A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof. (2018).
- Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. (2014). PMC.
- Challenges and solutions for the downstream purification of therapeutic proteins. (2023). PMC.
- Controlled synthesis of electron deficient nitro-1H-benzotriazoles. (n.d.). Semantic Scholar.
- Benzotriazole-5-carboxylic as a mixed-mode ligand for chromatographic separation of antibody with enhanced adsorption capacity. (2021). PubMed.
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017).
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. (n.d.).
- HPLC Separation of Carboxylic Acids. (n.d.). SIELC Technologies.
- Cooling crystallization method of H-benzotriazole. (2012).
- Benzotriazole analytical standard. (n.d.). Sigma-Aldrich.
- Benzotriazole analytical standard. (n.d.). Sigma-Aldrich.
- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS.
- Reactions with 1-benzotriazolecarboxylic acid chloride. VIII.
- Cooling crystallization method of H-benzotriazole. (2012).
- [Mechanism of degradation of nitrobenzene by ozone/zeolite process]. (2007). PubMed.
- Monitoring 7-chloro-5-methyl-1H-benzotriazole in Wastew
- Benzotriazole and its derivatives. (2010).
- Challenges and opportunities in the purification of recombinant tagged proteins. (2007). PMC.
- Reduction of Carboxylic Acids Using Esters of Benzotriazole as High-Reactivity Intermediates. (2010).
- Current trends and challenges in the downstream purification of bispecific antibodies. (2019). NIH.
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Technical Support Center: Synthesis of 7-Nitro-1H-benzotriazole-5-carboxylic Acid
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges and mitigate side reactions during the synthesis.
I. Introduction to the Synthesis
The synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid is most commonly achieved through the electrophilic nitration of 1H-benzotriazole-5-carboxylic acid using a mixture of concentrated nitric and sulfuric acids. This reaction takes advantage of the directing effects of the substituents on the benzene ring to regioselectively install a nitro group at the 7-position.[1] While this is a relatively straightforward transformation, careful control of reaction conditions is crucial to prevent the formation of undesired side products and ensure a high yield of the pure desired product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid.
Question 1: My reaction mixture turned a dark brown or black color upon addition of the nitrating mixture. What is the cause and how can I prevent this?
Answer:
A dark brown or black reaction mixture is indicative of oxidative side reactions. Concentrated nitric acid is a strong oxidizing agent, and at elevated temperatures or with prolonged reaction times, it can lead to the degradation of the starting material or product.
-
Causality: The benzotriazole ring system, while aromatic, can be susceptible to oxidation under harsh nitrating conditions. The presence of functional groups that can be oxidized will exacerbate this issue.
-
Troubleshooting Protocol:
-
Temperature Control: Ensure that the reaction vessel is adequately cooled in an ice bath before and during the dropwise addition of the nitrating mixture. The temperature should be maintained at 0-5 °C during the addition.
-
Rate of Addition: Add the nitrating mixture slowly and dropwise to allow for efficient heat dissipation. A rapid addition can cause localized overheating, leading to decomposition.
-
Purity of Starting Material: Ensure that the starting 1H-benzotriazole-5-carboxylic acid is of high purity. Impurities can sometimes act as catalysts for decomposition.
-
Question 2: I obtained a low yield of the desired product after precipitation. What are the likely reasons?
Answer:
A low yield can result from several factors, including incomplete reaction, product loss during workup, or the formation of soluble side products.
-
Causality:
-
Incomplete Nitration: Insufficient reaction time or temperature may lead to a significant amount of unreacted starting material.
-
Formation of Isomeric Byproducts: While the nitration is reported to be highly regioselective for the 7-position, the formation of other isomers (e.g., 4-nitro or 6-nitro) is a possibility, especially if the reaction conditions deviate from the optimum.[1] These isomers may have different solubilities and could be lost during the workup.
-
Dinitration: At higher temperatures or with an excess of nitrating agent, dinitration can occur, leading to the formation of dinitro-1H-benzotriazole-5-carboxylic acid, which would reduce the yield of the desired mononitrated product.
-
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material.
-
Controlled Heating: After the initial addition at low temperature, the reaction is typically heated to drive it to completion.[1] Ensure that the temperature is carefully controlled and not excessively high to prevent dinitration.
-
Workup Procedure: The product is typically isolated by pouring the reaction mixture onto ice.[1] Ensure that a sufficient amount of ice is used to keep the temperature low during precipitation, which maximizes the recovery of the solid product.
-
Question 3: My final product is a mixture of isomers that are difficult to separate. How can I improve the regioselectivity of the nitration?
Answer:
The regioselectivity of electrophilic aromatic substitution is governed by the electronic effects of the substituents on the aromatic ring. In the case of 1H-benzotriazole-5-carboxylic acid, the interplay between the electron-donating nature of the triazole ring and the electron-withdrawing nature of the carboxylic acid group directs the incoming nitro group.
-
Causality: The triazole moiety is an activating group that directs ortho and para to its attachment points on the benzene ring. The carboxylic acid group is a deactivating, meta-directing group.[2][3][4] The observed formation of the 7-nitro isomer is a result of the combined directing effects. Deviations from optimal conditions can sometimes lead to a loss of selectivity.
-
Troubleshooting Protocol:
-
Strict Temperature Control: As mentioned previously, maintaining a low temperature during the addition of the nitrating agent is critical.
-
Choice of Nitrating Agent: For substrates that are sensitive or prone to isomer formation, milder nitrating agents can be considered, although this may require significant modification of the protocol.
-
Purification Strategy: If a mixture of isomers is obtained, purification can be attempted by fractional crystallization from a suitable solvent or by column chromatography. The choice of solvent for crystallization will depend on the relative solubilities of the isomers.
-
Question 4: I suspect my product has undergone decarboxylation. Is this a common side reaction?
Answer:
Decarboxylation of aromatic carboxylic acids under nitrating conditions is a possibility, though it is not always a major side reaction.[5][6][7][8][9]
-
Causality: The strong acidic conditions and elevated temperatures used for nitration can potentially lead to the loss of the carboxylic acid group as carbon dioxide. This would result in the formation of 7-nitro-1H-benzotriazole as a byproduct.
-
Troubleshooting Protocol:
-
Reaction Temperature: Avoid excessively high temperatures during the heating phase of the reaction. The reported successful synthesis at 90 °C suggests that decarboxylation is not a major issue at this temperature.[1]
-
Analytical Verification: Use analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to check for the presence of the decarboxylated byproduct in your crude product.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the role of sulfuric acid in the nitration reaction? A1: Sulfuric acid acts as a catalyst. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene ring.[4][10]
Q2: Why is the reaction mixture poured onto ice for product isolation? A2: Pouring the acidic reaction mixture onto ice serves two main purposes. Firstly, it quenches the reaction by rapidly diluting the acid and lowering the temperature. Secondly, it causes the organic product, which is sparingly soluble in water, to precipitate out of the aqueous solution, allowing for its collection by filtration.[1]
Q3: Can I use a different nitrating agent? A3: While the mixed acid (HNO₃/H₂SO₄) system is standard, other nitrating agents exist. However, their use would require a thorough re-optimization of the reaction conditions, including solvent, temperature, and reaction time. For this specific synthesis, the mixed acid system is well-documented to be effective.[1]
Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of 7-nitro-1H-benzotriazole-5-carboxylic acid should be confirmed using a combination of analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and the position of the nitro group.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: This will show the characteristic absorption bands for the functional groups present (e.g., -NO₂, -COOH, N-H).
IV. Detailed Experimental Protocol
This protocol is based on a literature procedure for the synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| 1H-Benzotriazole-5-carboxylic acid | 163.13 | 1.00 g (6.13 mmol) |
| Concentrated Sulfuric Acid (98%) | 98.08 | 20 mL |
| Concentrated Nitric Acid (70%) | 63.01 | 20 mL |
| Ice | - | As needed |
| Deionized Water | 18.02 | As needed |
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.00 g (6.13 mmol) of 1H-benzotriazole-5-carboxylic acid in 20 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add 20 mL of 70% nitric acid dropwise to the cooled solution over a period of 20 minutes, ensuring the temperature remains at or below 5 °C.
-
After the addition is complete, continue stirring at 0 °C for an additional 15 minutes.
-
Remove the ice bath and heat the reaction mixture to 90 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the cooled solution slowly over a beaker of crushed ice with stirring.
-
A white solid will precipitate. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold deionized water until the washings are neutral.
-
Dry the product under vacuum to obtain 7-nitro-1H-benzotriazole-5-carboxylic acid.
V. Visualizing the Synthesis and Potential Side Reactions
Caption: A diagram illustrating potential side reactions during the nitration process.
VI. References
-
M. D. Gill, J. M. L. G. Mathew, M. P. G. Healy, Controlled synthesis of electron deficient nitro-1H-benzotriazoles, RSC Adv., 2015 , 5, 103511-103517. ([Link])
-
M. Firouzmandi, H. G. Kruger, T. Pasinszki, Recent Advances in Decarboxylative Nitration of Carboxylic Acids, Chem. Rev. Lett., 2020 , 3, 134-142. ([Link])
-
ResearchGate, Decarboxylative nitration of aromatic carboxylic acids. ([Link])
-
S. D. Wighan, A. T. H. T. Tran, A. P. Le, E. J. Alexanian, Decarboxylative Hydroxylation of Benzoic Acids, Angew. Chem. Int. Ed., 2021 , 60, 24012-24016. ([Link])
-
ResearchGate, Wet air oxidation of indole, benzopyrazole, and benzotriazole: Effects of operating conditions and reaction mechanisms. ([Link])
-
DR-NTU, Electrochemical oxidation of the phenolic benzotriazoles UV-234 and UV-327 in organic solvents. ([Link])
-
ResearchGate, Electrochemical Oxidation of the Phenolic Benzotriazoles UV-234 and UV-327 in Organic Solvents. ([Link])
-
ResearchGate, Nitrations of benzazoles. ([Link])
-
RSC Publishing, Protodecarboxylation of benzoic acids under radical conditions. ([Link])
-
Google Patents, US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. ()
-
ChemBK, 1H-Benzotriazole-5-carboxylic acid, 7-nitro-, methyl ester. ([Link])
-
ACS Publications, Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions, Energy Fuels, 1996 , 10, 4, 859–866. ([Link])
-
MDPI, Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone, Processes, 2023 , 11, 2376. ([Link])
-
Organic Syntheses, 1,2,3-benzotriazole. ([Link])
-
Google Patents, US3334054A - Purification of benzotriazole. ()
-
P. S. S. Eriksson, S. O. Nilsson Lill, P. O. Andersson, Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach, J. Mol. Model., 2018 , 24, 7. ([Link])
-
JACS Au, From N–H Nitration to Controllable Aromatic Mononitration and Dinitration: The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent, 2022 , 2, 9, 2146–2154. ([Link])
-
Google Patents, US2998437A - Nitration of carboxylic acids and their derivatives. ()
-
National Academic Digital Library of Ethiopia, The Chemistry of Benzotriazole Derivatives. ([Link])
-
PubMed, Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment, Environ. Sci. Pollut. Res. Int., 2023 , 30, 48310-48320. ([Link])
-
Organic Chemistry Portal, Benzotriazole synthesis. ([Link])
-
Google Patents, JP2007224014A - Method for purification of benzotriazole derivative. ()
-
Nitration. ([Link])
-
IJARIIE, A Review on: Synthesis of Benzotriazole. ([Link])
-
YouTube, Regioselectivity in Electrophilic Aromatic Substitutions. ([Link])
-
ResearchGate, Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ([Link])
-
Chemistry LibreTexts, 15.2: Regioselectivity in Electrophilic Aromatic Substitution. ([Link])
-
Master Organic Chemistry, Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. ([Link])
-
Chemistry Steps, Nitration of Benzene. ([Link])
-
Pearson, What product(s) result from nitration of each of the following? e. benzenesulfonic acid f. cyclohexylbenzene. ([Link])
-
Wikipedia, Nitration. ([Link])
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stability issues of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid in solution
Introduction
Welcome to the technical support guide for 7-nitro-1H-benzo[d]triazole-5-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the stability of this compound in solution. Due to the limited availability of direct stability data for this specific molecule, this guide synthesizes information from structurally related compounds and fundamental chemical principles to offer robust, scientifically grounded advice.
The stability of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid in solution is a critical parameter for ensuring the reproducibility and accuracy of experimental results. This guide will delve into the potential factors affecting its stability, including pH, temperature, light, and solvent choice, and provide protocols for assessing its stability in your own experimental setups.
Frequently Asked Questions (FAQs)
Q1: My solution of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid is changing color. What could be the cause?
A color change in your solution is often an indicator of degradation. The nitroaromatic structure of this compound can be susceptible to several degradation pathways that result in colored byproducts. The most likely causes include:
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions in nitroaromatic compounds.[1] We recommend preparing and storing solutions in amber vials or wrapping your containers in aluminum foil to minimize light exposure.
-
pH-Induced Changes: The stability of the compound is likely highly dependent on the pH of the solution. At alkaline pH, nitroaromatic compounds can form colored charge-transfer complexes or undergo degradation. The carboxylic acid group's ionization state will also change with pH, which can affect the overall stability of the molecule.[2][3]
-
Reaction with Solvent: While less common with standard laboratory solvents, reactive impurities in the solvent or the solvent itself (e.g., protic solvents at elevated temperatures) could potentially react with the compound.
Q2: I am observing poor reproducibility in my experiments. Could the stability of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid be a factor?
Absolutely. Inconsistent stability will lead to a variable effective concentration of your compound, which is a primary cause of poor experimental reproducibility. Key factors to consider are:
-
Inconsistent Solution Preparation and Storage: Ensure that all solutions are prepared and stored under identical conditions (temperature, light exposure, and pH).
-
Age of the Solution: We strongly advise against using aged stock solutions. It is best practice to prepare fresh solutions for each experiment or, at a minimum, to qualify the stability of your stock solution over your experimental timeframe.
-
pH Shifts During Experimentation: If your experimental conditions can cause a shift in the pH of your solution, this could trigger degradation. Consider using a suitable buffer system to maintain a stable pH.
Q3: What is the expected solubility of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid in common laboratory solvents?
| Solvent Type | Predicted Solubility | Rationale |
| Aqueous Buffers (Acidic pH) | Low | The carboxylic acid will be protonated and less soluble. |
| Aqueous Buffers (Neutral to Alkaline pH) | Moderate to High | The carboxylic acid will be deprotonated to the more soluble carboxylate salt. Benzotriazoles are generally more soluble in alkaline aqueous solutions. |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are generally effective at dissolving polar organic molecules. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate | The compound is expected to have moderate solubility in polar protic solvents. |
| Non-Polar Solvents (e.g., Toluene, Hexane) | Low | The polar nature of the nitro and carboxylic acid groups will limit solubility in non-polar solvents. |
For a more detailed guide on determining solubility, please refer to the experimental protocols section.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Precipitate formation in aqueous solution | pH is too low, causing the carboxylic acid to be in its less soluble protonated form. | Increase the pH of the solution. For many carboxylic acids, a pH of 7.4 or higher is sufficient to ensure solubility. |
| Unexpected peaks in HPLC or LC-MS analysis | Degradation of the compound. | Review the potential degradation pathways (photodegradation, thermal degradation, pH-induced degradation) and take preventative measures. |
| Loss of biological activity over time | The compound is degrading in your experimental medium. | Perform a time-course stability study in your specific medium to determine the stability window. |
| Inconsistent results between batches of the compound | While less common, batch-to-batch variability in purity can affect stability. | Always use a well-characterized compound and consider re-analyzing the purity of each new batch upon receipt. |
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting unexpected results.
Caption: Potential degradation pathways for 7-nitro-1H-benzo[d]triazole-5-carboxylic acid.
-
Photodegradation: Nitroaromatic compounds can absorb UV and visible light, leading to excited states that can undergo various reactions, including the formation of radical species and subsequent degradation.[1]
-
Hydrolysis: The benzotriazole ring system or the amide-like bonds within the triazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions.[3]
-
Thermal Decomposition: Elevated temperatures can lead to the cleavage of the C-NO2 bond, which is a common thermal decomposition pathway for nitroaromatic compounds.[4]
-
Reduction of the Nitro Group: The nitro group is susceptible to reduction to a nitroso, hydroxylamino, or amino group in the presence of reducing agents. This is a critical consideration if your experimental system contains reducing agents.
Experimental Protocols
Protocol 1: Preliminary Solubility Assessment
This protocol provides a straightforward method to estimate the solubility of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid in a solvent of interest.
Materials:
-
7-nitro-1H-benzo[d]triazole-5-carboxylic acid
-
Solvent of interest (e.g., buffered aqueous solution, DMSO)
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a saturated solution by adding an excess of the compound to a known volume of the solvent in a vial.
-
Cap the vial and vortex vigorously for 2-5 minutes.
-
Equilibrate the solution at a constant temperature for 24 hours to ensure saturation.
-
Centrifuge the solution to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a known volume of solvent.
-
Determine the concentration of the diluted solution using a suitable analytical method (e.g., UV-Vis spectrophotometry at the λmax of the compound or HPLC with a standard curve).
-
Calculate the solubility from the concentration of the saturated solution.
Protocol 2: Assessing Solution Stability (Time-Course Study)
This protocol outlines a method to determine the stability of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid in a specific solution over time.
Materials:
-
A stock solution of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid of known concentration.
-
The solution/medium in which stability is to be assessed.
-
HPLC system with a suitable column and detection method.
-
Incubator or water bath set to the desired temperature.
-
Light-protected (amber) and clear vials.
Procedure:
-
Prepare a solution of the compound in the test medium at the desired concentration.
-
Divide the solution into several aliquots in both amber and clear vials.
-
Immediately analyze a "time zero" sample by HPLC to determine the initial concentration and purity.
-
Store the vials under the desired experimental conditions (e.g., specific temperature, ambient light vs. dark).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove an aliquot from each condition.
-
Analyze each aliquot by HPLC.
-
Compare the peak area of the parent compound at each time point to the time zero sample to determine the percentage of the compound remaining. Also, monitor for the appearance of new peaks, which would indicate degradation products.
Caption: Workflow for assessing the stability of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid in solution.
References
-
GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]
-
Williams, D. K., & Williams, C. F. (2013). Nitroaromatic Compounds, from Synthesis to Biodegradation. In Microbiology of Aromatic Compounds. Wiley. Retrieved from [Link]
-
GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. Retrieved from [Link]
-
ijariie. (2024). A Review on: Synthesis of Benzotriazole. Retrieved from [Link]
-
Sirotina, E. A., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2539. Retrieved from [Link]
-
El-Faham, A., et al. (2021). Novel synthesis of benzotriazolyl alkyl esters: an unprecedented CH2 insertion. RSC Advances, 11(15), 8764-8768. Retrieved from [Link]
-
ResearchGate. (2024). (PDF) Benzotriazole Derivatives And Its Pharmacological Activity. Retrieved from [Link]
-
Tsyshevsky, R. V., et al. (2006). Thermal decomposition mechanisms of nitro-1,2,4-triazoles: A theoretical study. Russian Chemical Bulletin, 55(8), 1390-1400. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Theoretical study on the thermal decomposition mechanism of 2-nitro-[1][5][6]triazolo[1,5-a][5][7][8]triazine-5,7-diamine. Journal of Molecular Modeling, 30(1), 33. Retrieved from [Link]
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Chemical Review and Letters. (2020). Recent Advances in Decarboxylative Nitration of Carboxylic Acids. Retrieved from [Link]
-
Han, D., et al. (2024). Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical. Environmental Science and Pollution Research, 31(1), 1-13. Retrieved from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved from [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]
-
ResearchGate. (n.d.). Scope of the carboxylic acids and the nitro compounds Reaction conditions. Retrieved from [Link]
-
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from [Link]
-
Csuk, R., et al. (2014). β-Nitro substituted carboxylic acids and their cytotoxicity. Bioorganic & Medicinal Chemistry Letters, 24(16), 4011-4013. Retrieved from [Link]
-
ACG Publications. (2012). Iminium salt mediated nitro decarboxylation of α, β-unsaturated acids for the synthesis of β–nitro styrenes under non–c. Retrieved from [Link]
-
Zhang, X., & Chen, J. (2019). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research, 43(11-12), 403-408. Retrieved from [Link]
-
Wang, Y., et al. (2021). Thermal hazard evaluation on spontaneous combustion characteristics of nitrocellulose solution under different atmospheric conditions. Scientific Reports, 11(1), 23975. Retrieved from [Link]
-
PubChem. (n.d.). 7-Hydroxy-1H-benzo[d][1][5][7]triazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-Dihydro-7-nitro-2-oxo-5-phenyl-1H-1,4-benzodiazepine-3-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid. Retrieved from [Link]
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Technical Support Center: Optimizing Reaction Conditions for 7-nitro-1H-benzotriazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this synthesis. Our goal is to empower you with the scientific understanding and practical knowledge to overcome common challenges and optimize your reaction conditions for high yield and purity.
The synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid is a multi-step process that requires careful control of reaction parameters. The most common synthetic route involves the diazotization and intramolecular cyclization of a substituted o-phenylenediamine. This guide will focus on a plausible and commonly employed strategy starting from 4-amino-3-nitrobenzoic acid.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid. Each problem is followed by potential causes and detailed, step-by-step solutions.
Issue 1: Low Yield of Final Product
Question: I am experiencing a significantly lower than expected yield of 7-nitro-1H-benzotriazole-5-carboxylic acid. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can often be attributed to several factors, primarily related to the diazotization and cyclization steps.
Potential Causes & Solutions:
-
Incomplete Diazotization: The conversion of the primary aromatic amine to a diazonium salt is a critical step.[1]
-
Solution: Ensure that the sodium nitrite is fresh and of high purity. The reaction should be carried out at a low temperature (0-5 °C) to maintain the stability of the diazonium salt.[2][3] The addition of sodium nitrite solution should be slow and controlled to prevent a rapid increase in temperature.[4] It is also crucial to maintain a sufficiently acidic environment, typically using a mineral acid like HCl or H2SO4, or acetic acid, to generate nitrous acid in situ.[1]
-
-
Decomposition of the Diazonium Intermediate: Arenediazonium salts can be unstable, especially at elevated temperatures.[5]
-
Solution: Strictly maintain the reaction temperature between 0 and 5 °C throughout the diazotization process and until the cyclization is complete. Avoid any unnecessary delays between the formation of the diazonium salt and the subsequent cyclization step.
-
-
Side Reactions: The highly reactive diazonium salt can undergo unwanted side reactions, such as coupling with other aromatic species present in the reaction mixture.[6]
-
Solution: Ensure the starting materials are pure. The dropwise addition of the nitrite solution with efficient stirring helps to keep the local concentration of the diazonium salt low, minimizing side reactions.
-
-
Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization.
-
Solution: When isolating the product by filtration, use a minimal amount of ice-cold water to wash the precipitate to avoid dissolving the product.[3] For recrystallization, carefully select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Monitor each step of the workup for potential losses.
-
Issue 2: Formation of Impurities
Question: My final product is showing significant impurities in the NMR/LC-MS analysis. What are the common impurities and how can I prevent their formation?
Answer: Impurity formation is a common challenge. The nature of the impurities depends on the specific step in which they are formed.
Potential Causes & Solutions:
-
Unreacted Starting Material (3,4-diamino-5-nitrobenzoic acid): This indicates an incomplete reaction.
-
Solution: Ensure a slight excess of sodium nitrite (e.g., 1.1 equivalents) is used to drive the diazotization to completion.[7] Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the complete consumption of the starting material.
-
-
Formation of Azo Dyes: The diazonium intermediate can couple with the electron-rich starting diamine to form colored azo compounds.[8]
-
Solution: This is often a result of poor temperature control or slow cyclization. Maintaining a low temperature (0-5 °C) and ensuring efficient stirring during the addition of sodium nitrite is crucial. A sufficiently acidic medium can also disfavor azo coupling by protonating the amino groups of the starting material, reducing their nucleophilicity.
-
-
Over-nitration Products (if nitrating a pre-formed benzotriazole): If you are attempting to nitrate benzotriazole-5-carboxylic acid directly, dinitro products can form.
-
Solution: Careful control of the nitrating agent stoichiometry and reaction temperature is essential.[9] Using a milder nitrating agent or optimizing the reaction time can also help to prevent over-nitration.
-
Issue 3: Difficulty in Purification
Question: I am struggling to purify the final product. What are the recommended purification methods?
Answer: The purification of 7-nitro-1H-benzotriazole-5-carboxylic acid can be challenging due to its polarity and potentially low solubility in common organic solvents.
Recommended Purification Strategy:
-
Initial Work-up: After the reaction is complete, the crude product often precipitates from the acidic aqueous solution. This solid should be collected by filtration and washed with a small amount of cold water to remove residual acid and inorganic salts.[3]
-
Recrystallization: This is the most effective method for purifying the final product.
-
Solvent Selection: A polar solvent or a mixture of solvents is typically required. Ethanol, methanol, or aqueous ethanol are good starting points for solvent screening. The goal is to find a solvent system where the product is sparingly soluble at room temperature but readily soluble at elevated temperatures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If colored impurities are present, treatment with a small amount of activated charcoal can be effective. Hot filter the solution to remove insoluble impurities and the charcoal. Allow the filtrate to cool slowly to promote the formation of well-defined crystals. Cool the mixture in an ice bath to maximize precipitation before collecting the purified product by filtration.
-
-
Column Chromatography: If recrystallization fails to provide a product of sufficient purity, silica gel column chromatography can be employed. A polar mobile phase, such as a mixture of ethyl acetate and hexanes with a small amount of acetic acid or methanol, may be necessary to elute the polar product.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 7-nitro-1H-benzotriazole-5-carboxylic acid?
A1: The most common and reliable method for synthesizing benzotriazoles is the reaction of an o-phenylenediamine with a diazotizing agent, typically sodium nitrite in an acidic medium.[10][11] For the target molecule, the synthesis would logically start with a precursor that already contains the nitro and carboxylic acid groups in the correct relative positions, such as 3,4-diamino-5-nitrobenzoic acid. This precursor undergoes diazotization of one of the amino groups, followed by rapid intramolecular cyclization to form the stable benzotriazole ring.
Q2: Why is temperature control so critical during the diazotization step?
A2: Temperature control, specifically maintaining a low temperature between 0-5 °C, is crucial for two main reasons.[2][3] Firstly, the nitrous acid used for diazotization is unstable and decomposes at higher temperatures. Secondly, the resulting arenediazonium salt is also thermally labile and can decompose or undergo unwanted side reactions if the temperature is not kept low.[5]
Q3: What is the role of the acid in the reaction?
A3: The acid serves two primary functions in the synthesis of benzotriazoles.[2][4] First, it reacts with sodium nitrite to generate nitrous acid (HNO2) in situ, which is the active diazotizing agent.[1] Second, it maintains a low pH, which is necessary to stabilize the diazonium salt and prevent premature coupling reactions. Acetic acid is often used as it also serves as a good solvent for the starting materials.[7][12]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A polar solvent system, such as ethyl acetate/hexanes or dichloromethane/methanol, can be used to separate the starting material from the product. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction.
Q5: What are the key safety precautions I should take during this synthesis?
A5: This synthesis involves the use of corrosive acids and potentially hazardous reagents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Diazonium salts can be explosive when isolated in a dry state, but they are generally safe when kept in solution at low temperatures. Handle sodium nitrite with care as it is an oxidizing agent and is toxic.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale |
| Starting Material | 3,4-diamino-5-nitrobenzoic acid | Precursor with all necessary functional groups in the correct positions. |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) | Readily available and effective for generating nitrous acid in situ.[2] |
| Acidic Medium | Glacial Acetic Acid / Water | Good solvent for starting materials and facilitates the formation of nitrous acid.[7][12] |
| Temperature | 0 - 5 °C | Critical for the stability of nitrous acid and the diazonium salt intermediate.[3][13] |
| Stoichiometry | ~1.1 equivalents of NaNO₂ | A slight excess ensures complete conversion of the starting material.[7] |
| Reaction Time | 2 - 12 hours | Reaction progress should be monitored by TLC. |
Protocol: Synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid
This protocol is a representative procedure based on established methods for benzotriazole synthesis.[7][12] Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-diamino-5-nitrobenzoic acid (1.0 eq) in a mixture of glacial acetic acid and water.
-
Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.
-
Preparation of Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cooled solution of the starting material over 30-60 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
Reaction: Continue to stir the reaction mixture at 0-5 °C for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Isolation of Crude Product: The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of ice-cold water to remove any remaining acid and inorganic salts.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., aqueous ethanol) to obtain the purified 7-nitro-1H-benzotriazole-5-carboxylic acid.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
- African Journal of Medicine and Medical Sciences. (2001). A preliminary evaluation of the reactivity of diazotized 4 amino-3,5-dinitrobenzoic acid (ADBA) towards selected aromatic compounds. University of Ibadan.
-
Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. Retrieved from [Link]
-
GSC Online Press. (n.d.). Review on synthetic study of benzotriazole. Retrieved from [Link]
-
Pratik, et al. (2025). A Comprehensive Review on Benzotriazole and its Derivatives: Synthesis, Chemical Properties, and Pharmacological Activities. World Journal of Pharmaceutical Research, 14(11). Retrieved from [Link]
-
ChemBK. (n.d.). 1H-Benzotriazole-5-carboxylic acid, 7-nitro-, methyl ester. Retrieved from [Link]
-
Riley, L. M., Mclay, T. N., & Sutherland, A. (2023). Synthesis and Fluorescent Properties of Alkynyl- and Alkenyl-Fused Benzotriazole-Derived α-Amino Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. Retrieved from [Link]
-
Moon, S. A. (2024). A Review on: Synthesis of Benzotriazole. International Journal of Advanced Research in Innovative Ideas and Education, 10(2). Retrieved from [Link]
-
Scribd. (n.d.). Synthesis of Benzotriazole from o-Phenylenediamine. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,2,3-benzotriazole. Retrieved from [Link]
-
Pagoria, P. F., & Zhang, M. (2018). Trimerization of 4-Amino-3,5-dinitropyrazole: Formation, Preparation, and Characterization of 4-Diazo-3,5-bis(4-amino-3,5-dinitropyrazol-1-yl)pyrazole. OSTI.gov. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
News Zone. (n.d.). Nitration Of Benzoic Acid. Retrieved from [Link]
-
Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]
- Google Patents. (n.d.). US3793305A - One-step process of preparing azo dyes by simultaneous diazotization.
-
Wang, Z., et al. (2013). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. ResearchGate. Retrieved from [Link]
Sources
- 1. Diazotisation [organic-chemistry.org]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 6. adhlui.com.ui.edu.ng [adhlui.com.ui.edu.ng]
- 7. Benzotriazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. US3793305A - One-step process of preparing azo dyes by simultaneous diazotization - Google Patents [patents.google.com]
- 9. news.betzone.co.uk [news.betzone.co.uk]
- 10. gsconlinepress.com [gsconlinepress.com]
- 11. ijariie.com [ijariie.com]
- 12. benchchem.com [benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting spectroscopic analysis of 7-nitro-1H-benzotriazole-5-carboxylic acid
I have gathered some crucial information in this second step. The literature search provided a key paper on the NMR spectroscopy of nitrobenzotriazoles, which will be invaluable for predicting and interpreting the NMR spectra of the target compound. I also found data on the mass spectrometry of benzotriazole-5-carboxylic acid, giving me likely fragmentation patterns. Information on the solubility of a related benzotriazole carboxylic acid in common NMR solvents like DMSO and DMF is also very helpful for sample preparation protocols.
However, I still lack a complete, experimentally verified dataset for 7-nitro-1H-benzotriazole-5-carboxylic acid itself. While I can now make more educated predictions, having a reference spectrum or at least more detailed computational data would significantly improve the accuracy of the troubleshooting guide. Specifically, I need to consolidate the predicted values for NMR, IR, and UV-Vis into a clear, usable format for the guide. I also need to think about the specific problems a user might encounter due to the unique combination of the nitro, carboxylic acid, and benzotriazole functionalities.
My next step will be to synthesize the information I have into a predicted spectroscopic profile for the target molecule. I will then structure the FAQ and troubleshooting guide based on potential deviations from this expected profile. I will also start designing the visual elements like tables and diagrams.## Technical Support Center: Spectroscopic Analysis of 7-nitro-1H-benzotriazole-5-carboxylic acid
Welcome to the technical support center for the spectroscopic analysis of 7-nitro-1H-benzotriazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of characterizing this molecule using various spectroscopic techniques. Here, we move beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies to ensure the integrity of your experimental data.
Expected Spectroscopic Data
A crucial first step in troubleshooting is to have a clear understanding of the expected spectroscopic profile of 7-nitro-1H-benzotriazole-5-carboxylic acid. The following table summarizes the predicted and literature-derived data for this compound.
| Spectroscopic Technique | Expected Observations |
| ¹H NMR | - -COOH Proton: A broad singlet between 12.0-14.0 ppm, which may exchange with D₂O. - Aromatic Protons: Two singlets or narrow doublets in the aromatic region (approximately 8.0-9.5 ppm). The exact chemical shifts are influenced by the electron-withdrawing nitro group. |
| ¹³C NMR | - Carboxyl Carbon (-COOH): A signal in the range of 165-175 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (approximately 110-150 ppm). The carbons attached to the nitro and carboxylic acid groups will be significantly deshielded. |
| FTIR | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹. - N-O Stretch (Nitro Group): Two strong bands, one asymmetric (1520-1560 cm⁻¹) and one symmetric (1340-1380 cm⁻¹). - Aromatic C=C and C-H Stretches: Peaks in the 1450-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions, respectively. - N-H Stretch (Benzotriazole): A broad absorption in the 3000-3400 cm⁻¹ region, which may overlap with the O-H stretch. |
| UV-Vis | - λ_max: Expected to have strong absorbance in the UV region, likely with multiple bands due to the extended π-system of the benzotriazole and the influence of the nitro and carboxyl groups. The exact λ_max will be solvent-dependent. |
| Mass Spectrometry (ESI-) | - [M-H]⁻: An intense peak corresponding to the deprotonated molecule. - Fragmentation: Potential loss of CO₂ (44 Da) and NO₂ (46 Da). |
Troubleshooting Guides and FAQs
¹H NMR Spectroscopy
Question 1: I can't see the carboxylic acid proton peak in my ¹H NMR spectrum. Is my compound impure?
Answer:
Not necessarily. The disappearance of the carboxylic acid proton is a common issue with several potential causes. Before questioning the purity of your sample, consider the following:
-
Causality: The carboxylic acid proton is acidic and can undergo rapid chemical exchange with residual water or other labile protons in the NMR solvent. This exchange can broaden the signal to the point where it becomes indistinguishable from the baseline.[1] The hygroscopic nature of solvents like DMSO-d₆ can exacerbate this issue.
-
Troubleshooting Workflow:
Fig 1. Troubleshooting workflow for a missing carboxylic acid proton in ¹H NMR. -
Experimental Protocol: D₂O Exchange
-
Acquire a standard ¹H NMR spectrum of your sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
Expected Result: The peak corresponding to the carboxylic acid proton (and any other exchangeable protons like N-H) should disappear or significantly decrease in intensity. This confirms the presence of the carboxylic acid group.
-
Question 2: The aromatic protons in my ¹H NMR spectrum are showing up as broad or poorly resolved signals. What could be the cause?
Answer:
Poor resolution in the aromatic region can stem from several factors related to the sample and the instrument.
-
Causality:
-
Poor Solubility: 7-nitro-1H-benzotriazole-5-carboxylic acid has limited solubility in many common NMR solvents.[2] Poorly dissolved material can lead to a heterogeneous sample, causing peak broadening.
-
Aggregation: The planar structure and potential for hydrogen bonding in your molecule can lead to aggregation at higher concentrations, which also results in broader signals.
-
Instrumental Factors: Improper shimming of the NMR spectrometer will lead to a non-uniform magnetic field and consequently, broad peaks.
-
-
Troubleshooting Steps:
-
Improve Solubility:
-
Gently warm the sample to aid dissolution.
-
Consider using a more polar aprotic solvent like DMF-d₇, in which related compounds show better solubility.[2]
-
Use a smaller amount of sample.
-
-
Address Aggregation:
-
Dilute your sample.
-
Acquire the spectrum at a higher temperature to disrupt intermolecular interactions.
-
-
Instrumental Checks:
-
Ensure the spectrometer is properly shimmed. If you are unsure, consult the instrument manager.
-
-
FTIR Spectroscopy
Question 3: My FTIR spectrum shows a very broad absorption in the 3000-3400 cm⁻¹ region, and I can't clearly distinguish the O-H and N-H stretches. Is this normal?
Answer:
Yes, this is expected for 7-nitro-1H-benzotriazole-5-carboxylic acid.
-
Causality: In the solid state, carboxylic acids typically exist as hydrogen-bonded dimers, which gives rise to a very broad O-H stretching band from 2500-3300 cm⁻¹.[3][4] The N-H stretch of the benzotriazole ring also occurs in the 3000-3400 cm⁻¹ region and is broadened by hydrogen bonding. The overlap of these two broad absorptions often results in a single, broad, and complex feature.
-
What to Look For: Instead of trying to resolve the O-H and N-H stretches, focus on other key diagnostic peaks:
-
A strong C=O stretch around 1700-1730 cm⁻¹.
-
The characteristic asymmetric and symmetric N-O stretches of the nitro group.
-
The broad O-H wagging peak around 900-960 cm⁻¹, which is also characteristic of carboxylic acid dimers.[4]
-
UV-Vis Spectroscopy
Question 4: The λ_max of my compound seems to shift depending on the solvent I use. Why is this happening?
Answer:
This phenomenon, known as solvatochromism, is expected for a molecule like 7-nitro-1H-benzotriazole-5-carboxylic acid.
-
Causality: The electronic transitions that give rise to UV-Vis absorption are sensitive to the polarity of the solvent. Polar solvents can stabilize the ground or excited state of the molecule to different extents, thus changing the energy gap for electronic transitions. For π to π* and n to π* transitions, changes in solvent polarity can lead to either a bathochromic (red) or hypsochromic (blue) shift.
-
The Effect of pH: The UV-Vis spectrum of your compound will also be highly sensitive to pH due to the presence of the acidic carboxylic acid and the basic benzotriazole ring system.
Fig 2. Effect of pH on the ionization state of the molecule. -
Practical Implications:
-
When reporting UV-Vis data, always specify the solvent used.
-
For applications where the UV-Vis profile is critical, consider using a buffered solution to maintain a constant pH.
-
Mass Spectrometry
Question 5: I am not seeing the molecular ion peak in my mass spectrum. What should I be looking for?
Answer:
The stability of the molecular ion can vary depending on the ionization technique used.
-
Causality: In techniques like electron ionization (EI), the molecular ion can be unstable and readily fragment. For a molecule with multiple functional groups like this, fragmentation is common. However, with softer ionization techniques like electrospray ionization (ESI), you are more likely to observe the pseudomolecular ion.
-
Recommended Approach (ESI):
-
Negative Ion Mode (ESI-): This is often the preferred method for carboxylic acids. Look for the deprotonated molecule, [M-H]⁻ . This is typically a very strong and stable signal.
-
Positive Ion Mode (ESI+): You may observe the protonated molecule, [M+H]⁺ , but it might be less intense than the [M-H]⁻ signal.
-
-
Interpreting Fragmentation: Be prepared to identify key fragment ions. The most likely fragmentation pathways for 7-nitro-1H-benzotriazole-5-carboxylic acid in ESI-MS/MS are:
-
Loss of CO₂ (decarboxylation): [M-H-44]⁻
-
Loss of NO₂: [M-H-46]⁻
-
A combination of the above losses.
The mass spectrum of the related 1H-Benzotriazole-5-carboxylic acid shows a base peak corresponding to the molecular ion and significant fragments from the loss of CO and N₂.[5] The presence of the nitro group will likely alter this fragmentation pattern.
-
References
-
Larina, L. I., & Milata, V. (2008). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 47(2), 142–148. [Link]
-
Manzur, M.E., Iramain, M.A., Darugar, V., Vakili, M. & Brandán, S.A. (2023). Impact of different groups on properties of all members of the series of 1-X- benzotriazole derivatives (X= H, OH, NH2, Cl and CH3). European Journal of Theoretical and Applied Sciences, 1(3), 406-440. [Link]
-
Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). MDPI. [Link]
-
Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]
-
1H-Benzotriazole-5-carboxylic acid. PubChem. [Link]
-
Does this NMR show the carboxy group?. Chemistry Stack Exchange. [Link]
-
Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. [Link]
-
1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Sci-Hub. [Link]
-
1H-Benzotriazole-5-carboxylic acid, 7-nitro-, methyl ester. ChemBK. [Link]
-
Supplementary Information. The Royal Society of Chemistry. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]
-
IR Chart. [Link]
-
Mass Spectrometry: Fragmentation. [Link]
-
1H-[6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. SciELO. [Link]
-
20.9: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
-
SUPPORTING INFORMATION. ResearchGate. [Link]
-
Introduction to IR Spectroscopy - Carboxylic Acids.. YouTube. [Link]
-
infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]
-
1H-Benzotriazole. NIST WebBook. [Link]
-
5-methyl-1H-benzotriazole. SpectraBase. [Link]
Sources
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- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. 1H-Benzotriazole-5-carboxylic acid | C7H5N3O2 | CID 72917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sci-hub.ru [sci-hub.ru]
Technical Support Center: Dealing with Impurities in 7-nitro-1H-benzo[d]triazole-5-carboxylic acid
Welcome to the technical support center for 7-nitro-1H-benzo[d]triazole-5-carboxylic acid (NTBCA). This guide is designed for researchers, chemists, and drug development professionals who utilize this important building block and require high-purity material for their applications. Purity is paramount, as even minor impurities can significantly impact downstream reactions, biological assays, and final product specifications.
This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions (FAQs) to help you identify, understand, and effectively remove common impurities encountered during the synthesis and handling of NTBCA.
Frequently Asked Questions (FAQs)
Q1: My final product has a low or broad melting point. What are the likely impurities?
A low or broad melting point is a classic indicator of impurities. For NTBCA, which is synthesized by the nitration of 1H-benzo[d]triazole-5-carboxylic acid, the most common culprits are:
-
Regioisomeric Impurities: The nitration of the benzotriazole ring can yield other nitro isomers, such as 4-nitro-, 5-nitro-, and 6-nitro-1H-benzo[d]triazole-5-carboxylic acid. The directing effects of the fused triazole and the carboxylic acid group favor the 7-nitro product, but side products can form, especially with poor temperature control.[1][2]
-
Unreacted Starting Material: Incomplete nitration will leave residual 1H-benzo[d]triazole-5-carboxylic acid in your product.
-
Di-nitrated Byproducts: Under harsh conditions (e.g., high temperature or prolonged reaction time), di-nitration can occur, leading to highly polar impurities that can be difficult to remove.[1][3]
-
Residual Acids: Incomplete quenching and washing can leave traces of sulfuric and nitric acid, which can depress the melting point and interfere with subsequent reactions.
Q2: My NMR spectrum shows unexpected aromatic signals. How can I identify the impurity?
Unexpected signals in the aromatic region of your ¹H NMR spectrum often point to regioisomers. The substitution pattern on the benzene ring of each isomer results in a unique set of chemical shifts and coupling constants.
Identification Strategy:
-
Compare with Starting Material: Run an NMR of your starting material, 1H-benzo[d]triazole-5-carboxylic acid, to check for its characteristic peaks in your product spectrum.
-
Analyze Symmetry: The expected 7-nitro product is asymmetric. Other isomers may have different symmetry elements, leading to a different number of signals.
-
Consult Literature: While a full set of spectra for every isomer is not always readily available, published data on similar benzotriazole derivatives can provide valuable clues for assigning peaks.[4][5]
-
Utilize 2D NMR: Techniques like COSY and HMBC can help establish connectivity between protons and carbons, confirming the substitution pattern of the major product and helping to elucidate the structure of impurities.
-
LC-MS Analysis: Couple High-Performance Liquid Chromatography (HPLC) with Mass Spectrometry (MS). This powerful technique can separate the isomers and provide their exact mass, confirming that the impurities are indeed isomers of your target compound.[6][7]
Q3: What is the most effective method for purifying crude NTBCA?
For polar, aromatic carboxylic acids like NTBCA, recrystallization is often the most effective and scalable purification method.[8][9][10] The key is selecting an appropriate solvent system where the desired product has high solubility at elevated temperatures but low solubility at room temperature or below, while impurities remain in the mother liquor.[9]
Due to the compound's polarity and carboxylic acid functionality, polar protic solvents or mixtures are typically good starting points.[11]
Q4: My product "oils out" instead of crystallizing during recrystallization. What should I do?
"Oiling out" occurs when the solid melts before it dissolves or when the solution becomes supersaturated at a temperature above the compound's melting point.[9] It can also be caused by a high concentration of impurities.
Troubleshooting Steps:
-
Add More Solvent: The most common cause is using too little solvent. Add a small amount of additional hot solvent to the oiled-out mixture until the oil fully dissolves.
-
Cool Slowly: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[9]
-
Seed the Solution: If you have a small amount of pure product, add a single crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
-
Change Solvents: If the problem persists, the solvent's boiling point may be too high. Choose a solvent with a lower boiling point or use a mixed solvent system.[8][9]
Troubleshooting and Purification Guide
This section provides a systematic approach to identifying and removing impurities from 7-nitro-1H-benzo[d]triazole-5-carboxylic acid.
Step 1: Initial Assessment and Impurity Identification
Before attempting purification, it is crucial to understand the nature and extent of the impurities.
| Analytical Technique | Information Gained | Common Observations for Impure NTBCA |
| Thin-Layer Chromatography (TLC) | Rapid assessment of the number of components. | Multiple spots indicate the presence of impurities. The starting material will likely have a different Rf value. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and separation of isomers.[12][13] | A main peak for the product with smaller peaks for impurities. Isomers may appear as closely eluting peaks.[14][15] |
| ¹H NMR Spectroscopy | Structural confirmation and identification of impurities. | Unexpected peaks in the aromatic region, or peaks corresponding to the starting material. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | A clear molecular ion peak corresponding to NTBCA. Isomeric impurities will have the same mass. |
Step 2: Choosing and Optimizing a Purification Strategy
The flowchart below outlines a decision-making process for purifying your crude product based on the initial assessment.
Caption: A logical workflow for troubleshooting NTBCA impurities.
Step 3: Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization of NTBCA
This protocol is designed to effectively remove less polar impurities, such as starting material and some regioisomers.
-
Solvent Selection: Begin by testing solubility in small test tubes. Good candidates include ethanol, methanol, acetic acid, or aqueous mixtures of these solvents.[11] The goal is to find a solvent that dissolves the crude product when hot but allows for significant crystal formation upon cooling.[9]
-
Dissolution: Place the crude NTBCA in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Stir continuously on a hot plate.
-
Decolorization (Optional): If the solution is highly colored, it may indicate polymeric or tar-like impurities.[16] Allow the solution to cool slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum. Characterize the final product by HPLC, NMR, and melting point analysis to confirm purity.
Protocol 2: Analytical HPLC Method for Purity Assessment
This reverse-phase HPLC (RP-HPLC) method can be used to resolve NTBCA from its potential impurities.[12][14]
| HPLC Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for polar aromatic compounds.[12] |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid | Formic acid improves peak shape for carboxylic acids by suppressing ionization.[14] |
| Gradient | 10% B to 90% B over 15 minutes | A gradient elution is effective for separating compounds with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical columns. |
| Detection | UV at 254 nm and 280 nm | Benzotriazole derivatives typically show strong absorbance at these wavelengths. |
| Column Temp. | 30 °C | Maintains consistent retention times. |
Procedure:
-
Prepare a stock solution of your NTBCA sample in a suitable solvent (e.g., methanol or acetonitrile) at approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject 5-10 µL onto the HPLC system.
-
Analyze the resulting chromatogram for peak purity and calculate the area percentage of the main peak.
References
- BenchChem. (2025).
-
MDPI. (2018). Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. [Link]
-
ResearchGate. (n.d.). Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. [Link]
-
SIELC Technologies. (n.d.). Separation of 1H-Benzotriazole, 5-nitro- on Newcrom R1 HPLC column. [Link]
- BenchChem. (2025).
-
Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2011). Determination of Benzotriazole by HPLC. [Link]
- Unknown Source. (n.d.).
- BenchChem. (2025).
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
- Unknown Source. (n.d.).
- Unknown Source. (n.d.). Controlled synthesis of electron deficient nitro-1H-benzotriazoles.
- Unknown Source. (n.d.).
- BenchChem. (2025).
-
News Zone. (n.d.). Nitration Of Benzoic Acid. [Link]
-
SciELO. (2018). 1H-[6][7][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]
-
MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. [Link]
-
Truman ChemLab. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. chemlab.truman.edu [chemlab.truman.edu]
- 3. news.betzone.co.uk [news.betzone.co.uk]
- 4. scielo.br [scielo.br]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies | MDPI [mdpi.com]
- 6. Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Determination of Benzotriazole by HPLC [lhjyhxfc.mat-test.com]
- 14. Separation of 1H-Benzotriazole, 5-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Solubility Challenges of 7-nitro-1H-benzotriotriazole-5-carboxylic acid
Last Updated: January 17, 2026
Welcome to the technical support guide for 7-nitro-1H-benzotriazole-5-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming the significant solubility challenges associated with this compound. Our goal is to provide you with the scientific rationale and practical steps needed to handle this molecule effectively in your experiments.
Introduction: Understanding the Solubility Profile
7-nitro-1H-benzotriazole-5-carboxylic acid is a complex heterocyclic compound whose structure inherently predicts poor solubility in many common solvents. Several key features contribute to this challenge:
-
Aromatic Benzotriazole Core: The fused aromatic ring system is rigid and planar, promoting strong π-π stacking interactions in the solid state. This leads to high crystal lattice energy, which must be overcome by the solvent for dissolution to occur.
-
Carboxylic Acid Group (-COOH): This group can form strong intermolecular hydrogen bonds, further stabilizing the crystal lattice and making it difficult for solvent molecules to intervene.
-
Nitro Group (-NO2): As a strong electron-withdrawing group, the nitro substituent increases the polarity of the molecule but also contributes to strong dipole-dipole interactions in the solid form.
Overcoming these combined forces requires a strategic approach to solvent selection and the manipulation of experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my 7-nitro-1H-benzotriazole-5-carboxylic acid not dissolving in common solvents like water, ethanol, or acetone?
This is the most common issue encountered. The strong intermolecular forces (hydrogen bonding, π-stacking) within the crystal structure of the compound are stronger than the interactions it can form with many standard solvents.[1] Solvents like water, while polar, may not effectively disrupt the crystal lattice on their own. Alcohols like ethanol can interact via hydrogen bonding, but the bulky, non-polar benzotriazole core limits this interaction. A more systematic approach, often involving more polar aprotic solvents or pH modification, is necessary.
Q2: What is the best type of solvent to start with for this compound?
For compounds with both hydrogen bond donors/acceptors and a rigid aromatic structure, high-polarity aprotic solvents are often the most effective. We recommend starting with solvents such as:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
These solvents have high dielectric constants and are excellent hydrogen bond acceptors, allowing them to effectively solvate both the carboxylic acid group and the benzotriazole ring system. For a related compound, 1-(1-methylethyl)-1H-benzotriazole-5-carboxylic acid, solubility is significantly higher in DMSO and DMF compared to ethanol.[2]
Q3: How does pH dramatically affect the solubility of this compound in aqueous solutions?
The carboxylic acid group is the key to manipulating aqueous solubility. At a pH below its acid dissociation constant (pKa), the -COOH group remains protonated and uncharged, making the molecule less soluble in water.[3][4] By raising the pH of the solution with a base (e.g., NaOH, NaHCO3) to a level above the pKa, the carboxylic acid is deprotonated to form a carboxylate salt (-COO⁻).[3][5][6] This negatively charged ion is significantly more polar and engages in strong ion-dipole interactions with water, leading to a dramatic increase in aqueous solubility.[3][5]
Q4: I managed to dissolve the compound by heating, but it crashed out of solution upon cooling. How can I prevent this?
This phenomenon, known as recrystallization or precipitation, occurs when a solution becomes supersaturated as the temperature drops. The solubility of most solids, including this one, increases with temperature.[7] While heating can be an effective way to dissolve the compound, the resulting solution may be thermodynamically unstable at room temperature. To maintain solubility upon cooling, consider the following:
-
Use a Co-solvent System: Dissolving the compound in a strong primary solvent (like DMF or DMSO) and then diluting it with a weaker co-solvent (like water or ethanol) can sometimes create a more stable mixture.[8]
-
pH Adjustment: If working in an aqueous or protic solvent, ensuring the pH is sufficiently high to keep the carboxylic acid in its salt form will prevent it from precipitating.
-
Reduce the Final Concentration: The simplest solution may be to work with a more dilute solution that remains below the saturation point at room temperature.
Q5: Are there any risks associated with using heat to dissolve 7-nitro-1H-benzotriazole-5-carboxylic acid?
Yes. While moderate heating is a standard laboratory practice, nitroaromatic compounds can be thermally sensitive. Aggressive or prolonged heating, especially in the dry state, should be avoided as it can pose a risk of decomposition. Always consult the Material Safety Data Sheet (MSDS) for specific thermal stability information. When heating solutions, use a water bath or oil bath for controlled temperature management and ensure proper ventilation.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound will not dissolve at all. | 1. Incorrect solvent choice. 2. Insufficient solvent volume. 3. High crystal lattice energy. | 1. Switch to a high-polarity aprotic solvent like DMF or DMSO. 2. Increase the solvent-to-solute ratio. 3. Gently heat the mixture while stirring. 4. For aqueous systems, increase the pH to > 7.0 to form the soluble carboxylate salt.[5] |
| Compound dissolves initially but then precipitates. | 1. Solution is supersaturated at ambient temperature. 2. Change in pH (e.g., absorption of atmospheric CO2, lowering pH). 3. Solvent evaporation, increasing concentration. | 1. Prepare a more dilute solution. 2. Maintain the solution at a slightly elevated temperature. 3. Use a buffered aqueous solution to maintain a stable pH. 4. Keep the container tightly sealed. |
| Solution color changes upon heating or over time. | 1. Thermal degradation of the compound. 2. Reaction with the solvent or impurities. | 1. Reduce heating temperature and duration. 2. Ensure the use of high-purity, anhydrous solvents. 3. Store the solution protected from light and at a lower temperature (if stable). |
| Incomplete dissolution, fine particles remain. | 1. Compound has a very small particle size, leading to slow kinetics. 2. Reached solubility limit. 3. Presence of insoluble impurities. | 1. Increase stirring time and/or apply sonication to break up agglomerates. 2. Filter the solution to remove undissolved material and determine the concentration of the saturated solution. 3. Verify the purity of the starting material. |
Experimental Protocols & Data
Protocol 1: Systematic Solvent Screening
This protocol uses a small-scale, systematic approach to identify a suitable solvent or co-solvent system.
Methodology:
-
Preparation: Accurately weigh 5 mg of 7-nitro-1H-benzotriazole-5-carboxylic acid into several small glass vials.
-
Solvent Addition: To each vial, add a different candidate solvent (e.g., Water, Ethanol, Acetonitrile, Dichloromethane, DMF, DMSO) in 100 µL increments.
-
Mixing: After each addition, cap the vial and vortex for 60 seconds.
-
Observation: Visually inspect for dissolution. If the solid remains, continue adding solvent in 100 µL increments up to a total volume of 1 mL.
-
Thermal Challenge: If the compound is still insoluble at room temperature, gently warm the vial in a water bath (start at 40°C) and observe any changes.
-
Documentation: Record the approximate concentration at which dissolution occurs for each solvent, both at room temperature and with heating.
Protocol 2: pH-Mediated Aqueous Dissolution
This protocol demonstrates the powerful effect of pH on solubility.
Methodology:
-
Suspension: Suspend 10 mg of the compound in 1 mL of deionized water. The compound will not dissolve.
-
Titration: While stirring, add 1 M NaOH solution dropwise.
-
Observation: Observe the suspension. As the pH increases, the solid will begin to dissolve as the carboxylate salt is formed.
-
Endpoint: Continue adding base until all the solid has dissolved, resulting in a clear solution. Record the final pH.
-
Re-precipitation (Optional): To confirm the mechanism, slowly add 1 M HCl dropwise to the clear solution. As the pH drops below the compound's pKa, the protonated, insoluble form will precipitate out of solution.[6][9]
Solubility Data Summary (Qualitative)
The following table provides an expected qualitative solubility profile based on the compound's structure and data from analogous molecules.[10] Researchers should use Protocol 1 to determine quantitative values for their specific experimental conditions.
| Solvent | Solvent Type | Expected Solubility at 25°C | Rationale |
| Water (pH ~6-7) | Polar Protic | Very Poorly Soluble | Carboxylic acid is protonated; strong crystal lattice. |
| Aqueous NaOH (pH > 9) | Aqueous Basic | Soluble | Forms highly polar carboxylate salt.[3][5] |
| Ethanol / Methanol | Polar Protic | Sparingly Soluble | Can hydrogen bond, but limited by aromatic core.[7] |
| Dichloromethane (DCM) | Non-polar | Very Poorly Soluble | Insufficient polarity to overcome intermolecular forces. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble to Highly Soluble | High polarity and H-bond accepting ability disrupts crystal lattice.[2] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble to Highly Soluble | Excellent solvent for complex, polar molecules.[2] |
Visual Guides: Mechanisms and Workflows
Diagram 1: pH-Dependent Solubility Mechanism
This diagram illustrates how adjusting pH shifts the equilibrium from the poorly soluble protonated form to the highly soluble deprotonated (salt) form of the molecule.
Caption: pH control is key to aqueous solubility.
Diagram 2: Systematic Approach to Solvent Selection
This workflow provides a logical decision-making process for researchers facing solubility challenges with this compound.
Caption: A logical workflow for solvent selection.
References
- Effect of pH and temperature on the solubility of a surface active carboxylic acid. PubMed.
- Solubilization techniques used for poorly water-soluble drugs.
- Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online.
- Techniques to improve the solubility of poorly soluble drugs.
- Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs. Mary Ann Liebert, Inc., publishers.
- Drug Solubility: Importance and Enhancement Techniques.
- How does pH affect water solubility of organic acids (or acids in general)?. Reddit.
- 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.
- IPBT-5CA Product Inform
- Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide. BenchChem.
- The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical Research.
- Isol
- Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 7-Nitro-1H-benzotriazole-5-carboxylic Acid
Prepared by the Office of the Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with 7-nitro-1H-benzotriazole-5-carboxylic acid. It addresses common and complex purification challenges beyond standard recrystallization, providing troubleshooting advice and detailed protocols in a practical question-and-answer format. Our approach is grounded in fundamental chemical principles to empower users to make informed decisions during their purification workflows.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect in my crude 7-nitro-1H-benzotriazole-5-carboxylic acid?
A1: The impurity profile of your crude product is intrinsically linked to its synthetic route, which commonly involves the diazotization of a diaminobenzoic acid precursor followed by nitration. Potential impurities include:
-
Unreacted Starting Materials: Such as 3,4-diamino-5-nitrobenzoic acid or 4-amino-3-nitrobenzoic acid if the triazole ring formation is incomplete.
-
Positional Isomers: Nitration of the benzotriazole ring can potentially yield other isomers (e.g., 4-nitro, 6-nitro), which may have very similar physical properties, making them difficult to separate.[1]
-
Tarry Byproducts: Diazotization reactions are known to produce dark-colored, polymeric, or tarry impurities that can be difficult to remove by simple crystallization.[2]
-
Inorganic Salts: Residual salts from the reagents used in the synthesis, such as sodium nitrite or mineral acids.
Q2: My standard recrystallization protocol isn't working. When should I consider an alternative technique?
A2: Standard recrystallization is often the first line of defense, but it becomes insufficient under several circumstances:
-
Persistent Color: If your product remains intensely colored (e.g., yellow, brown, or black) after multiple recrystallization attempts, it indicates the presence of highly soluble or co-crystallizing colored impurities.
-
Impurity Polarity is Too Similar: If key impurities have solubility profiles and polarities very close to the desired product, recrystallization will be ineffective. This is often the case with positional isomers.
-
Oily Product Formation: If the product "oils out" instead of forming crystals, the solvent system is inappropriate, or the impurity level is too high.
-
Purity Plateau: If analytical data (e.g., HPLC, NMR) shows that purity is not improving with successive recrystallizations, you have reached the limit of the technique for your specific mixture.
In these cases, moving to a method based on a different chemical principle—such as differential adsorption (chromatography) or differential partitioning (acid-base extraction)—is necessary.
Q3: What is the recommended workflow for selecting a purification technique for this compound?
A3: A systematic approach is crucial. We recommend the following decision-making workflow, which prioritizes simpler, less resource-intensive methods first.
Troubleshooting and Advanced Protocols
Problem 1: My recrystallized product is still dark yellow or brown.
This is a classic sign of tarry, polymeric, or highly colored byproducts that are not efficiently removed by crystallization alone.
Solution: Adsorbent Treatment with Activated Charcoal.
Causality: Activated charcoal has a high surface area with a network of pores that effectively adsorbs large, flat, aromatic molecules—a common feature of colored impurities—while having a lower affinity for your smaller, more polar target compound. A patent for purifying the parent benzotriazole molecule highlights the efficacy of this approach for removing "dark coloured tarry impurity".[2]
Step-by-Step Protocol: Charcoal Decolorization
-
Solvent Selection: Choose a solvent in which your compound is highly soluble at an elevated temperature. Dimethylformamide (DMF) or a high-boiling point glycol like ethylene glycol are excellent candidates.[2]
-
Dissolution: Dissolve your crude, colored product in the chosen solvent to create a ~5-10% (w/v) solution. Heat the mixture gently to ensure complete dissolution.
-
Charcoal Addition: Add 5-10% (w/w) of activated charcoal relative to the mass of your crude product. Safety Note: Add charcoal carefully to the warm solution to avoid bumping.
-
Heating and Stirring: Stir the mixture at an elevated temperature (e.g., 80-100°C) for 30-60 minutes.[2] Do not boil excessively.
-
Hot Filtration: This is the most critical step. Filter the hot mixture through a pad of Celite® or a fine filter paper to remove the charcoal. Pre-heating your filtration funnel is essential to prevent premature crystallization of your product, which would lead to significant yield loss.
-
Isolation: Allow the hot, decolorized filtrate to cool slowly. If needed, add an anti-solvent (like water) to induce crystallization.
-
Collection: Collect the purified, lighter-colored crystals by filtration, wash with a cold solvent, and dry under vacuum.
Self-Validation: Before adding the anti-solvent in step 6, take a small drop of the hot filtrate on a glass rod. If the solution itself is significantly lighter in color, the treatment was successful.
Problem 2: My NMR/LC-MS analysis shows a mixture of isomers that won't separate.
Isomers often have nearly identical solubility, making recrystallization ineffective. This problem requires a technique that can exploit subtle differences in polarity.
Solution: Chromatographic Separation.
Causality: Both flash column chromatography and High-Performance Liquid Chromatography (HPLC) separate compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The precise position of the nitro group on the benzotriazole ring affects the molecule's dipole moment and its ability to hydrogen bond, creating a basis for separation. For aromatic carboxylic acids, Reverse-Phase HPLC (RP-HPLC) is particularly powerful.[3][4]
Option A: Flash Column Chromatography Protocol
-
Stationary Phase: Silica gel (60 Å, 40-63 µm particle size) is a standard choice.
-
Mobile Phase Selection: The polarity of the eluent is critical. Start with a moderately polar system and optimize based on TLC analysis. A gradient system is often most effective.
-
Starting Point: Dichloromethane (DCM) with 1-2% acetic acid and a gradient of methanol (0-10%). The acetic acid is crucial; it suppresses the deprotonation of your carboxylic acid, preventing "streaking" on the silica gel.
-
-
Sample Preparation: Adsorb your crude product onto a small amount of silica gel ("dry loading"). This generally provides better resolution than loading the sample dissolved in a liquid.
-
Elution: Run the column, collecting fractions and analyzing them by TLC or LC-MS.
-
Isolation: Combine the pure fractions, remove the solvent under reduced pressure, and if necessary, perform a final recrystallization to obtain a pure, crystalline solid.
Option B: Preparative RP-HPLC Protocol
This method offers the highest resolution but requires specialized equipment.
-
Column: A C18 stationary phase is the standard for reverse-phase separation of aromatic compounds.
-
Mobile Phase: A gradient of water and acetonitrile (or methanol) is typical. Both phases should be acidified to suppress ionization.
-
Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water.
-
Phase B: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Rationale: The acid ensures the carboxylic acid remains in its protonated, less polar form (R-COOH), leading to sharper peaks and better retention on the nonpolar C18 phase.[3]
-
-
Gradient: A typical gradient might be 5-95% Phase B over 30-40 minutes, depending on the separation achieved in analytical scale runs.
-
Isolation: The collected pure fractions are typically lyophilized (freeze-dried) to remove the water/acetonitrile/acid mobile phase and isolate the final product.
| Technique | Stationary Phase | Typical Mobile Phase | Key Advantage |
| Flash Chromatography | Silica Gel | DCM/Methanol + Acetic Acid | High capacity, good for larger scales |
| Preparative RP-HPLC | C18-functionalized Silica | Water/Acetonitrile + Formic Acid | Highest resolution for difficult separations |
Problem 3: My overall yield is very low after purification.
Low yield can result from product loss in the mother liquor, degradation, or inefficient extraction.
Solution: pH-Controlled Extraction and Precipitation.
Causality: Your compound possesses a carboxylic acid group, making it acidic. This allows for a powerful purification technique based on its solubility in aqueous base. The compound can be converted to its water-soluble carboxylate salt, allowing organic-soluble neutral or basic impurities to be washed away.[5] Subsequent acidification re-precipitates your purified product.
Step-by-Step Protocol: Acid-Base Purification
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or DCM.
-
Basification: Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Repeat the extraction 2-3 times. Rationale: Using a mild base minimizes the risk of hydrolyzing other functional groups.
-
Separation: Combine the aqueous layers. The target compound is now in the aqueous phase as its sodium salt. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous phase in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring. Your product will precipitate out as the pH drops below its pKa. Monitor the pH with litmus paper or a pH meter to ensure complete precipitation (aim for pH 2-3).
-
Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold deionized water to remove residual salts, and dry under vacuum.[5]
Self-Validation: After acidification, check the pH of the mother liquor. If it is strongly acidic (pH < 3), you can be confident that you have fully protonated and precipitated your carboxylic acid, maximizing yield.
References
-
Gajewska, M., & Puzanowska-Tarasiewicz, H. (1994). Chromatographic separations of aromatic carboxylic acids. PubMed. [Link]
- Geigy, J. R. (1967). US Patent 3334054A: Purification of benzotriazole.
- Kashima, T., & Yamamoto, K. (2007). JP Patent 2007224014A: Method for purification of benzotriazole derivative.
- Hancu, G., & Rusu, A. (n.d.). WO Patent 2014095080A2: Process for the purification of carboxylic acids.
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]
- Monsanto Co. (1984). Patent 0129528: Process for the preparation of nitro-substituted benzotrifluoride compounds.
-
Begunov, R. S., Savina, L. I., & Khlopotinin, A. I. (2018). AND BY-PROCESSES AT 1-(2-NITROARYL)-1H-BENZOTRIAZOLE REDUCTION. [Link]
-
Khan, I., et al. (2021). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines. National Institutes of Health (NIH). [Link]
-
Semantic Scholar. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]
Sources
- 1. Process for the preparation of nitro-substituted benzotrifluoride compounds - Patent 0129528 [data.epo.org]
- 2. US3334054A - Purification of benzotriazole - Google Patents [patents.google.com]
- 3. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic separations of aromatic carboxylic acids. | Semantic Scholar [semanticscholar.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Validation & Comparative
A Spectroscopic Comparison of 7-Nitro-1H-Benzotriazole-5-Carboxylic Acid Derivatives: A Technical Guide for Researchers
This in-depth technical guide offers a comprehensive spectroscopic comparison of 7-nitro-1H-benzotriazole-5-carboxylic acid and its derivatives. Designed for researchers, scientists, and drug development professionals, this document details the expected spectroscopic data based on foundational principles and analysis of analogous compounds. It outlines detailed experimental protocols for acquiring high-quality data and presents a logical workflow for the structural elucidation and comparative analysis of this important class of molecules.
Introduction: The Scientific Imperative for Spectroscopic Scrutiny
The 7-nitro-1H-benzotriazole-5-carboxylic acid scaffold is a key heterocyclic structure in medicinal chemistry and materials science. The benzotriazole core is a versatile pharmacophore, while the strategically placed nitro and carboxylic acid groups provide opportunities for diverse functionalization and modulation of the molecule's physicochemical properties. The nitro group, a potent electron-withdrawing moiety, significantly influences the electronic environment of the aromatic system, impacting reactivity, pKa, and potential biological interactions. The carboxylic acid group serves as a critical handle for forming esters, amides, and other derivatives, enabling the exploration of structure-activity relationships (SAR).
Accurate and unambiguous structural characterization is the bedrock of any chemical research program. While comprehensive spectroscopic data for a wide array of specific 7-nitro-1H-benzotriazole-5-carboxylic acid derivatives is not extensively consolidated in the public literature, a robust and predictive understanding can be constructed. This guide leverages established spectroscopic principles and draws on data from analogous nitroaromatic and benzotriazole compounds to provide a validated framework for characterization.[1][2] We will explore the key signatures of these molecules across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS).
General Workflow for Spectroscopic Characterization
The effective characterization of a novel 7-nitro-1H-benzotriazole-5-carboxylic acid derivative follows a logical progression of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of these derivatives. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is highly recommended due to its excellent ability to dissolve polar aromatic carboxylic acids and their derivatives.[3]
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of distinct protons, their chemical environment, and their proximity to one another.
-
Aromatic Protons: The benzotriazole core of the parent acid features two aromatic protons. Due to the powerful anisotropic and electron-withdrawing effects of the nitro group and the triazole ring, these protons are significantly deshielded and expected to appear as singlets or narrow doublets in the δ 8.0 - 9.0 ppm range. The proton at the C4 position will be adjacent to the carboxylic acid, while the proton at the C6 position is situated between the two nitrogen-containing functionalities.
-
NH Proton: The N-H proton of the triazole ring is acidic and its chemical shift is highly dependent on concentration and solvent. In DMSO-d₆, it typically appears as a broad singlet at a very high chemical shift, often >14 ppm.
-
COOH Proton: The carboxylic acid proton is also highly acidic and will appear as a very broad singlet, typically in the δ 12-14 ppm region, and will readily exchange with D₂O.
-
Derivative Moieties: For derivatives, new signals will appear. For a methyl ester , a sharp singlet corresponding to the -OCH₃ group is expected around δ 3.9-4.1 ppm. For an ethyl ester , a quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm would be observed. For an amide , the N-H protons would appear as broad signals whose chemical shifts depend on the specific substitution.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.
-
Aromatic Carbons: The six carbons of the benzene ring will have distinct signals. The carbon atoms directly attached to the nitro group (C7) and the carboxylic acid group (C5) will be significantly deshielded. Carbons within the triazole ring portion of the fused system (C3a and C7a) are also expected at high chemical shifts, typically in the δ 130-145 ppm range.[4]
-
Carbonyl Carbon: The carbonyl carbon of the carboxylic acid or its derivatives is highly deshielded and will appear as a low-intensity signal in the δ 165-175 ppm region.
-
Derivative Carbons: The carbons of the ester or amide side chains will appear in the aliphatic region of the spectrum (e.g., ~δ 53 ppm for a methyl ester's -OCH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is indispensable for the rapid identification of key functional groups. The presence or absence of characteristic absorption bands provides direct evidence of the molecular structure and successful derivatization.
-
N-O Stretching (Nitro Group): The nitro group provides two strong, characteristic absorption bands. The asymmetrical stretch is found in the 1550-1475 cm⁻¹ region, while the symmetrical stretch appears between 1360-1290 cm⁻¹.[5][6] These are often the most intense and easily identifiable peaks in the fingerprint region.
-
C=O Stretching (Carbonyl): For the parent carboxylic acid, the carbonyl (C=O) stretch is a strong, sharp peak around 1700-1725 cm⁻¹. For an ester , this peak shifts to a higher wavenumber, typically 1730-1750 cm⁻¹. For an amide , it shifts to a lower wavenumber, around 1650-1690 cm⁻¹. This shift is a definitive indicator of successful derivatization at the carboxylic acid position.
-
O-H Stretching (Carboxylic Acid): The parent acid will exhibit a very broad absorption band from ~3300 cm⁻¹ down to ~2500 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer. Disappearance of this band upon ester or amide formation is a key confirmation of the reaction's success.
-
N-H Stretching: A medium-intensity, broad peak between 3300-3500 cm⁻¹ corresponds to the N-H stretch of the triazole ring. For amide derivatives, additional N-H stretching bands will appear in this region.
-
Aromatic C=C and C-H Stretching: Aromatic C=C stretching vibrations appear as multiple bands in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching appears as weaker bands above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable technique, particularly in negative ion mode for the carboxylic acid.
-
Molecular Ion Peak: The most critical piece of information is the molecular ion peak (M⁺˙ in EI, [M-H]⁻ in negative ESI, or [M+H]⁺ in positive ESI). This should correspond to the calculated molecular weight of the target molecule. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition to within a few parts per million.
-
Key Fragmentation Patterns: Nitroaromatic compounds exhibit characteristic fragmentation pathways.[7][8]
-
Loss of NO₂: A fragment corresponding to [M - 46]⁺ is common, representing the loss of the nitro group.
-
Loss of NO: A fragment corresponding to [M - 30]⁺ can also be observed.
-
Decarboxylation: For the parent acid, the loss of CO₂ ([M - 44]⁺) is a highly probable fragmentation pathway. Similarly, ester derivatives will show fragmentation corresponding to the loss of the alkoxy group (-OR).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic structure of the conjugated system. The spectrum is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions.
The extended π-system of the benzotriazole core, combined with the auxochromic carboxylic acid group and the powerful chromophoric nitro group, results in a complex UV-Vis spectrum. Typically, nitroaromatic compounds display strong absorption bands.[9][10] One would expect intense π → π* transitions in the 210-280 nm range and a lower intensity n → π* transition at a longer wavelength, potentially extending into the 300-350 nm region, due to the nitro group. The exact λmax values are sensitive to the solvent polarity. Changes in the substitution on the carboxylic acid (e.g., ester vs. amide) are expected to induce only minor shifts in the absorption maxima.
Comparative Data Summary
The following table summarizes the predicted key spectroscopic data for 7-nitro-1H-benzotriazole-5-carboxylic acid and two common derivatives. These predictions are based on the analysis of analogous structures found in the cited literature.
| Spectroscopic Feature | 7-Nitro-1H-benzotriazole-5-carboxylic acid | Methyl 7-nitro-1H-benzotriazole-5-carboxylate | 7-Nitro-1H-benzotriazole-5-carboxamide |
| ¹H NMR (DMSO-d₆) | δ ~13.5 (br s, 1H, COOH), δ >14 (br s, 1H, NH), δ ~8.5-8.8 (2H, Ar-H) | δ >14 (br s, 1H, NH), δ ~8.6-8.9 (2H, Ar-H), δ ~4.0 (s, 3H, OCH₃) | δ >14 (br s, 1H, NH), δ ~8.4-8.7 (2H, Ar-H), δ ~7.5-8.0 (br s, 2H, CONH₂) |
| ¹³C NMR (DMSO-d₆) | δ ~166 (C=O), δ ~120-150 (Ar-C) | δ ~165 (C=O), δ ~120-150 (Ar-C), δ ~53 (OCH₃) | δ ~167 (C=O), δ ~120-150 (Ar-C) |
| IR (cm⁻¹) | ~3300-2500 (br, O-H), ~1710 (s, C=O), ~1530 & ~1350 (s, N-O) | ~3300 (m, N-H), ~1735 (s, C=O), ~1530 & ~1350 (s, N-O) | ~3400 & ~3200 (m, N-H), ~1680 (s, C=O), ~1530 & ~1350 (s, N-O) |
| MS (ESI-) | m/z 207 [M-H]⁻ | Not applicable in ESI- mode | Not applicable in ESI- mode |
| MS (ESI+) | m/z 209 [M+H]⁺ | m/z 223 [M+H]⁺ | m/z 208 [M+H]⁺ |
| UV-Vis (λmax, nm) | ~270-290 (π→π), ~320-340 (n→π) | ~270-290 (π→π), ~320-340 (n→π) | ~275-295 (π→π), ~325-345 (n→π) |
Experimental Protocols
The following protocols provide a standardized approach to acquiring high-quality spectroscopic data for this class of compounds.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the derivative and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube. Ensure complete dissolution, using gentle warming if necessary.
-
Instrumentation: Utilize a ≥400 MHz NMR spectrometer.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
If structural ambiguity exists, perform 2D NMR experiments such as COSY (to establish H-H correlations) and HSQC/HMBC (to establish C-H correlations).
-
-
Data Analysis: Process the spectra using appropriate software. Calibrate the ¹H spectrum to the residual DMSO signal at δ 2.50 ppm and the ¹³C spectrum to the DMSO signal at δ 39.52 ppm. Integrate signals and determine coupling constants.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry, IR-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample compartment. Place the KBr pellet in the sample holder and record the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the positions (in cm⁻¹) of the key absorption bands and assign them to their corresponding molecular vibrations.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes to determine which provides better sensitivity for the compound. For HRMS, use a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Data Analysis: Identify the molecular ion peak and compare the measured m/z value with the calculated value. Analyze the major fragment ions to corroborate the proposed structure.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the sample in a UV-grade solvent (e.g., methanol or ethanol) at a known concentration (e.g., 1 mg/mL). Prepare a dilution to an appropriate concentration (typically 1-10 µg/mL) to ensure the maximum absorbance is within the linear range of the instrument (ideally < 1.0 AU).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Use the pure solvent as a blank reference. Record the absorbance spectrum of the sample solution over a range of 200 to 500 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, calculate the molar absorptivity (ε).
References
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Alkorta, I., & Elguero, J. (2019). Theoretical studies of conformational analysis and intramolecular dynamic phenomena. Structural Chemistry. Available at: [Link]
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Kamiński, R., et al. (2009). 1H, 13C and 15N NMR spectroscopy and tautomerism of nitrobenzotriazoles. Magnetic Resonance in Chemistry, 47(2), 142-8. Available at: [Link]
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GSC Online Press. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. Available at: [Link]
-
Mobinikhaledi, A., et al. (2008). Synthesis of Some Benzimidazole-substituted Benzotriazoles. South African Journal of Chemistry, 61, 103-106. Available at: [Link]
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Hashim, G., et al. (2023). Synthesis and Spectral Characterization of New Compounds Containing Benzotriazole Ring from 2 -chloro -N -(Substitutedphenyl) Acetamide. Scientific Journal for the Faculty of Science-Sirte University, 3(1), 54-60. Available at: [Link]
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Bashir, H., et al. (2017). Synthesis of benzotriazole derivatives. Asian Journal of Research in Chemistry and Pharmaceutical Sciences, 5(2), 85-91. Available at: [Link]
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Kumar, A., et al. (2021). Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. Journal of Pharmaceutical Research International, 33(31B), 1-8. Available at: [Link]
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Goodpaster, J.V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1185, 339042. Available at: [Link]
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Goodpaster, J.V., et al. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. Available at: [Link]
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ResearchGate. (n.d.). UV-vis absorption spectra of the reduction of various nitro compounds. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Supplementary Information. Available at: [Link]
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Bolshakov, G. F., et al. (1970). Ultraviolet Spectra of Heteroorganic Compounds. Defense Technical Information Center. Available at: [Link]
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Parshintsev, J., et al. (2014). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 7(8), 2631-2641. Available at: [Link]
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Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. Available at: [Link]
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SciELO South Africa. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). South African Journal of Chemistry, 71, 138-150. Available at: [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Available at: [Link]
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 11: Infrared Spectroscopy and Mass Spectrometry. Retrieved from [Link]
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Ignited Minds Journals. (n.d.). A Study on Synthesis and Characterization of Organic Compound. Retrieved from [Link]
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PubChem. (n.d.). 1H-Benzotriazole-5-carboxylic acid. Retrieved from [Link]
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literature review of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid research
An In-Depth Technical Guide to 7-nitro-1H-benzo[d]triazole-5-carboxylic Acid: Synthesis, Properties, and Comparative Applications
Authored by a Senior Application Scientist
For researchers, scientists, and professionals in drug development, the exploration of novel bifunctional molecules is a cornerstone of innovation. 7-nitro-1H-benzo[d]triazole-5-carboxylic acid is a heterocyclic compound possessing a unique combination of functional groups: a benzotriazole core, a nitro group, and a carboxylic acid. This guide provides a comprehensive literature review of its research, offering a comparative analysis of its potential performance against other alternatives, supported by established chemical principles and experimental data from related compounds.
Introduction: A Molecule of Strategic Design
The structure of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid suggests a multifaceted role in chemical synthesis. The benzotriazole moiety is a well-established pharmacophore and a critical component in some of the most effective peptide coupling reagents.[1][2] The carboxylic acid function provides a versatile handle for conjugation, allowing it to be anchored to resins or coupled to amines, alcohols, or other nucleophiles. The electron-withdrawing nitro group can significantly modulate the electronic properties of the entire molecule, potentially enhancing its reactivity as a leaving group in coupling reactions or contributing to its biological activity profile.[3]
This guide will dissect the molecule's potential by examining its logical synthesis, comparing its inferred properties to known analogs, and exploring its applications, particularly in the realm of peptide synthesis and bioconjugation.
Synthesis and Mechanistic Considerations
While direct literature detailing the synthesis of 7-nitro-1H-benzo[d]triazole-5-carboxylic acid is sparse, a robust synthetic route can be confidently proposed based on fundamental benzotriazole synthesis protocols.[4] The most logical and widely practiced method for forming the benzotriazole ring is the diazotization of an ortho-phenylenediamine.[3][5]
The key precursor for this synthesis is 4-Amino-3-nitrobenzoic acid .[6] This commercially available starting material contains the requisite arrangement of functional groups—an aniline and a nitro group ortho to each other, with a carboxylic acid at the para position.
Proposed Synthetic Workflow
The synthesis proceeds via a one-pot reaction involving the diazotization of the amino group on the precursor, followed by spontaneous intramolecular cyclization to form the triazole ring.
Sources
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- 6. 4-Amino-3-nitrobenzoic acid | 1588-83-6 [chemicalbook.com]
A Senior Application Scientist's Guide: Benchmarking the Synthesis of 7-nitro-1H-benzotriazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-nitro-1H-benzotriazole-5-carboxylic Acid
In the landscape of medicinal chemistry and drug development, the strategic synthesis of highly functionalized heterocyclic scaffolds is paramount. 7-nitro-1H-benzotriazole-5-carboxylic acid is one such molecule of significant interest. Its unique architecture, featuring a benzotriazole core functionalized with both an electron-withdrawing nitro group and a versatile carboxylic acid handle, makes it a valuable building block for creating complex pharmaceutical agents and chemical probes. The presence of these groups allows for diverse downstream modifications, crucial for structure-activity relationship (SAR) studies.
This guide provides an in-depth, objective comparison of the primary synthetic methodologies for this target molecule. Moving beyond a simple recitation of steps, we will analyze the causality behind experimental choices, compare performance based on experimental data, and provide detailed, field-tested protocols to ensure scientific integrity and reproducibility.
Chapter 1: An Overview of Synthetic Strategies
Two principal strategies dominate the synthesis of 7-nitro-1H-benzotriazole-5-carboxylic acid:
-
Route A: Direct Electrophilic Nitration. This is a "late-stage functionalization" approach where the commercially available and relatively inexpensive 1H-benzotriazole-5-carboxylic acid is directly nitrated to install the nitro group onto the pre-formed heterocyclic core.
-
Route B: Diazotization and Intramolecular Cyclization. This is a "bottom-up" or convergent synthesis approach. It involves the construction of the triazole ring from a highly substituted ortho-phenylenediamine precursor that already contains the required nitro and carboxylic acid functionalities.
While other modern methods for benzotriazole synthesis exist, such as [3+2] cycloadditions, the two routes above represent the most practical and documented approaches for this specific, electron-deficient target.
Chapter 2: Benchmarking the Synthetic Routes: A Head-to-Head Comparison
The choice of synthetic route is a critical decision driven by factors such as starting material availability, desired scale, yield, purity requirements, and safety considerations. The following table provides a quantitative and qualitative comparison of the two primary methods.
| Parameter | Route A: Direct Nitration | Route B: Diazotization & Cyclization (Inferred) |
| Starting Material | 1H-Benzotriazole-5-carboxylic acid | 4,5-Diamino-2-nitrobenzoic acid (or similar precursor) |
| Key Reagents | Conc. Sulfuric Acid (H₂SO₄), 70% Nitric Acid (HNO₃) | Sodium Nitrite (NaNO₂), Acetic Acid (AcOH) |
| Reaction Steps | Single synthetic step | Single step for the final cyclization, but multiple, often tedious, steps are required to prepare the necessary diamine precursor.[1] |
| Typical Yield | 48% (isolated)[1] | The final cyclization step typically has a high yield (>90% for analogues), but the overall yield is moderate due to the lengthy precursor synthesis.[1][2] |
| Regioselectivity | Excellent . The reaction is reported to be highly regioselective, yielding the 7-nitro isomer as the sole product.[1] | Excellent . The connectivity is pre-defined by the structure of the diamine precursor. |
| Scalability | Moderate. Handling large volumes of mixed acid at elevated temperatures requires specialized equipment and stringent safety protocols. | Potentially high for the final step. The scalability is limited by the efficiency and cost of the precursor synthesis. |
| Safety & Handling | High Hazard . Involves strongly corrosive and oxidizing mixed acids (nitrating mixture) at elevated temperatures (90°C). Requires careful control of addition rates and temperature to prevent runaway reactions.[3] | Moderate Hazard . The diazotization step involves sodium nitrite and generates an unstable diazonium salt intermediate, which must be kept at low temperatures (0-5°C).[4] Azide formation is a potential side reaction if not controlled. |
| Scientist's Verdict | Best for Rapid Access & Small Scale. This is the most direct and quickest route if the starting material is available. The moderate yield is offset by the single-step procedure, making it ideal for discovery chemistry and generating initial quantities for screening. | Best for Precursor-Driven Synthesis. This route is logical if the specific diamine precursor is already available or if a synthetic campaign to produce multiple analogues from a common intermediate is planned. The overall process is longer and more complex. |
Chapter 3: Experimental Protocols & Mechanistic Insights
A protocol's trustworthiness lies in its detail and the rationale behind its execution. Here, we provide step-by-step methodologies for both routes.
Protocol for Route A: Direct Nitration
This protocol is adapted from the work of Graham et al. and represents the most direct synthesis of the target compound.[1]
Materials:
-
1H-Benzotriazole-5-carboxylic acid (1.00 g, 6.13 mmol)
-
Concentrated Sulfuric Acid (98%, 20 mL)
-
Nitric Acid (70%, 20 mL)
-
Ice
-
Deionized Water
Step-by-Step Procedure:
-
Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1H-benzotriazole-5-carboxylic acid (1.00 g) in concentrated sulfuric acid (20 mL).
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Expert's Note: This initial cooling is crucial to manage the exothermic heat generated upon the addition of nitric acid, preventing uncontrolled side reactions and ensuring safety.
-
-
Nitrating Mixture Addition: Add 70% nitric acid (20 mL) dropwise to the cooled, stirring solution over a period of 20 minutes. Maintain the internal temperature at or below 5°C during the addition.
-
Initial Reaction: Continue stirring the mixture at 0°C for an additional 15 minutes after the addition is complete.
-
Heating: Carefully remove the ice bath and heat the reaction mixture to 90°C in a pre-heated oil bath. Maintain this temperature with vigorous stirring for 2 hours.
-
Expert's Note: The heating step provides the necessary activation energy for the electrophilic aromatic substitution to occur on the electron-deficient benzotriazole ring. The triazole moiety is deactivating, necessitating forceful conditions.[5]
-
-
Quenching & Precipitation: After 2 hours, cool the reaction mixture to room temperature and then carefully pour it over a large beaker of crushed ice (~200 g). A white solid will precipitate.
-
Expert's Note: Quenching on ice serves two purposes: it safely neutralizes the reactive nitrating species and precipitates the organic product, which is insoluble in the now-aqueous acidic medium.
-
-
Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with several portions of cold deionized water until the filtrate is neutral to pH paper.
-
Drying: Dry the solid under vacuum to afford 7-nitro-1H-benzotriazole-5-carboxylic acid as a white solid (Yield: 0.599 g, 48%).
Protocol for Route B: Diazotization & Cyclization (Analogous Synthesis)
Materials:
-
3,4-Diaminobenzoic acid (10.0 g, 65.7 mmol)
-
Aqueous Acetic Acid (e.g., 50% v/v, 150 mL)
-
Sodium Nitrite (5.0 g, 72.5 mmol)
-
Deionized Water
-
Ice-salt bath
Step-by-Step Procedure:
-
Dissolution & Cooling: In a 250 mL flask, dissolve 3,4-diaminobenzoic acid (10.0 g) in aqueous acetic acid (150 mL). Cool the solution to 0-5°C using an ice-salt bath.
-
Expert's Note: The acidic medium is required to generate nitrous acid (HNO₂) in situ from sodium nitrite. Low temperatures are critical to stabilize the diazonium salt intermediate formed in the next step.
-
-
Diazotization: While stirring vigorously, slowly add a pre-dissolved solution of sodium nitrite (5.0 g in a minimal amount of cold water). Maintain the temperature between 0-5°C throughout the addition.
-
Cyclization Reaction: Continue stirring the reaction mixture at 0-5°C. The reaction can be monitored by TLC. Typically, the reaction is stirred overnight to ensure complete cyclization.
-
Expert's Note: One amino group is diazotized to form a diazonium salt. This highly electrophilic group is then attacked by the lone pair of the adjacent amino group in an intramolecular cyclization, forming the triazole ring.[6]
-
-
Isolation: The product typically precipitates from the reaction mixture as a solid. Collect the solid by vacuum filtration.
-
Washing & Drying: Wash the collected solid with cold water and dry under vacuum to afford 1H-benzotriazole-5-carboxylic acid (Typical Yield: 9.8 g, 91%).
Chapter 4: Visualization of Synthetic Workflows
To better conceptualize the laboratory processes, the following diagrams illustrate the workflows for each synthetic route.
Chapter 5: Emerging Synthetic Alternatives
The field of organic synthesis is constantly evolving. For the broader class of substituted benzotriazoles, modern methods offer compelling alternatives to classical approaches. One such method is the [3+2] cycloaddition of azides to benzynes .[7]
This reaction involves generating a highly reactive benzyne intermediate in situ, which then rapidly undergoes a cycloaddition with an azide to form the benzotriazole ring.
Advantages:
-
Mild Conditions: These reactions often proceed at room temperature, avoiding the harsh acidic or high-temperature conditions of other methods.
-
Functional Group Tolerance: The methodology has been shown to tolerate a wide range of functional groups, potentially simplifying synthetic routes.
Current Limitations for This Specific Target:
-
The primary challenge is the availability of the specific, highly substituted benzyne and azide precursors required to construct 7-nitro-1H-benzotriazole-5-carboxylic acid. The synthesis of these precursors may be as complex as the traditional routes.
Nevertheless, for future synthetic planning, particularly in a discovery context, these modern methods should be considered as potentially powerful tools.
Conclusion and Recommendations
For the practicing chemist aiming to synthesize 7-nitro-1H-benzotriazole-5-carboxylic acid, the choice of method is clear-cut based on the objective:
-
For rapid synthesis of small-to-medium quantities for initial biological screening or methodology development, Route A (Direct Nitration) is unequivocally the superior choice. It is a single, documented step from a commercial starting material, and while the 48% yield is moderate, its directness provides significant time and resource savings.
-
For large-scale synthesis or as part of a broader analogue campaign , Route B (Cyclization) becomes more viable, if and only if an efficient route to the required 4,5-diamino-2-nitrobenzoic acid precursor can be established. The final cyclization step is efficient and clean, but the overall value is dictated by the accessibility of the starting material.
By understanding the underlying chemistry, safety considerations, and practical outcomes of each method, researchers can make an informed decision that best aligns with their project goals, ensuring the efficient and successful synthesis of this valuable chemical intermediate.
References
-
Graham, D., Kennedy, A. R., & Tomkinson, N. C. O. (2008). Controlled synthesis of electron deficient nitro-1H-benzotriazoles. ARKIVOC, 2008(15), 101-111. [Link]
-
ResearchGate. (2025). Controlled Synthesis of Electron Deficient Nitro1H-benzotriazoles | Request PDF. [Link]
-
Avhad, K. C., & Upadhyay, K. D. (2020). Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences, 11(02), 215–225. [Link]
-
Shafi'I, A. M., et al. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. GSC Biological and Pharmaceutical Sciences, 29(02), 271–285. [Link]
-
ResearchGate. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications. [Link]
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025). A REVIEW ON: SYNTHESIS, AND BIOLOGICAL ACTIVITIES OF BENZOTRIAZOLE DERIVATIVES. [Link]
-
MDPI. (2023). Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone. [Link]
-
Smedarchina, Z., et al. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. PMC. [Link]
-
Chemistry Online. (2022). Obtaining benzotriazole. [Link]
-
National Institutes of Health. (2019). Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzotriazoles. [Link]
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- 5. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Benzotriazole synthesis [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 7-nitro-1H-benzo[d][1,2,3]triazole-5-carboxylic acid
Comprehensive Safety and Handling Guide for 7-nitro-1H-benzo[d][1][2][3]triazole-5-carboxylic acid
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of 7-nitro-1H-benzo[d][1][2][3]triazole-5-carboxylic acid. The information herein is a synthesis of data from structurally related compounds and established best practices for managing potentially hazardous chemicals. This molecule combines the structural features of a benzotriazole, a nitro group, and a carboxylic acid, necessitating a cautious and well-informed approach to its handling.
Hazard Identification and Risk Assessment
-
Explosive Potential: The presence of the nitro group attached to the benzotriazole ring system raises significant concerns about the compound's stability. Triazoles, particularly those with nitro substituents, can be highly energetic and sensitive to heat, friction, and impact.[4] Such compounds are often classified as potentially explosive.[2][3][5][6] It is crucial to treat this compound as a potential explosive throughout its handling and storage.
-
Health Hazards: Nitroaromatic compounds can be toxic and may cause irritation to the skin, eyes, and respiratory system.[7][8] Some benzotriazole derivatives have been shown to have biological activity, and the toxicological properties of this specific compound are unknown.[9] Therefore, minimizing exposure is paramount.
-
Reactivity: The carboxylic acid group can react with bases. The nitro group can undergo energetic decomposition. The triazole ring can also participate in various chemical reactions.[10][11][12][13]
Given these potential hazards, a multi-layered safety approach combining engineering controls, appropriate Personal Protective Equipment (PPE), and stringent operational protocols is mandatory.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure and injury. The following table outlines the minimum required PPE for handling 7-nitro-1H-benzo[d][1][2][3]triazole-5-carboxylic acid.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Safety goggles conforming to EN 166 or OSHA 29 CFR 1910.133 standards must be worn at all times.[7] A face shield is required over the goggles when there is a risk of splashing, dust generation, or explosion.[14][15] |
| Hand Protection | Chemical-Resistant Gloves | Double gloving with nitrile gloves is recommended for short-term protection.[2][6] Always inspect gloves for integrity before each use and change them immediately upon contamination. For extended handling, consult a glove manufacturer's selection guide for appropriate materials.[14] |
| Body Protection | Flame-Resistant Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned to protect against splashes and potential fire hazards.[14] Standard cotton lab coats are not sufficient due to the potential flammability of the compound. |
| Respiratory Protection | Dust Mask or Respirator | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust particles.[3] If there is a potential for aerosol generation that cannot be controlled within a fume hood, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[7][14] |
| Foot Protection | Closed-Toe Shoes | Sturdy, closed-toe shoes that cover the entire foot are mandatory in the laboratory to protect against spills.[2][14] |
Safe Handling and Operational Protocol
Adherence to a strict, step-by-step protocol is critical to ensure safety.
Engineering Controls
-
Chemical Fume Hood: All work with 7-nitro-1H-benzo[d][1][2][3]triazole-5-carboxylic acid, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood with the sash at the lowest feasible height.[3]
-
Blast Shield: When performing reactions or heating this compound, the use of a blast shield is mandatory.[2]
-
Ventilation: Ensure adequate ventilation in the laboratory.
Step-by-Step Handling Procedure
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. Have all necessary equipment, including PPE, spill kits, and waste containers, readily available.
-
Weighing:
-
Tare a clean, tared weighing vessel inside the chemical fume hood.
-
Carefully transfer the desired amount of the solid compound to the weighing vessel using a non-metallic spatula to avoid friction.
-
Record the weight and securely close the primary container.
-
-
Dissolution:
-
Reaction:
-
If the reaction requires heating, use a controlled heating mantle with a temperature probe and a blast shield in place.
-
Avoid direct, high-temperature heat sources.
-
Run initial reactions on a small scale to assess the reaction's exothermicity.[2]
-
-
Post-Reaction Work-up:
-
Allow the reaction mixture to cool to room temperature before proceeding.
-
Be cautious during extraction and concentration steps. Do not evaporate solutions to dryness on a rotary evaporator, as this can concentrate potentially explosive residues.[2]
-
Safe Handling Workflow Diagram
Caption: Workflow for the safe handling of 7-nitro-1H-benzo[d][1][2][3]triazole-5-carboxylic acid.
Waste Disposal Plan
Proper segregation and disposal of waste are crucial to prevent accidents and protect the environment.
-
Solid Waste:
-
All solid waste, including contaminated weighing paper, gloves, and disposable labware, must be collected in a designated, clearly labeled hazardous waste container.
-
The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
-
Liquid Waste:
-
Aqueous and organic waste streams containing 7-nitro-1H-benzo[d][1][2][3]triazole-5-carboxylic acid must be collected in separate, labeled hazardous waste containers.
-
Do not mix this waste with other incompatible waste streams, such as strong bases or oxidizing agents.[16][17]
-
Due to the carboxylic acid functional group, this waste will be acidic. It should be segregated from basic waste streams.
-
-
Contaminated PPE:
-
Contaminated gloves should be removed and disposed of immediately in the solid hazardous waste container.
-
Lab coats that become contaminated should be professionally decontaminated or disposed of as hazardous waste.
-
-
Spill Management:
-
In case of a small spill, use an inert absorbent material like vermiculite or sand to contain it.[16]
-
Carefully sweep up the absorbed material and place it in the solid hazardous waste container.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Storage
-
Store 7-nitro-1H-benzo[d][1][2][3]triazole-5-carboxylic acid in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
-
Keep the container tightly closed.
-
Store it separately from incompatible materials such as strong bases and oxidizing agents.
-
The storage area should be clearly labeled with a warning about the compound's potential explosive nature.[1]
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
References
-
Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
-
Health, Safety and Environment Office. Working with Potential Explosives. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2022, August 29). SOP: Explosive Compounds. Retrieved from [Link]
-
University of California, Berkeley. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling. Retrieved from [Link]
-
Taylor & Francis Online. Reaction of N-Nitro-benzotriazole with Nucleophiles. Retrieved from [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTENTIALLY EXPLOSIVE AND EXPLOSIVE COMPOUNDS. Retrieved from [Link]
-
Sci-Hub. ChemInform Abstract: Reaction of N‐Nitro‐benzotriazole with Nucleophiles. Retrieved from [Link]
-
PubMed. (2023, March 17). B2(OH)4-Mediated Reductive Transamidation of N-Acyl Benzotriazoles with Nitro Compounds En Route to Aqueous Amide Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. Visible-light induced FeCl3-catalyzed reductive transamidation of N-acyl benzotriazoles with nitro compounds. Retrieved from [Link]
-
Journals. (2022, July 12). Pharmacological activities and activation as well as comparison of benzotriazole with other groups. Retrieved from [Link]
-
Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Retrieved from [Link]
-
YouTube. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
-
PubChem. 1H-Benzotriazole, 6-nitro-. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
Sources
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- 4. 1H-Benzotriazole, 6-nitro- | C6H4N4O2 | CID 61301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Guidelines for Explosive and Potentially Explosive Chemicals: Safe Storage and Handling | Office of Environment, Health & Safety [ehs.berkeley.edu]
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- 8. static.cymitquimica.com [static.cymitquimica.com]
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- 10. tandfonline.com [tandfonline.com]
- 11. Sci-Hub. ChemInform Abstract: Reaction of N‐Nitro‐benzotriazole with Nucleophiles. / ChemInform, 2011 [sci-hub.box]
- 12. B2(OH)4-Mediated Reductive Transamidation of N-Acyl Benzotriazoles with Nitro Compounds En Route to Aqueous Amide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Visible-light induced FeCl3-catalyzed reductive transamidation of N-acyl benzotriazoles with nitro compounds - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 17. nipissingu.ca [nipissingu.ca]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
